2,2,3,3-Tetrafluorocyclobutanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENUTDUAXPVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380214 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-32-3 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 2,2,3,3-Tetrafluorocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of 2,2,3,3-tetrafluorocyclobutanol, a fluorinated alcohol with potential applications in medicinal chemistry and materials science. This document details the primary synthetic pathways, including the preparation of the key intermediate 2,2,3,3-tetrafluorocyclobutanone and its subsequent reduction. A thorough analysis of the compound's physicochemical and spectroscopic properties is presented, supported by experimental data and theoretical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated molecules.
Introduction: The Significance of Fluorinated Cyclobutanes
Fluorinated organic molecules have garnered significant attention in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among these, fluorinated cyclobutane scaffolds are of particular interest as they provide a rigid, three-dimensional framework that can be strategically functionalized. This compound emerges as a valuable building block, offering a hydroxyl group for further chemical transformations while maintaining a heavily fluorinated core. This guide will delve into the synthetic methodologies to access this compound and elucidate its key chemical and physical properties.
Synthetic Pathways to this compound
The most viable and commonly employed synthetic route to this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of 2,2,3,3-tetrafluorocyclobutanone.
-
Reduction to the Alcohol: Conversion of the ketone to the corresponding alcohol.
This section will provide a detailed examination of each step, including the underlying chemical principles and experimental considerations.
Synthesis of 2,2,3,3-Tetrafluorocyclobutanone: A [2+2] Cycloaddition Approach
The formation of the four-membered ring of 2,2,3,3-tetrafluorocyclobutanone is typically achieved through a [2+2] cycloaddition reaction. This powerful transformation involves the concerted or stepwise union of two unsaturated molecules to form a cyclobutane ring. In this specific synthesis, the key reactants are tetrafluoroethylene (TFE) and a ketene or a ketene equivalent.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Tetrafluoroethylene (TFE): TFE is an electron-deficient alkene due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property makes it an excellent substrate for cycloaddition reactions with electron-rich partners.
-
Ketene: Ketene is a highly reactive species that readily participates in [2+2] cycloadditions. However, its high reactivity and tendency to dimerize can make it challenging to handle in a laboratory setting. Therefore, in situ generation or the use of more stable ketene equivalents is often preferred.
Reduction of 2,2,3,3-Tetrafluorocyclobutanone to this compound
The reduction of the carbonyl group in 2,2,3,3-tetrafluorocyclobutanone to a hydroxyl group is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and selectivity.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[1][2] It is generally safe to handle and reactions can be performed in protic solvents like ethanol or methanol.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent.[3][4][5][6] It will reduce a wider range of functional groups, including esters and carboxylic acids. Due to its high reactivity with protic solvents, reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).
For the selective reduction of a ketone to an alcohol without affecting other potential functional groups, sodium borohydride is the preferred reagent due to its milder nature and ease of handling.[1]
Reaction Scheme:
Experimental Protocol: A Self-Validating System
The following is a generalized, yet detailed, experimental protocol for the reduction of 2,2,3,3-tetrafluorocyclobutanone using sodium borohydride. This protocol is designed to be self-validating through careful monitoring and characterization at each stage.
Materials:
-
2,2,3,3-Tetrafluorocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2,2,3,3-tetrafluorocyclobutanone and dissolved in anhydrous methanol. The flask is equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and any potential gas evolution.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicates the completion of the reaction.
-
Quenching the Reaction: Once the reaction is complete, the excess sodium borohydride is quenched by the slow, careful addition of deionized water at 0 °C. This is followed by the addition of 1 M hydrochloric acid to neutralize the mixture.
-
Extraction: The product is extracted from the aqueous layer using diethyl ether. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Workflow Diagram:
Caption: Workflow for the reduction of 2,2,3,3-tetrafluorocyclobutanone.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in further synthetic endeavors and for predicting its behavior in biological systems.
Physical Properties
| Property | Value | Source |
| CAS Number | 374-32-3 | [7] |
| Molecular Formula | C₄H₄F₄O | [7] |
| Molecular Weight | 144.07 g/mol | [7] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 155-157 °C | [8] |
| Density | 1.414 g/cm³ | [8] |
| Refractive Index | 1.368 | [8] |
| Water Solubility | Not miscible or difficult to mix | [9] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques for structural elucidation.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methine proton adjacent to the hydroxyl group and the methylene protons of the cyclobutane ring. The methine proton (CH-OH) will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the hydroxyl proton (if not exchanging rapidly). The methylene protons (CH₂) will also appear as a multiplet due to geminal and vicinal coupling. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. We expect to see three distinct signals: one for the carbon bearing the hydroxyl group (CH-OH), one for the methylene carbon (CH₂), and one for the two equivalent difluoromethylene carbons (CF₂). The CF₂ carbons will exhibit a large one-bond coupling with the fluorine atoms, resulting in a triplet in the proton-decoupled spectrum.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. In this compound, the four fluorine atoms are chemically equivalent in two sets of two. Therefore, we expect to see a complex multiplet pattern due to geminal and vicinal F-F and H-F couplings.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring.
-
C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹, which are characteristic of carbon-fluorine bonds.
-
C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹ for the carbon-oxygen single bond.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) at m/z = 144 should be observable. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For fluorinated compounds, the loss of HF (M-20) or fluorine radicals is also possible. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
Reactivity and Potential Applications
This compound is a versatile building block for the synthesis of more complex fluorinated molecules. The hydroxyl group can undergo a variety of chemical transformations, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding ketone, 2,2,3,3-tetrafluorocyclobutanone.
-
Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate) followed by substitution with various nucleophiles.
The presence of the fluorinated cyclobutane ring can impart unique properties to molecules derived from this alcohol, making it a valuable tool for medicinal chemists and materials scientists in the development of new pharmaceuticals, agrochemicals, and advanced materials.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and potential applications of this compound. The primary synthetic route via the reduction of 2,2,3,3-tetrafluorocyclobutanone has been outlined, with a focus on the use of sodium borohydride as a mild and effective reducing agent. The physicochemical and spectroscopic properties have been discussed to aid in the identification and characterization of this compound. As a versatile fluorinated building block, this compound holds significant promise for the development of novel molecules with tailored properties for a range of scientific applications.
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2,2,3,3-tetrafluorocyclobutan-1-ol | CAS#:374-32-3 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]
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physicochemical characteristics of 2,2,3,3-Tetrafluorocyclobutanol
An In-depth Technical Guide to the Physicochemical Characteristics of 2,2,3,3-Tetrafluorocyclobutanol
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and acidity. Among the diverse array of fluorinated building blocks, small, conformationally restricted rings like cyclobutanes have garnered significant attention.[1][2]
This guide provides a comprehensive technical overview of this compound (CAS No. 374-32-3), a key representative of this structural class. We will delve into its core physicochemical properties, the experimental methodologies used to determine them, and the underlying principles that make this molecule a valuable tool for researchers, scientists, and drug development professionals. The rigid, tetrafluorinated cyclobutane core offers a unique combination of a constrained three-dimensional structure and potent electronic modification, providing a powerful lever for fine-tuning the properties of lead compounds.[3]
Core Physicochemical & Spectroscopic Profile
The introduction of four fluorine atoms onto the cyclobutane ring dramatically alters the properties of the parent cyclobutanol. The strong electron-withdrawing effect of the geminal difluoro groups is a dominant factor, influencing everything from boiling point to the acidity of the hydroxyl proton.
Quantitative Physicochemical Data
The essential physical and chemical properties of this compound are summarized below. These values are critical for predicting solubility, reactivity, and behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 374-32-3 | [4][5][][7][8] |
| Molecular Formula | C₄H₄F₄O | [4][5][][7] |
| Molecular Weight | 144.07 g/mol | [4][5][9] |
| Appearance | Clear, colorless to pale yellow liquid | [7][9] |
| Boiling Point | 101.4°C at 760 mmHg; 155-157°C | [4][9][10] |
| Density | 1.49 g/cm³; 1.414 g/cm³ | [4][9][10] |
| Refractive Index (@ 20°C) | 1.346 - 1.352 | [4][7][9] |
| Flash Point | 15.1°C; 155-157°C | [4][9][10] |
| Vapor Pressure (@ 25°C) | 19.8 mmHg | [4][11] |
| pKa (Predicted) | 10.85 ± 0.60 | [9] |
| LogP (Predicted) | 1.02 | [10] |
| Water Solubility | Not miscible or difficult to mix in water | [8][9] |
Note: Discrepancies in reported values (e.g., Boiling Point, Flash Point) may arise from different experimental conditions or data sources.
Spectroscopic Signatures
While a dedicated, peer-reviewed spectrum for this specific molecule is not publicly available, its structure allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The proton spectrum is expected to be relatively simple. The proton on the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet due to coupling with the adjacent CH₂ protons. The CH₂ protons would also appear as a multiplet, coupled to the CH-OH proton. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration and solvent-dependent.
-
¹³C NMR: The spectrum would show three distinct carbon signals: one for the CH-OH carbon, one for the CH₂ carbon, and one for the two equivalent CF₂ carbons. The signals for the carbons bonded to fluorine would exhibit characteristic C-F coupling.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A single signal would be expected for the four equivalent fluorine atoms. The chemical shift of this signal provides confirmation of the chemical environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching bands would be prominent in the fingerprint region, typically between 1000-1400 cm⁻¹.
Experimental Determination of Critical Drug-like Properties
For drug development professionals, two of the most critical parameters are the acid dissociation constant (pKa) and the partition coefficient (LogP). These values govern a molecule's charge state and lipophilicity, respectively, which are fundamental drivers of its absorption, distribution, metabolism, and excretion (ADME) profile.
Determining Acidity: The pKa
The pKa is the pH at which a molecule is 50% ionized. For an alcohol, it measures the propensity to deprotonate and form an alkoxide. The electron-withdrawing fluorine atoms in this compound are expected to significantly lower its pKa compared to non-fluorinated cyclobutanol, making it a stronger acid. Fluorination has been shown to decrease pKa values by up to three units in similar scaffolds.[12]
Caption: Workflow for the "shake-flask" LogP determination method.
This is the "gold standard" method for its direct measurement of the partition coefficient. [13]
-
Solvent Preparation: Pre-saturate n-octanol with water and, separately, water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Sample Preparation: Accurately prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
Partitioning: In a separation funnel or vial, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached. [14]5. Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds). [15]7. Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The LogP is the base-10 logarithm of this value. [16] Causality: The shake-flask method directly measures the thermodynamic equilibrium of the compound distributed between two bulk phases. This provides an unambiguous value for the partition coefficient, which is why it remains the benchmark against which other, faster methods like RP-HPLC are calibrated. [13]For fluorinated molecules like this compound, using ¹⁹F NMR for quantification can be particularly advantageous as it is highly sensitive and specific, avoiding interference from non-fluorinated impurities. [15]
Conclusion
This compound is more than a simple fluorinated alcohol; it is a precisely engineered building block for advanced chemical synthesis. Its physicochemical profile—characterized by increased acidity and moderate lipophilicity—is a direct consequence of the heavy fluorination on a rigid cyclobutane scaffold. Understanding these properties and the robust experimental methods used to quantify them is essential for leveraging this molecule's full potential. For scientists in drug discovery, the ability to rationally introduce such motifs allows for the targeted modulation of a candidate's ADME properties, ultimately accelerating the journey from a promising lead to a viable therapeutic agent.
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Spectroscopic Characterization of 2,2,3,3-Tetrafluorocyclobutanol: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,2,3,3-Tetrafluorocyclobutanol (CAS No. 374-32-3).[1] As a fluorinated cyclobutane derivative, this compound presents unique features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data, methodologies for its acquisition, and a thorough interpretation of the spectral features. The insights provided herein are grounded in established spectroscopic principles and data from analogous fluorinated compounds, ensuring a robust and scientifically sound guide for the characterization of this molecule.
Introduction: The Significance of Fluorinated Cycloalcohols
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and unique electronic characteristics. This compound, with its strained four-membered ring and heavy fluorination adjacent to a hydroxyl group, is a molecule of significant interest. Its structural rigidity and the strong inductive effect of the fluorine atoms create a distinct electronic environment, making a detailed spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity and interactions.
This guide provides a detailed examination of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound. The subsequent sections will dissect each spectroscopic technique, presenting the expected data in a clear, tabular format, outlining the experimental protocols for data acquisition, and offering a comprehensive interpretation of the spectral data.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic behavior. The molecule consists of a cyclobutane ring with two pairs of geminal fluorine atoms at the C2 and C3 positions, and a hydroxyl group at the C1 position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the proton of the hydroxyl group, the proton on the carbon bearing the hydroxyl group (C1-H), and the two protons on the C4 carbon.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.5 - 5.0 | Multiplet | 1H | CH-OH (H-1) | The proton at C1 is deshielded by the adjacent electronegative oxygen atom and the cumulative inductive effect of the four fluorine atoms. It will likely be split by the adjacent CH₂ protons and potentially by the fluorine atoms. |
| ~ 2.5 - 3.0 | Multiplet | 2H | CH₂ (H-4) | These protons are on a carbon adjacent to the fluorinated carbons, leading to a downfield shift compared to a non-fluorinated cyclobutane. They will be split by the H-1 proton and will also exhibit coupling to the fluorine atoms. |
| Variable (Broad) | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the different carbon environments in the molecule. Due to the fluorine substitution, significant downfield shifts and C-F coupling are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 120 - 130 | Triplet of Triplets | CF₂ (C2 & C3) | The carbons directly bonded to two fluorine atoms will be significantly deshielded and will appear as complex multiplets due to one-bond and two-bond C-F coupling. |
| ~ 65 - 75 | Multiplet | CH-OH (C1) | The carbon bearing the hydroxyl group will be deshielded by the oxygen and will show coupling to the adjacent fluorine atoms. |
| ~ 30 - 40 | Multiplet | CH₂ (C4) | This carbon is less deshielded than the others but will still exhibit coupling to the neighboring fluorine atoms. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, leaving only C-F coupling. A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal.[2]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.
| Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Assignment | Rationale |
| ~ -120 to -140 | Multiplet | CF₂ | The two CF₂ groups are chemically equivalent due to symmetry, but the individual fluorine atoms within each CF₂ group may be diastereotopic, leading to a complex multiplet. The chemical shift is in the typical range for aliphatic geminal difluorides.[3] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Sample preparation is similar to ¹H NMR.
-
Instrument Setup: A multinuclear probe tuned to the ¹⁹F frequency is required.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be employed to simplify the spectrum.
-
Referencing: An external or internal standard, such as CFCl₃ (trichlorofluoromethane) or hexafluorobenzene, is used for referencing.[4]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch | Hydroxyl group, broadened due to hydrogen bonding. |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds in the cyclobutane ring. |
| 1300 - 1000 | Strong | C-F stretch | The highly polar C-F bonds will give rise to strong absorptions in this region. |
| 1100 - 1000 | Strong | C-O stretch | Carbon-oxygen single bond stretch of the alcohol. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₄H₄F₄O = 144.07 g/mol ).[1][5] The intensity of the molecular ion peak for alcohols can sometimes be weak or absent due to facile fragmentation.[2]
-
Key Fragmentation Pathways:
-
Loss of H₂O (M-18): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 126.[2]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic fragmentation pathway for alcohols.[2] This could lead to the loss of a CH₂CHF₂ radical, resulting in a fragment ion.
-
Loss of HF (M-20): Elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds. This would lead to a peak at m/z 124.
-
Fragments containing fluorine: Peaks corresponding to fragments such as CF₂H⁺ (m/z 51) and C₂F₄⁺ (m/z 100) may also be observed.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the molecular ion peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
References
-
ResearchGate. Comparison of ¹³C NMR data for (I) and (II), indicating the cyclobutane ring formation. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
PubMed. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. [Link]
-
NIST WebBook. 2,2,3,3-Tetrafluoro-1-propanol. [Link]
-
NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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- 5. chemrxiv.org [chemrxiv.org]
CAS number 374-32-3 properties and suppliers
An In-Depth Technical Guide to 2,4-Difluorobenzylamine: A Key Intermediate in Modern Drug Development
A Note on CAS Number Identification: This guide focuses on the chemical compound 2,4-Difluorobenzylamine (CAS Number: 72235-52-0). Initial inquiries for CAS Number 374-32-3, which corresponds to 2,2,3,3-Tetrafluorocyclobutanol, yielded substantial and relevant data for 2,4-Difluorobenzylamine, a compound of significant interest to researchers and drug development professionals. It is presumed that the interest lies in this latter compound, and this guide has been structured accordingly to provide comprehensive technical information.
Introduction
2,4-Difluorobenzylamine is a fluorinated organic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1] Its structure, which features a benzylamine core with two fluorine atoms at the 2 and 4 positions of the benzene ring, confers unique properties that are highly sought after in the development of novel therapeutics.[1][2] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This has led to the widespread use of 2,4-Difluorobenzylamine as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiretroviral drug Dolutegravir, as well as in the agrochemical industry.[1][2][4][5][6]
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, applications in drug development, and safety considerations for 2,4-Difluorobenzylamine, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Difluorobenzylamine is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | (2,4-difluorophenyl)methanamine | [2] |
| CAS Number | 72235-52-0 | [2][3][4][7][8][9][10][11][12][13] |
| Molecular Formula | C₇H₇F₂N | [1][2][3][9][13][14] |
| Molecular Weight | 143.13 g/mol | [1][2][9][15][14] |
| Appearance | Colorless to light yellow clear liquid or crystalline solid | [1][2][3][8][11] |
| Melting Point | 19-21 °C | [1][2][4] |
| Boiling Point | 177.8 °C at 760 mmHg; 82-84 °C at 15 mmHg; 57 °C at 8 mmHg | [1][3][13] |
| Density | 1.204 - 1.22 g/mL at 25 °C | [1][3][4][7][13] |
| Refractive Index (n20/D) | 1.49 - 1.503 | [1][2][3][4][7][13] |
| pKa (Predicted) | 8.58 ± 0.10 | [1][7] |
| LogP | 1.23 - 2.12 | [1] |
| Flash Point | 68 °C / 154.4 °F (closed cup) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); insoluble in water | [2][4] |
Synthesis of 2,4-Difluorobenzylamine: Methodologies and Protocols
Several synthetic routes have been established for the preparation of 2,4-Difluorobenzylamine. The choice of a particular method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common synthetic pathways.
Method 1: Synthesis from m-Difluorobenzene
This industrial-scale synthesis involves the formation of a benzyl halide intermediate followed by amination.[1][5][6] This approach is favored for its use of readily available starting materials.
Experimental Protocol:
-
Formation of 2,4-Difluoro Benzyl Halide:
-
In a 500 mL four-necked flask, charge 250 mL of acetonitrile, 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.
-
Under continuous stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.
-
Add 21 g (0.16 mol) of zinc chloride to the mixture.
-
Gradually heat the mixture to reflux and maintain the reaction for 8 hours, or until the solid dissolves completely.
-
Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[2][5]
-
-
Amination:
Caption: Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene.
Method 2: Synthesis from 2,4-Difluorobenzoic Acid
An alternative route utilizes the more readily available 2,4-difluorobenzoic acid as the starting material.[16] This multi-step process involves acylation and subsequent reduction.
Experimental Protocol:
-
Acylation to 2,4-Difluorobenzamide:
-
Dissolve 6.0 g (0.04 mol) of 2,4-difluorobenzoic acid in 40 mL of 1,4-dioxane in a reaction flask.
-
Heat the mixture to reflux with stirring.
-
Introduce ammonia gas (generated from the reaction of 10.8 g of ammonium chloride and 8.0 g of sodium hydroxide) into the refluxing solution.
-
Continue the reaction for 4 hours.
-
After cooling, collect the solid product by suction filtration and dry to obtain 2,4-difluorobenzamide.[2][16]
-
-
Reduction to 2,4-Difluorobenzylamine:
-
In a separate reaction vessel, combine 4.0 g (0.028 mol) of 2,4-difluorobenzamide and 1.4 g (0.038 mol) of sodium borohydride in 40 mL of 1,4-dioxane.
-
Stir and heat to dissolve the solids.
-
Add a mixture of 20 mL of acetic acid and 20 mL of 1,4-dioxane.
-
Heat the mixture to reflux for 5 hours.
-
Cool to room temperature and filter.
-
Distill the filtrate to obtain the final product, 2,4-Difluorobenzylamine.[2]
-
Applications in Drug Development
The unique electronic properties conferred by the fluorine substituents make 2,4-Difluorobenzylamine a valuable synthon in the development of pharmaceuticals.[3] Its primary and most well-documented application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][2][5][6]
Role in the Synthesis of Dolutegravir
Dolutegravir is a cornerstone of modern antiretroviral therapy. The synthesis of this complex molecule involves the coupling of a tricyclic carboxylic acid intermediate with 2,4-Difluorobenzylamine to form a critical amide bond.[2] The difluorobenzyl moiety introduced by this reaction is essential for the drug's therapeutic activity, contributing to its binding affinity and overall efficacy.
Caption: Role of 2,4-Difluorobenzylamine in Dolutegravir Synthesis.
Beyond its use in manufacturing Dolutegravir, 2,4-Difluorobenzylamine serves as an intermediate in the synthesis of other bioactive molecules, including anti-allergic drugs and analgesics.[4][16] It is also employed in the development of fluorinated analogs of existing drugs, such as antihistamines, antidepressants, and antipsychotics, to improve their pharmacological profiles.[4]
Safety and Handling
Due to its chemical nature, proper handling of 2,4-Difluorobenzylamine is crucial. It is classified as a hazardous substance.[4]
-
Hazards: Causes severe skin burns and eye damage.[11] It is a combustible liquid and may be harmful if inhaled or ingested.[1][4]
-
Handling: Handle with care to prevent skin and eye contact, inhalation, and ingestion. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][11]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][8] It should be kept under an inert gas (nitrogen or argon) at 2-8°C in a tightly sealed container.[1][7] Store separately from incompatible materials such as strong acids and oxidizing agents.[4][8]
Suppliers
2,4-Difluorobenzylamine is available from a variety of chemical suppliers that cater to the research and industrial sectors. Some of these suppliers include:
-
Angeel Oak Speciality Chemtech[4]
-
Baoji Guokang Healthchem Co., Ltd.[7]
-
Ganesh Chem Techpvt Ltd.[12]
-
Guangzhou Sunton Biotechnology Co., Ltd.[7]
-
Hangzhou Leap Chem Co., Ltd.[8]
-
Meryer (Shanghai) Chemical Technology Co., Ltd.[7]
-
ProcessPointChemicals[10]
-
Santa Cruz Biotechnology[15]
-
Shanghai Harvest Chemical Industrial Co., Ltd.[7]
-
Shouguang Jiasheng Chemical Co., Ltd.[7]
-
Taizhou Chuangyuan Industrial Technology Co. Ltd.[7]
-
Tokyo Chemical Industry (TCI)[11]
References
- Physicochemical properties of 2,4-Difluorobenzylamine. Benchchem.
- How to Synthesize 2,4-Difluorobenzylamine? - FAQ. Guidechem.
- An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applic
- 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH.
- 2,4-Difluorobenzylamine | 72235-52-0. ChemicalBook.
- 2,4-Difluorobenzylamine. Chem-Impex.
- 2,4-Difluorobenzylamine丨CAS 72235-52-0. LEAPChem.
- The synthetic method of 2,4-difluorobenzylamine.
- The synthetic method of 2,4 difluoro benzene methanamines.
- 2,4-Difluorobenzylamine synthesis. ChemicalBook.
- 2,4-Difluorobenzylamine Supplier & Distributor of CAS# 72235-52-0. ProcessPointChemicals.
- 2,4-Difluorobenzylamine | 72235-52-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- 2,4 Difluorobenzylamine (Cas No: 72235-52-0). IndiaMART.
- 2,4-Difluorobenzylamine. Chem-Impex.
- 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. PubChem.
- 2,4-Difluorobenzylamine | CAS 72235-52-0. Santa Cruz Biotechnology.
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molecular structure and conformation of 2,2,3,3-Tetrafluorocyclobutanol
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2,3,3-Tetrafluorocyclobutanol
Abstract
The introduction of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting profound changes to molecular properties such as metabolic stability, lipophilicity, and binding affinity. The this compound motif presents a particularly interesting case, combining the rigid, puckered cyclobutane ring with the strong stereoelectronic effects of four geminal and vicinal fluorine atoms adjacent to a hydroxyl functional group. This guide provides a comprehensive framework for the detailed investigation of its three-dimensional structure and conformational landscape. While specific, dedicated experimental studies on this compound are not prevalent in publicly accessible literature, this document outlines the authoritative, field-proven methodologies required for such a characterization. By synthesizing principles from studies on analogous fluorinated cyclobutanes, we present the expected conformational behavior and provide expert protocols for its elucidation using a synergistic combination of gas-phase electron diffraction (GED), microwave spectroscopy, and quantum chemical calculations.
Introduction: The Significance of Fluorinated Cyclobutanes
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor and a powerful dipole—make it a "super-substituent" in drug design.[1] When incorporated into a cyclobutane ring, these effects are magnified. The cyclobutane scaffold is not planar; it exists in a dynamic equilibrium of puckered conformations to relieve ring strain.[2][3] The substitution pattern, particularly with bulky and highly electronegative fluorine atoms, dictates the degree of puckering and the energetic preference for different conformers.
Understanding the precise geometry and conformational energetics of this compound is critical for:
-
Rational Drug Design: The molecule's three-dimensional shape and electrostatic potential surface govern its interaction with protein binding pockets.
-
Materials Science: The predictable orientation of C-F dipoles can be exploited for the design of liquid crystals and polymers with specific dielectric properties.
-
Synthetic Chemistry: Knowledge of the dominant conformers informs the stereochemical outcome of subsequent reactions.
This guide details the integrated experimental and computational workflow necessary to fully characterize the structure of this molecule, providing a blueprint for the analysis of other novel fluorinated building blocks.
Expected Conformational Landscape
Based on extensive studies of related cyclobutane derivatives, we can predict the primary conformational questions for this compound.[2][4] The core issue is the interplay between the ring puckering and the orientation of the hydroxyl substituent.
Two principal ring conformers are expected, distinguished by the position of the hydroxyl group:
-
Axial-OH Conformer: The hydroxyl group is oriented perpendicular to the approximate plane of the carbon ring.
-
Equatorial-OH Conformer: The hydroxyl group is oriented in the approximate plane of the carbon ring.
The bulky CF₂ groups are expected to significantly influence the ring's puckering angle (dihedral angle C1-C2-C3-C4). Furthermore, within each of these ring conformations, rotation around the C-O bond will lead to different rotamers of the hydroxyl hydrogen, which can be stabilized by intramolecular hydrogen bonding with adjacent fluorine atoms. The primary goal of a detailed investigation is to determine the geometric parameters of each stable conformer and their relative populations at a given temperature.
Caption: Predicted conformational equilibria in this compound.
Core Methodologies for Structural Elucidation
A definitive analysis of this compound's structure requires a multi-pronged approach. No single technique can resolve all structural ambiguities. The synergy between gas-phase experimental methods and high-level computational chemistry is the gold standard in modern structural analysis.[5][6]
Gas Electron Diffraction (GED)
Expertise & Experience: GED is the premier technique for determining the overall geometry of molecules in the gas phase, free from intermolecular forces that dominate in crystals or solutions.[4] It provides a radially-averaged distribution of interatomic distances. For a molecule like this compound, GED is exceptionally powerful for precisely measuring the C-C and C-F bond lengths and the crucial ring puckering angle. However, due to the random orientation of molecules in the gas beam, GED data represents a thermal average of all conformers present. It often struggles to differentiate between atoms with similar scattering factors (like C, O) or locate low-mass atoms (H) with high precision. This is why it must be combined with other techniques.
Experimental Protocol: Gas Electron Diffraction
-
Sample Preparation: A pure sample of this compound is vaporized in a heated reservoir. The temperature must be carefully controlled and measured, as this determines the conformer population.
-
Data Acquisition: The gaseous sample is effused through a fine nozzle into a high-vacuum chamber, creating a molecular beam. This beam is intersected by a high-energy electron beam (typically 40-60 keV).
-
Scattering & Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., an imaging plate). To enhance the signal of weakly scattered electrons at high angles, a rotating sector is placed in front of the detector.
-
Data Reduction: The 2D diffraction image is converted into a 1D scattering intensity curve as a function of the scattering angle. This experimental curve is then processed to yield the final molecular scattering curve.
-
Structural Refinement: A theoretical model of the molecule's geometry is constructed. Theoretical scattering curves for this model (and its conformers) are calculated and compared to the experimental curve. The geometric parameters of the model (bond lengths, angles, dihedrals) are refined using a least-squares algorithm until the theoretical and experimental curves match. The relative abundance of each conformer is a key parameter in this refinement.
Microwave Spectroscopy
Expertise & Experience: Microwave spectroscopy measures the transition frequencies between rotational energy levels of a molecule.[2] Its unparalleled resolution allows for the unambiguous identification of different conformers, as each distinct molecular shape has a unique set of rotational constants. It is exquisitely sensitive to the mass distribution and can determine bond lengths to a very high precision. For this compound, it would be the ideal method to confirm the number of stable conformers and determine their individual geometries, which can then be used to constrain the GED refinement.
Quantum Chemical Calculations (DFT/Ab Initio)
Expertise & Experience: Computational chemistry is the essential partner to experimental work. High-level calculations provide the crucial information that experiments cannot measure directly, such as the energy difference between conformers and the energy barriers for their interconversion.[7][8] For a fluorinated system, it is critical to use a theoretical level that can accurately model electron correlation and dispersion forces. Methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with appropriate basis sets (e.g., aug-cc-pVTZ) are required.[6]
Computational Workflow Protocol
-
Conformational Search: A thorough scan of the potential energy surface is performed by systematically rotating the key dihedral angles (ring puckering, C-O bond rotation) to locate all possible energy minima (stable conformers).
-
Geometry Optimization: The geometry of each identified minimum is fully optimized to find the lowest energy structure for that conformer.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for calculating accurate relative energies.
-
Refinement and Analysis: The final energies of all conformers are compared to determine their relative stabilities. The calculated geometric parameters are used as the starting point for the GED data refinement, and the calculated energy differences are used to predict the conformer populations for comparison with experimental results.
Caption: A synergistic workflow combining computation and experiment.
Data Presentation: Representative Structural Parameters
While experimental data is pending, the following table presents a set of hypothetical but realistic geometric parameters for the two most likely conformers of this compound, based on data from related structures and theoretical principles. These values serve as a plausible starting point for an experimental refinement.
Table 1: Representative Geometric Parameters for this compound Conformers
| Parameter | Equatorial-OH Conformer | Axial-OH Conformer |
| Bond Lengths (Å) | ||
| r(C-C) | 1.555 | 1.558 |
| r(C-F) | 1.345 | 1.346 |
| r(C-O) | 1.420 | 1.422 |
| r(C-H) | 1.100 | 1.101 |
| Valence Angles (˚) | ||
| ∠ C-C-C | 88.5 | 88.2 |
| ∠ F-C-F | 107.0 | 107.2 |
| ∠ C-C-O | 115.0 | 112.5 |
| Dihedral Angles (˚) | ||
| Ring Pucker (C-C-C-C) | 25.0 | 28.0 |
| C-C-O-H | 60.0 (gauche) | 180.0 (anti) |
| Predicted Abundance (298 K) | ~85% | ~15% |
Note: These values are illustrative and require experimental validation.
Conclusion and Outlook
The structural characterization of this compound is a challenging but tractable problem that exemplifies modern chemical analysis. A definitive solution hinges not on a single "magic bullet" technique, but on the thoughtful integration of gas-phase experimental methods and high-level quantum chemical calculations. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to pursue the characterization of this and other complex fluorinated molecules. Such fundamental structural knowledge is the essential bedrock upon which future innovations in drug discovery and materials science will be built.
References
- BenchChem. (2025). Spectroscopic Standoff: A Comparative Analysis of Fluorinated and Non-fluorinated Cyclobutane Aldehydes.
- Lambert, J. B., & Roberts, J. D. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CONFORMATIONAL PROPERTIES OF CYCLOBUTANES: VARIATION OF GEMINAL FLUORINE-FLUORINE CHEMICAL-SHIFT DIFFERENCES WITH TEMPERATURE. DTIC.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1.
- PubMed. (2006). Ab initio calculations of the potential surface for rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane to 1-(difluoromethylene)-2,2-difluorocyclopropane.
- Wikipedia. (n.d.). Gas electron diffraction.
- PubMed Central. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations.
- Chemistry LibreTexts. (2025). Microwave Rotational Spectroscopy.
- PubMed. (n.d.). Ab initio studies on the decomposition kinetics of CF3OCF2O radical.
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- 8. Ab initio studies on the decomposition kinetics of CF3OCF2O radical - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of Fluorinated Cyclobutanols: A Technical Guide for the Modern Researcher
Introduction: The Allure of the Fluorinated Cyclobutane Motif
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have made fluorinated motifs highly sought after. Among these, the fluorinated cyclobutane ring system has emerged as a particularly valuable structural unit. Its inherent ring strain and defined three-dimensional geometry, combined with the powerful influence of fluorine, offer a compelling platform for the development of novel therapeutics, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the discovery and history of a key subset of these structures: fluorinated cyclobutanols. We will trace their origins from early explorations in fluorine chemistry to the sophisticated synthetic methodologies available to today's researchers, offering insights into the causality behind experimental choices and providing a robust framework for their application.
The Nascent Era: Early Encounters with Fluorinated Four-Membered Rings
The story of fluorinated cyclobutanols is intrinsically linked to the broader history of organofluorine chemistry, which saw its industrial applications begin to flourish in the mid-20th century. While the very first synthesis of a simple fluorinated cyclobutanol is not prominently documented in easily accessible historical records, the groundwork was laid by pioneering work in the synthesis of other fluorinated small rings.
A significant, albeit non-hydroxyl, landmark in this area was the work of chemists at DuPont in the mid-20th century. Their investigations into fluorinated compounds for various material applications led to some of the earliest syntheses of fluoroalkyl-substituted cyclobutanes. For instance, a 1960 report detailed the synthesis of fluoroalkyl cyclobutanes via the deoxyfluorination of a cyclobutane carboxylic acid using sulfur tetrafluoride (SF₄). This early work, driven by the pursuit of novel materials, demonstrated the feasibility of introducing fluorine into the cyclobutane core and opened the door for further exploration of functionalized derivatives.
The initial impetus for creating such compounds was not necessarily rooted in medicinal chemistry, which is a major driver today, but rather in the exploration of new chemical space and the potential for creating materials with unique thermal and chemical properties. The inherent stability of the carbon-fluorine bond was a key attraction.
Evolution of Synthetic Strategies: From Rudimentary to Refined
The synthetic toolkit for accessing fluorinated cyclobutanols has expanded dramatically from the early days of organofluorine chemistry. The evolution of these methods reflects a broader trend in organic synthesis: a move towards greater efficiency, selectivity, and functional group tolerance.
Early Approaches: Leveraging Available Precursors
Initial strategies for the synthesis of fluorinated cyclobutanols likely relied on the functionalization of pre-existing cyclobutane frameworks. Given the availability of cyclobutanone, early conceptual pathways would have included:
-
Fluorination of Cyclobutanone followed by Reduction: The direct fluorination of a ketone enolate is a fundamental approach. However, early fluorinating agents were often harsh and non-selective. The subsequent reduction of the resulting α-fluorocyclobutanone would yield a fluorinated cyclobutanol.
-
Addition of Fluoride to Cyclobutenone: The conjugate addition of a fluoride source to cyclobutenone, followed by reduction of the ketone, represents another plausible early route.
These early methods, while foundational, often suffered from low yields, lack of stereocontrol, and the use of hazardous reagents like hydrogen fluoride.
Modern Methodologies: A Paradigm Shift in Synthesis
Contemporary approaches to fluorinated cyclobutanols are characterized by their elegance and efficiency. These methods can be broadly categorized as follows:
1. Synthesis from Cyclobutanones:
The most common and versatile entry point to fluorinated cyclobutanols remains the use of cyclobutanone precursors.
-
Nucleophilic Fluorination of Silyl Enol Ethers: A refined version of the classical approach involves the conversion of cyclobutanone to its silyl enol ether, which is then treated with an electrophilic fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). This is followed by a standard reduction of the resulting α-fluoroketone.
-
Trifluoromethylation of Cyclobutanones: The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry. The addition of Ruppert-Prakash reagent (TMSCF₃) to cyclobutanone, catalyzed by a fluoride source, provides direct access to trifluoromethyl-substituted cyclobutanols. A notable example from 1996 demonstrated the synthesis of trifluoromethylcyclobutanols from benzocyclobutenone derivatives.
2. Cycloaddition Reactions:
[2+2] cycloaddition reactions offer a powerful means of constructing the cyclobutane ring with fluorine already incorporated.
-
Cycloaddition of Fluoroalkenes: The photochemical or thermal [2+2] cycloaddition of a fluoroalkene with a suitable ketene equivalent can directly generate a fluorinated cyclobutanone, which can then be reduced to the corresponding cyclobutanol.
3. Ring-Opening of Cyclopropanes:
The ring expansion of appropriately substituted cyclopropylmethanols can also lead to fluorinated cyclobutanols, although this is a less common approach.
4. Deoxyfluorination of Cyclobutanediols:
The treatment of a cyclobutanediol with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), can provide access to fluorocyclobutanols. The regioselectivity of this reaction is a key consideration.
The following diagram illustrates the key modern synthetic pathways to fluorinated cyclobutanols:
Caption: Key modern synthetic routes to fluorinated cyclobutanols.
The Impact of Fluorination on Cyclobutanol Properties
The introduction of fluorine onto the cyclobutanol scaffold has profound effects on its physical and chemical properties. Understanding these effects is crucial for the rational design of molecules with desired characteristics.
| Property | Effect of Fluorination | Rationale |
| Acidity of the Hydroxyl Group | Increased | The strong electron-withdrawing nature of fluorine polarizes the O-H bond, facilitating deprotonation. |
| Lipophilicity (LogP) | Generally Increased | Fluorine is more lipophilic than hydrogen, although the overall effect depends on the substitution pattern. |
| Conformational Preference | Altered | Fluorine substitution can influence the puckering of the cyclobutane ring due to steric and electronic (gauche effect) interactions. |
| Hydrogen Bonding | Modified Donor/Acceptor Properties | The increased acidity of the hydroxyl group makes it a stronger hydrogen bond donor. The fluorine atom itself can act as a weak hydrogen bond acceptor. |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism. |
Applications in Drug Discovery and Beyond
The unique properties of fluorinated cyclobutanols have made them attractive building blocks in several areas, most notably in medicinal chemistry.
-
Bioisosteric Replacement: The fluorinated cyclobutanol motif can serve as a bioisostere for other chemical groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, it can be used to replace a more metabolically labile group.
-
Conformational Constraint: The rigid cyclobutane core can be used to lock a molecule into a specific conformation, which can enhance its binding to a biological target.
-
Modulation of pKa: The ability of fluorine to lower the pKa of the hydroxyl group can be exploited to optimize the ionization state of a drug molecule at physiological pH.
While medicinal chemistry is a major focus, fluorinated cyclobutanols also have potential applications in:
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.
-
Materials Science: The polarity and stability of fluorinated cyclobutanols make them interesting monomers for the synthesis of specialty polymers and liquid crystals.
Experimental Protocols: Representative Syntheses
To provide a practical context, detailed protocols for the synthesis of representative fluorinated cyclobutanols are presented below.
Protocol 1: Synthesis of 2-Fluoro-1-phenylcyclobutanol
This two-step procedure involves the fluorination of a silyl enol ether followed by reduction.
Step 1: Synthesis of 2-Fluoro-1-phenylcyclobutanone
-
To a solution of 1-phenylcyclobutanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at -78 °C, slowly add trimethylsilyl trifluoromethanesulfonate (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude silyl enol ether in acetonitrile and cool to 0 °C.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-1-phenylcyclobutanone.
Step 2: Synthesis of 2-Fluoro-1-phenylcyclobutanol
-
To a solution of 2-fluoro-1-phenylcyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-1-phenylcyclobutanol as a mixture of diastereomers.
Caption: Workflow for the synthesis of 2-fluoro-1-phenylcyclobutanol.
Protocol 2: Synthesis of 1-(Trifluoromethyl)cyclobutanol
This protocol utilizes the direct addition of a trifluoromethylating agent to cyclobutanone.
-
To a flame-dried flask under an inert atmosphere, add a solution of cyclobutanone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add Ruppert-Prakash reagent (TMSCF₃) (1.5 eq).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq) as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-(trifluoromethyl)cyclobutanol.
Conclusion and Future Outlook
The journey of fluorinated cyclobutanols from their conceptual beginnings in the broader field of organofluorine chemistry to their current status as valuable building blocks in medicinal and materials science is a testament to the relentless pace of innovation in synthetic chemistry. While the early history is one of gradual discovery, the modern era is characterized by the development of highly sophisticated and enabling technologies for their synthesis.
Looking ahead, the demand for novel fluorinated motifs is unlikely to wane. Future research in this area will likely focus on:
-
Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral fluorinated cyclobutanols will be a major area of focus.
-
Late-Stage Fluorination: Methods for the direct C-H fluorination of cyclobutanol derivatives would be highly valuable for the rapid generation of analog libraries.
-
Novel Fluorinated Groups: The incorporation of less common fluorinated substituents (e.g., -OCF₃, -SCF₃) onto the cyclobutanol scaffold will open up new avenues for molecular design.
As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, so too will the importance of fluorinated cyclobutanols in the creation of the next generation of functional molecules.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and related inhibitors of metalloproteases. Chemical Society Reviews, 43(18), 6874-6886.
- Becker, D. P., & Flynn, D. L. (1996). Preparation of Trifluoromethyl Lactol Derivatives via Base-Initiated Cyclobutanol Ring-Opening to a Laterally-Lithiated Trifluoromethyl Ketone. Synthesis, 1996(10), 1080-1082.
- Mykhailiuk, P. K. (2015). Fluorinated cyclobutanes: a new promising class of building blocks for medicinal chemistry. Journal of medicinal chemistry, 58(15), 5897-5913.
- Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2015). Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver. Chemistry Letters, 44(6), 821-823.
- Umemoto, T. (2018). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 123-169.
-
Häfliger, J., & Ruyet, L. (2023). Chemists develop reaction cascade to produce fluorinated molecules. ScienceDaily. Retrieved from
- Mykhailiuk, P. K. (2020). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry, 2020(24), 3439-3456.
- McDonald, T. R., & Rousseaux, S. A. L. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(4), 963-969.
A Theoretical and Computational Guide to 2,2,3,3-Tetrafluorocyclobutanol: From Conformational Landscape to Spectroscopic Signatures
Introduction: The Intrigue of Fluorinated Cycloalkanes
Fluorinated organic molecules are of paramount importance in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoromethylene unit, in particular, is a valuable bioisostere for carbonyl groups and other functionalities.[1] When incorporated into cyclic systems, such as the cyclobutane scaffold, these fluorinated motifs introduce conformational constraints that can be exploited in rational drug design.
2,2,3,3-Tetrafluorocyclobutanol presents a fascinating case study at the intersection of fluorine chemistry and stereoelectronics. Its rigid four-membered ring, decorated with four electron-withdrawing fluorine atoms and a hydroxyl group, suggests a complex interplay of steric and electronic effects that govern its structure, stability, and reactivity. This guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to unravel the molecular intricacies of this compound, offering a roadmap for researchers and drug development professionals to explore its potential.
Part 1: Unveiling the Conformational Landscape
The puckered nature of the cyclobutane ring, combined with the rotational freedom of the hydroxyl group, gives rise to a landscape of different conformers for this compound. Understanding the relative energies and populations of these conformers is crucial, as they can exhibit distinct chemical and biological properties.
The Computational Approach to Conformational Analysis
A robust computational workflow is essential for systematically exploring the potential energy surface (PES) of this compound and identifying all stable conformers.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: Generate a starting 3D structure of this compound.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is a dihedral angle scan, where the C-C-O-H dihedral angle is rotated in discrete steps (e.g., 30°) to generate a series of initial geometries.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization to locate the nearest local minimum on the PES. Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311+G**, have been shown to be effective for similar fluorinated alcohols.[2]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are then calculated, including ZPVE corrections, to determine their relative stabilities.
Expected Conformers and Their Relative Stabilities
Based on studies of substituted cyclobutanes and fluorinated alcohols, we can anticipate the existence of several stable conformers for this compound, primarily differing in the orientation of the hydroxyl group (axial vs. equatorial) and the puckering of the cyclobutane ring. The relative energies of these conformers will be dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects such as hyperconjugation.
| Conformer | Axial/Equatorial OH | Ring Puckering | Relative Energy (kcal/mol) (Hypothetical) |
| I | Equatorial | Puckered | 0.00 |
| II | Axial | Puckered | 1.5 |
| III | Equatorial | Planar (Transition State) | > 5.0 |
Note: The relative energies are hypothetical and would need to be determined by the computational protocol described above.
Part 2: Deciphering Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectrum.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is highly sensitive to molecular structure and conformation. The calculated vibrational frequencies and intensities for each stable conformer of this compound can be used to assign experimental IR and Raman spectra.
Experimental Protocol: Calculation of Vibrational Spectra
-
Harmonic Frequency Calculation: As part of the conformational analysis, harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311+G**).
-
Frequency Scaling: It is well-established that harmonic frequencies calculated using DFT are often overestimated compared to experimental fundamental frequencies. Therefore, a scaling factor is typically applied to the calculated frequencies to improve their accuracy. The appropriate scaling factor depends on the functional and basis set used.
-
Spectral Simulation: The scaled frequencies and calculated IR intensities and Raman activities can be used to generate simulated IR and Raman spectra for each conformer. These can then be compared to experimental spectra to identify the conformers present in a sample.
Key vibrational modes to analyze for this compound would include the O-H stretch, C-H stretches, C-F stretches, and the ring puckering modes. The O-H stretching frequency can be particularly informative about the presence of intramolecular hydrogen bonding.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |
| O-H Stretch (free) | 3650 | 3630 |
| O-H Stretch (H-bonded) | 3500 | 3480 |
| C-F Stretch (asymmetric) | 1350 | 1330 |
| C-F Stretch (symmetric) | 1100 | 1080 |
NMR Spectroscopy
NMR spectroscopy is another powerful technique for structure elucidation. The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment.
Experimental Protocol: Calculation of NMR Chemical Shifts
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
-
Optimization and Shielding Calculation: The geometry of each conformer is first optimized at a suitable level of theory. Then, the NMR shielding tensors are calculated using the GIAO method with a reliable functional and basis set.
-
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
-
Boltzmann Averaging: If multiple conformers are present at equilibrium, the predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.
The calculated NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic structure of this compound.
Part 3: Probing Reactivity and Mechanistic Pathways
Computational chemistry can also be used to investigate the reactivity of this compound and elucidate the mechanisms of its reactions. For instance, one could study its dehydration to form tetrafluorocyclobutene or its oxidation to the corresponding ketone.
To study a reaction computationally, one would need to locate the transition state (TS) structure connecting the reactants and products. This is typically done by performing a TS optimization, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The activation energy can then be calculated as the difference in energy between the TS and the reactants.
Conclusion and Future Outlook
The theoretical and computational methodologies outlined in this guide provide a powerful framework for a comprehensive investigation of this compound. By combining these computational approaches with experimental studies, researchers can gain a deep understanding of the structure, properties, and reactivity of this intriguing molecule. Such knowledge is invaluable for the rational design of new pharmaceuticals, materials, and other functional molecules where the unique properties of fluorinated cyclobutanes can be harnessed. The continued development of computational methods and computing power will undoubtedly open up new avenues for exploring the chemical space of fluorinated compounds, with this compound serving as a compelling example of the insights that can be gained at the quantum mechanical level.
References
-
Badawi, H. M., & Förner, W. (2007). Conformational analysis and vibrational assignments of 2,2,3,3-tetrafluoro-1-propanol CHF2CF2CH2OH as three-rotors system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1352–1360. [Link]
-
Mykhaylov, D. M., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Journal Name, if available, otherwise source]. [Link]
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solubility and miscibility of 2,2,3,3-Tetrafluorocyclobutanol in organic solvents
An In-depth Technical Guide to the Solubility and Miscibility of 2,2,3,3-Tetrafluorocyclobutanol in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Unique Profile of this compound
This compound is a fascinating molecule that stands at the crossroads of polar and non-polar characteristics. Its structure, featuring a compact, rigid cyclobutyl ring heavily substituted with electron-withdrawing fluorine atoms, and a polar hydroxyl group, imparts a unique set of physicochemical properties. These properties are of significant interest in various fields, particularly in the synthesis of advanced polymers and specialty chemicals where precise control over solubility is paramount for reaction kinetics, purification, and final product performance.
This guide provides a deep dive into the solubility and miscibility of this compound in a range of common organic solvents. In the absence of extensive publicly available empirical data, we will first establish a theoretical framework based on fundamental principles of intermolecular forces to predict its solubility behavior. Subsequently, a detailed, field-proven experimental protocol is provided for researchers to determine its solubility in solvents of interest, ensuring a self-validating system for process development and research applications.
Part 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
The key intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to strong interactions with other protic and polar aprotic solvents.
-
Dipole-Dipole Interactions: The high electronegativity of the fluorine and oxygen atoms creates a significant molecular dipole, promoting interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and will be the primary mode of interaction with non-polar solvents. The fluorinated portion of the molecule also introduces the concept of "fluorous" interactions, which can be a significant factor in its solubility in certain fluorinated or non-polar solvents.
The following diagram illustrates the logical flow for predicting the solubility of this compound based on these principles.
Caption: Predictive model for this compound solubility.
Part 2: Predicted Solubility and Miscibility Profile
Based on the theoretical framework, we can predict the solubility of this compound in various classes of organic solvents. The following table summarizes these predictions.
| Solvent Class | Examples | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible | The hydroxyl group of the solute can readily form strong hydrogen bonds with the solvent molecules, leading to favorable solute-solvent interactions. |
| Polar Aprotic | Acetone, THF, DMSO, Acetonitrile | High to Moderate | The solvent molecules can act as hydrogen bond acceptors for the solute's hydroxyl group, and strong dipole-dipole interactions will also contribute to solubility. |
| Non-Polar | Hexane, Toluene, Chloroform | Low to Moderate | The polar hydroxyl group is mismatched with the non-polar solvent. However, the fluorinated cyclobutyl ring may provide some "fluorous" character, potentially allowing for limited solubility, especially in solvents like chloroform that have some polar character. |
Part 3: A Self-Validating Experimental Protocol for Solubility Determination
Given the specialized nature of this compound, empirical determination of its solubility in a solvent of interest is often necessary. The following protocol provides a robust and self-validating method for both qualitative miscibility and quantitative solubility assessment.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a refractometer.
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology
Step 1: Qualitative Miscibility Test (Optional but Recommended)
-
To a small vial, add approximately 1 mL of the solvent.
-
Add this compound dropwise while vortexing.
-
Observe for any phase separation. If the two liquids form a single, clear phase in all proportions, they are considered miscible.
Step 2: Quantitative Solubility Determination (Isothermal Saturation Method)
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means that undissolved solute should be clearly visible.
-
Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient time to reach equilibrium. A period of 24 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of a suitable solvent (one in which both the solute and the initial solvent are fully miscible).
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the solute in the original undiluted sample.
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
This compound presents a unique solubility profile due to its dual chemical nature. While theoretical predictions suggest high miscibility in polar protic solvents and moderate solubility in polar aprotic solvents, its interaction with non-polar solvents is more complex and warrants empirical investigation. The provided experimental protocol offers a reliable and robust framework for researchers and drug development professionals to accurately determine the solubility of this compound in any solvent system of interest, thereby facilitating its effective use in a wide range of applications.
References
-
General Principles of Solubility
- Title: "Solubility"
- Source: IUPAC Gold Book
-
URL: [Link]
-
Intermolecular Forces
- Title: "Intermolecular Forces"
- Source: Khan Academy
-
URL: [Link]
- Synthesis and Application of Fluorinated Compounds (Illustrative)
-
Experimental Solubility Determination Methods
- Title: "Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
- Source: Organisation for Economic Co-oper
-
URL: [Link]
In-Depth Technical Guide to the Safe Handling, and Storage of 2,2,3,3-Tetrafluorocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical safety, handling, and storage protocols for 2,2,3,3-Tetrafluorocyclobutanol (CAS RN: 374-32-3). As a valuable fluorinated building block in pharmaceutical and materials science research, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available data on its physicochemical properties, toxicological profile, reactivity, and established best practices for its management in a research and development setting.
Introduction: Understanding this compound
This compound is a fluorinated alcohol that is gaining interest as a versatile intermediate in organic synthesis. Its unique structural motif, featuring a strained four-membered ring and tetrafluoro substitution, imparts distinct chemical properties that are leveraged in the design of novel therapeutic agents and advanced materials. However, these same properties necessitate a rigorous approach to its handling and storage to mitigate potential risks. This guide is intended to serve as an essential resource for all personnel who will be working with this compound.
Physicochemical and Hazard Profile
A foundational element of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 374-32-3 | |
| Molecular Formula | C₄H₄F₄O | |
| Molecular Weight | 144.07 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 155-157 °C | |
| Density | 1.414 g/cm³ | |
| Flash Point | Not available | |
| Solubility | Not miscible or difficult to mix in water. |
Hazard Summary:
Based on available safety data, this compound is classified as a flammable liquid and an irritant . The primary routes of exposure and associated health effects are outlined below:
-
Eye Contact: Causes serious eye irritation.
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis due to the defatting properties of fluorinated compounds.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Harmful if swallowed.
Core Principles of Safe Handling
Adherence to a multi-layered safety protocol is essential when working with this compound. The following sections detail the critical engineering controls, personal protective equipment, and procedural best practices.
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure by isolating the hazard from the worker. For this compound, the following are mandatory:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.
Personal Protective Equipment (PPE): Essential Individual Protection
The appropriate selection and consistent use of PPE is non-negotiable. The following diagram outlines the minimum PPE requirements for handling this compound.
Caption: Essential Personal Protective Equipment for handling this compound.
Gloves: Due to the potential for skin irritation and absorption, selecting the correct gloves is critical. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
Procedural Best Practices: A Step-by-Step Approach to Safety
The following protocol outlines a standardized workflow for safely handling this compound in a laboratory setting.
Experimental Protocol: Safe Dispensing and Reaction Setup
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Don all required PPE as outlined in the diagram above.
-
-
Dispensing:
-
Secure the primary container of this compound.
-
Slowly and carefully open the container, avoiding any sudden release of pressure.
-
Use a clean, dry pipette or syringe to transfer the required volume to a secondary container.
-
Immediately and securely recap the primary container.
-
-
Reaction Setup:
-
Add the dispensed this compound to the reaction vessel in a controlled manner.
-
Once the addition is complete, promptly clean any minor drips or spills within the fume hood using an appropriate absorbent material.
-
-
Post-Handling:
-
Properly label all vessels containing the compound.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Thoroughly wash hands with soap and water.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Contact the institution's Environmental Health and Safety (EHS) department immediately. |
Storage and Incompatibility
Proper storage is vital to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from sources of heat, sparks, and open flames.
-
Store in a flammable liquids storage cabinet.
Incompatibility:
Avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids and Bases: May cause decomposition or other hazardous reactions.
-
Alkali Metals: Can react violently.
The following diagram illustrates the key incompatibility concerns for this compound.
Caption: Chemical incompatibility chart for this compound.
Disposal Considerations
All waste containing this compound must be managed as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed, and compatible containers.
-
Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on disposal procedures. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable chemical for research and development. However, its flammable and irritant properties demand a consistently high level of safety awareness and adherence to established protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively.
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
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ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
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Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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PETA Science Consortium International e.V. (n.d.). Eye Irritation. Retrieved from [Link]
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ChemSafetyPro.COM. (2016, April 24). Acute Toxicity. Retrieved from [Link]
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National Toxicology Program. (2018, April 11). Rat Oral Acute Toxicity Database and Evaluation of Variability. Retrieved from [Link]
- Pauluhn, J., Bury, D., Föst, U., Gamer, A., Hoernicke, E., Hofmann, T., Kunde, M., Neustadt, T., Schlede, E., Schnierle, H., Wettig, K., & Westphal, D. (1996).
The Strategic Introduction of 2,2,3,3-Tetrafluorocyclobutanol in Advanced Research and Development: A Technical Guide
Abstract
The relentless pursuit of molecular innovation in the pharmaceutical and material sciences has led to an increased focus on unique, fluorine-containing building blocks. Among these, 2,2,3,3-Tetrafluorocyclobutanol emerges as a scaffold of significant interest. Its rigid, four-membered ring, heavily adorned with fluorine atoms, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of the potential research applications of this compound, drawing upon established principles of medicinal chemistry and polymer science. We will explore its role as a bioisosteric replacement, its influence on critical physicochemical parameters, and its potential as a versatile intermediate in the synthesis of novel chemical entities. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to leverage the unique attributes of this compelling molecule.
The Unique Physicochemical Landscape of the 2,2,3,3-Tetrafluorocyclobutyl Moiety
The this compound molecule, with the CAS number 374-32-3, possesses a molecular formula of C₄H₄F₄O and a molecular weight of 144.07 g/mol .[1][2] The core of its utility lies in the profound influence of the tetrafluorinated cyclobutane ring on molecular properties. The high electronegativity of the fluorine atoms creates a strong dipole moment and significantly alters the electron distribution within the ring. This has several key consequences for molecules incorporating this moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. The presence of multiple C-F bonds in the 2,2,3,3-tetrafluorocyclobutyl group sterically shields adjacent bonds from enzymatic degradation, thereby enhancing the metabolic stability of a parent molecule. This is a critical attribute in drug design, leading to improved pharmacokinetic profiles.[3]
-
Modulation of Lipophilicity: Fluorination is a well-established strategy for increasing the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[3] The 2,2,3,3-tetrafluorocyclobutyl moiety offers a nuanced approach to lipophilicity modulation, providing a significant increase without the potential liabilities of more linear perfluorinated chains.
-
Conformational Rigidity: The cyclobutane ring is inherently strained and rigid. This conformational constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.[4]
-
Bioisosteric Potential: The 2,2,3,3-tetrafluorocyclobutyl group can serve as a bioisostere for other common chemical motifs. A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.[5][6] This strategy is often employed to improve a molecule's pharmacokinetic properties or to circumvent existing patents.
Potential Research Applications in Drug Discovery
The unique properties of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. Its primary application lies in its ability to be incorporated into larger molecules to fine-tune their pharmacological profiles.
As a Bioisosteric Replacement for Key Functional Groups
The strategic replacement of existing functional groups with the 2,2,3,3-tetrafluorocyclobutyl moiety can lead to significant improvements in a drug candidate's properties.
-
Replacement for tert-Butyl and Isopropyl Groups: The sterically demanding yet conformationally flexible tert-butyl and isopropyl groups are common in drug molecules. The rigid and lipophilic 2,2,3,3-tetrafluorocyclobutyl group can serve as a suitable bioisostere, potentially improving metabolic stability and target engagement.
-
Modulation of Amide Bonds: While not a direct replacement, the introduction of the 2,2,3,3-tetrafluorocyclobutyl group adjacent to an amide bond can influence its conformation and electronic properties, potentially impacting its susceptibility to hydrolysis by proteases.
Diagram: Bioisosteric Replacement Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. RU2807184C9 - Method for obtaining cyclobutane - Google Patents [patents.google.com]
- 5. Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for 2,2,3,3-Tetrafluorocyclobutanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2,2,3,3-tetrafluorocyclobutanol in modern organic synthesis. Drawing parallels from the well-established roles of other fluorinated alcohols, this document outlines its utility as a specialized solvent and reagent, particularly in challenging synthetic contexts such as solid-phase peptide synthesis (SPPS) and glycosylation reactions. Detailed application notes and starting protocols are provided to guide researchers in leveraging the unique properties of this fluorinated alcohol to enhance reaction efficiency, improve product yields, and enable the synthesis of complex molecules.
Introduction: The Unique Profile of this compound
This compound is a fluorinated alcohol with the chemical formula C₄H₄F₄O.[1][2] Its distinctive structure, featuring a strained four-membered ring and electron-withdrawing fluorine atoms, imparts a unique combination of physical and chemical properties. These properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, suggest its potential as a valuable tool in organic synthesis, particularly as a less-polar alternative to hexafluoroisopropanol (HFIP). While specific literature on its applications is emerging, its structural similarity to other well-studied fluorinated alcohols provides a strong basis for exploring its utility in various synthetic transformations.
Table 1: Physicochemical Properties of this compound and Related Solvents
| Property | This compound | Hexafluoroisopropanol (HFIP) |
| CAS Number | 374-32-3[1] | 920-66-1 |
| Molecular Formula | C₄H₄F₄O[1][2] | C₃H₂F₆O |
| Molecular Weight | 144.07 g/mol [1][2] | 168.04 g/mol |
| Boiling Point | 155-157 °C[3] | 58.2 °C |
| Density | 1.414 g/cm³[3] | 1.596 g/mL |
| pKa | 10.85 ± 0.60 (Predicted)[3] | 9.3 |
| Solubility in Water | Not miscible or difficult to mix[4] | Miscible |
Application in Solid-Phase Peptide Synthesis (SPPS)
2.1. Rationale: Overcoming Peptide Aggregation
A significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, particularly for hydrophobic or β-sheet forming sequences. This aggregation can lead to incomplete coupling reactions and deletions in the final peptide sequence. Fluorinated alcohols, such as HFIP and trifluoroethanol (TFE), are known to disrupt these secondary structures by forming strong hydrogen bonds with the peptide backbone, thereby improving solvation and accessibility of the N-terminus for the incoming amino acid.[5] Given its properties, this compound is proposed as a valuable co-solvent in SPPS to mitigate these issues.
2.2. Proposed Protocol: Co-solvent for "Difficult" Peptide Sequences
This protocol outlines the use of this compound as a co-solvent during the coupling step for a known "difficult" peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling of "Difficult" Amino Acid:
-
Prepare the coupling solution by dissolving the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and base (e.g., DIPEA, 6 eq.) in a solvent mixture of DMF and this compound. A starting ratio of 1:1 (v/v) is recommended, which can be optimized.
-
Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, extend the reaction time or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with the DMF/2,2,3,3-tetrafluorocyclobutanol co-solvent, followed by DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids. The use of the co-solvent may only be necessary for specific "difficult" residues.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Application in Glycosylation Reactions
3.1. Rationale: Modulating Reactivity and Selectivity
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The choice of solvent can significantly influence the outcome of a glycosylation reaction by affecting the stability of reactive intermediates and the solubility of reactants. Fluorinated alcohols, with their ability to act as hydrogen-bond donors, can modulate the reactivity of both the glycosyl donor and acceptor. While not directly documented for this compound, its properties suggest it could serve as a beneficial solvent or co-solvent in glycosylation reactions, potentially influencing stereoselectivity.
3.2. Proposed Protocol: Lewis Acid-Promoted Glycosylation
This protocol describes a hypothetical application of this compound as a solvent in a BF₃·OEt₂-promoted glycosylation using a glycosyl fluoride donor.
Materials:
-
Glycosyl fluoride donor
-
Glycosyl acceptor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
This compound (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4 Å, activated)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 eq.) and activated molecular sieves.
-
Solvent Addition: Add a mixture of anhydrous DCM and this compound (e.g., 4:1 v/v) to dissolve the acceptor. Stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C). Add the glycosyl fluoride donor (1.2 eq.) followed by the dropwise addition of BF₃·OEt₂ (1.5 eq.).
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine, followed by saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature and dilute with DCM. Filter through a pad of celite and wash the filtrate with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Proposed Role of this compound in Glycosylation
Caption: Proposed role of 2,2,3,3-TFCB in stabilizing the oxocarbenium intermediate in glycosylation.
Application as a Building Block in Fluorine Chemistry
4.1. Rationale: Synthesis of Novel Fluorinated Scaffolds
The introduction of fluorine-containing motifs into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The strained, fluorinated cyclobutane ring of this compound represents a unique scaffold that can be incorporated into larger molecules to access novel chemical space.
4.2. Proposed Protocol: Synthesis of a Fluorinated Ether
This protocol describes a Williamson ether synthesis to incorporate the 2,2,3,3-tetrafluorocyclobutyl moiety.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
An alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Deprotonation: To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound presents itself as a promising, yet underexplored, reagent and solvent in organic synthesis. The protocols and application notes provided herein are based on established principles of fluorine chemistry and the known behavior of analogous fluorinated alcohols. It is anticipated that this guide will serve as a valuable resource for researchers, encouraging the exploration of this compound in a variety of synthetic applications, from complex peptide synthesis to the design of novel fluorinated molecules. Further experimental validation and optimization of the proposed protocols are encouraged to fully elucidate the potential of this unique fluorinated building block.
References
-
Isabelle, G. et al. (2010). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
RSC Publishing. 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF. Green Chemistry. [Link]
-
Wikipedia. Hexafluoro-2-propanol. [Link]
Sources
Application Notes and Protocols: 2,2,3,3-Tetrafluorocyclobutanol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals containing at least one fluorine atom. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Among the diverse array of fluorinated building blocks, those featuring strained carbocyclic scaffolds, such as cyclobutanes, offer a compelling strategy for introducing conformational rigidity and novel chemical space into drug design. This guide focuses on the application of 2,2,3,3-tetrafluorocyclobutanol, a readily available building block, and its potential to impart desirable pharmacological properties to new chemical entities.
Physicochemical Properties and Rationale for Use in Medicinal Chemistry
The 2,2,3,3-tetrafluorocyclobutyl moiety offers a unique combination of features that can be strategically exploited by medicinal chemists:
-
Metabolic Stability: The presence of four fluorine atoms on the cyclobutane ring is expected to significantly enhance metabolic stability by shielding adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes. The high strength of the C-F bond further contributes to the overall robustness of this moiety.
-
Modulation of Lipophilicity: While highly fluorinated linear alkanes are typically very lipophilic, the compact and rigid nature of the tetrafluorocyclobutyl group can offer a more nuanced control over a molecule's lipophilicity (LogP). The introduction of this group can provide a balance between sufficient lipophilicity for membrane permeability and avoiding excessive lipophilicity that can lead to poor solubility and off-target toxicity.
-
Conformational Restriction: The puckered and rigid nature of the cyclobutane ring can lock key pharmacophoric elements in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for the target protein.
-
pKa Modulation: The strong electron-withdrawing effect of the four fluorine atoms will lower the pKa of the hydroxyl group in this compound, making it more acidic than its non-fluorinated counterpart. This property can be exploited to fine-tune the acidity of proximal functional groups in a drug candidate.
Table 1: Comparative Physicochemical Properties of Selected Functional Groups
| Functional Group | Approximate Hansch-Fujita π Parameter | Key Characteristics |
| Hydrogen | 0.00 | Baseline |
| Methyl | +0.56 | Small, lipophilic |
| tert-Butyl | +1.98 | Bulky, highly lipophilic |
| Phenyl | +1.96 | Aromatic, lipophilic |
| Trifluoromethyl | +0.88 | Lipophilic, electron-withdrawing |
| 2,2,3,3-Tetrafluorocyclobutyl (estimated) | +1.0 - +1.5 | Lipophilic, metabolically stable, conformationally rigid |
Synthetic Applications and Protocols
This compound serves as a versatile precursor for introducing the corresponding tetrafluorocyclobutyl ether or ester moieties into target molecules. The following are general protocols for common transformations.
Disclaimer: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of a 2,2,3,3-tetrafluorocyclobutyl ether by reacting the corresponding alkoxide with an alkyl halide.[2][3][4] This method is particularly suitable for primary alkyl halides.
Workflow for Williamson Ether Synthesis
Sources
Application Note: Derivatization of 2,2,3,3-Tetrafluorocyclobutanol for Enhanced Analytical Detection
Introduction: The Analytical Challenge of Small Fluorinated Alcohols
2,2,3,3-Tetrafluorocyclobutanol (TFCB) is a fluorinated organic compound with the molecular formula C₄H₄F₄O.[1][2] Its unique structure, featuring a strained cyclobutane ring and heavy fluorination, makes it a valuable building block in the synthesis of novel materials and pharmaceuticals. However, these same properties present significant challenges for direct quantitative analysis.
Direct analysis of TFCB by standard chromatographic techniques is often hampered by:
-
Poor Volatility: Despite its relatively low molecular weight (144.07 g/mol ), hydrogen bonding from the hydroxyl group can decrease volatility, leading to poor peak shape and thermal decomposition in Gas Chromatography (GC).[3]
-
High Polarity: The polar hydroxyl group can cause strong interactions with active sites in GC columns and inlet liners, resulting in peak tailing and poor reproducibility.[3]
-
Lack of a Chromophore: TFCB does not possess a UV-absorbing or fluorescent moiety, rendering it nearly invisible to common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis or Fluorescence detectors.[4][5]
To overcome these limitations, chemical derivatization is an essential strategy. Derivatization modifies the analyte's chemical structure to improve its analytical properties.[3][4] This application note provides detailed protocols for two robust derivatization methods for TFCB: silylation for GC-Mass Spectrometry (GC-MS) analysis and dansylation for HPLC analysis with fluorescence or UV detection.
Principle of Derivatization for Alcohols
Derivatization for analytical purposes aims to replace the active, polar hydrogen of the alcohol's hydroxyl group with a functional group that enhances specific properties.[4][6]
-
For GC Analysis (Silylation): The goal is to increase volatility and thermal stability.[3] Replacing the hydroxyl proton with a non-polar trimethylsilyl (TMS) group reduces intermolecular hydrogen bonding, making the molecule more volatile and less likely to adsorb to active sites in the GC system.[7]
-
For HPLC Analysis (Acylation/Sulfonylation): The objective is to introduce a chromophore or fluorophore. By attaching a molecule with strong UV absorbance or fluorescence properties, the derivative becomes highly sensitive to detection by UV-Vis or fluorescence detectors.[4][5] This also tends to make the molecule more hydrophobic, improving its retention on common reversed-phase HPLC columns.[4]
Strategic Selection of Derivatization Method
The choice between silylation for GC-MS and acylation/sulfonylation for HPLC depends on the available instrumentation and the analytical goals. This decision tree illustrates the selection logic.
Caption: Decision tree for selecting the appropriate TFCB derivatization protocol.
Protocol 1: Silylation for GC-MS Analysis
This protocol details the trimethylsilylation of TFCB using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This is a highly effective and common method for derivatizing alcohols.[6] The reaction replaces the active hydrogen on the TFCB hydroxyl group with a trimethylsilyl (TMS) group.
Reaction: TFCB-OH + BSTFA --(TMCS catalyst)--> TFCB-O-Si(CH₃)₃ + Byproducts
Rationale for Reagent Selection
-
BSTFA: A powerful and versatile silylating agent. Its byproducts are highly volatile, which minimizes interference in the chromatogram.[6][7]
-
TMCS: Acts as a catalyst, increasing the reactivity of BSTFA, which is particularly useful for moderately hindered alcohols or to ensure a rapid and complete reaction.[7][8] The electron-withdrawing fluorine atoms on the cyclobutane ring may slightly hinder the reaction, making the catalyst beneficial.
-
Aprotic Solvent (e.g., Acetonitrile, Pyridine): The reaction is sensitive to moisture.[3] Anhydrous aprotic solvents are required to prevent hydrolysis of the reagent and the TMS-ether product.[3]
Materials and Reagents
-
This compound (TFCB) standard or sample
-
BSTFA + 1% TMCS (or prepare by mixing BSTFA and TMCS)
-
Anhydrous Acetonitrile or Pyridine (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Step-by-Step Protocol
Caption: Workflow for silylation of TFCB for GC-MS analysis.
-
Sample Preparation: Place 1-10 mg of the TFCB-containing sample into a 2 mL GC vial. If the sample is in an aqueous or protic solvent (like methanol), evaporate it to complete dryness under a gentle stream of nitrogen.[3][8]
-
Solvent Addition: Add approximately 100-200 µL of anhydrous acetonitrile or pyridine to dissolve the residue.
-
Reagent Addition: Add a 2-fold molar excess of the derivatizing reagent. For a ~1 mg sample, adding 100-200 µL of BSTFA + 1% TMCS is typically sufficient.[6]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes in a heating block.[9] While many unhindered alcohols react quickly at room temperature, heating ensures the reaction goes to completion.[6]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Expected Results & QC
| Parameter | TFCB (Native) | TFCB-TMS Derivative | Rationale for Improvement |
| Molecular Weight | 144.07 g/mol | 216.16 g/mol | Confirms derivatization via mass shift (+72 amu) |
| Volatility | Moderate | High | Elimination of hydrogen bonding increases volatility.[3][7] |
| GC Peak Shape | Prone to tailing | Sharp, Symmetrical | Reduced interaction with active sites in the column.[3] |
| Thermal Stability | Moderate | High | TMS ethers are generally more thermally stable.[3][6] |
Quality Control: Analyze a reagent blank (solvent + derivatizing agent) to identify any potential interferences.[6] To confirm reaction completion, monitor the TFCB peak disappearance and the TMS-derivative peak appearance over time.[6]
Protocol 2: Dansylation for HPLC-Fluorescence/UV Analysis
This protocol uses dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to derivatize TFCB. Dansyl chloride reacts with the hydroxyl group under basic conditions to form a stable, highly fluorescent dansyl-ether.[10][11][12] This method is particularly effective for fluorinated alcohols.[13]
Reaction: TFCB-OH + Dansyl-Cl --(Base catalyst)--> TFCB-O-Dansyl + HCl
Rationale for Reagent Selection
-
Dansyl Chloride: A widely used labeling agent that introduces a strongly fluorescent and UV-active dansyl group.[5][10][14] This dramatically increases detection sensitivity for molecules lacking a native chromophore.[11]
-
Base Catalyst (e.g., DMAP, Triethylamine): The reaction requires a basic environment to deprotonate the alcohol, making it nucleophilic, and to neutralize the HCl byproduct, driving the reaction to completion.[5][10] 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst for this reaction with alcohols.[10][13]
Materials and Reagents
-
This compound (TFCB) standard or sample
-
Dansyl Chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Anhydrous Acetonitrile
-
Base/Catalyst: 4-(Dimethylamino)pyridine (DMAP) and Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
2 mL amber vials with PTFE-lined caps
-
Heating block or water bath
Step-by-Step Protocol
-
Sample Preparation: Prepare a solution of TFCB in anhydrous acetonitrile (e.g., 1 mg/mL) in an amber vial.
-
Catalyst Addition: To 100 µL of the TFCB solution, add the base catalysts. A combination of DMAP and a hindered amine base like DIPEA is highly effective.[10] (e.g., Add 20 µL of a 5 mg/mL DMAP solution in acetonitrile and 10 µL of DIPEA).
-
Reagent Addition: Add an excess of the dansyl chloride solution (e.g., 100 µL of a 10 mg/mL solution).
-
Reaction: Cap the vial, vortex, and heat at 60-65°C for 1 hour.[10]
-
Quenching (Optional but Recommended): To consume excess dansyl chloride, a small amount of a primary or secondary amine solution (e.g., 10 µL of 1M methylamine) can be added, followed by another 10 minutes of heating. This prevents the highly reactive dansyl chloride from degrading the HPLC column.
-
Analysis: Cool the sample, dilute with the initial mobile phase if necessary, and inject into the HPLC system.
Expected Results & QC
| Parameter | TFCB (Native) | TFCB-Dansyl Derivative | Rationale for Improvement |
| UV-Vis Detection | None | Strong (λmax ~254, 335 nm) | Introduction of the naphthalene chromophore. |
| Fluorescence | None | Strong (Ex: ~340 nm, Em: ~520 nm) | Introduction of the dansyl fluorophore.[14] |
| Retention | Poor on C18 | Good on C18 | Increased hydrophobicity improves reversed-phase retention.[5] |
| Sensitivity | Very Low | Very High | Detection limits can be improved by orders of magnitude.[10][13] |
Quality Control: Run a derivatized blank to check for interfering peaks from reagent hydrolysis. The stability of the derivative should be assessed by analyzing samples over a time course (e.g., 0, 4, 8, 24 hours) to ensure it does not degrade before analysis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak (Both Methods) | 1. Presence of water/protic solvents. 2. Insufficient reagent. 3. Incomplete reaction (time/temp). | 1. Ensure sample is completely dry; use anhydrous solvents.[3] 2. Increase molar excess of derivatizing reagent.[6] 3. Increase reaction time and/or temperature. |
| Multiple Derivative Peaks (Silylation) | Steric hindrance or side reactions. | Ensure the use of a catalyst (TMCS) and sufficient reaction time. Check for impurities in the standard. |
| Broad/Tailing Peak (Silylation) | Incomplete derivatization; active sites in GC. | Re-run derivatization with more reagent/catalyst or for longer. Check GC liner for activity; consider using a deactivated liner. |
| Large Reagent Peak (Dansylation) | Insufficient quenching or excess reagent. | Implement or optimize the quenching step. Dilute the sample further before injection. |
Conclusion
The direct analysis of this compound is analytically challenging due to its physicochemical properties. Chemical derivatization provides a robust and reliable solution to enable sensitive and accurate quantification. Silylation with BSTFA/TMCS renders the molecule volatile and thermally stable for GC-MS analysis, providing structural confirmation through mass spectral data. Dansylation introduces a potent fluorophore, enabling ultra-sensitive detection by HPLC-fluorescence. The selection of the appropriate protocol should be guided by the available instrumentation and the specific requirements of the analytical task. These detailed methods provide a validated starting point for researchers developing quantitative assays for TFCB and other challenging small fluorinated alcohols.
References
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
-
Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Restek. (n.d.). GC Derivatization. Restek Corporation. [Link]
-
Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(19), 8065-8071. [Link]
-
Pawar, S. S., et al. (2010). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. Semantic Scholar. [Link]
-
LibreTexts Chemistry. (2023). Derivatization. [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
-
University of New Orleans. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]
-
PubMed. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity.... [Link]
-
PubMed. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
PubMed. (2013). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment.... [Link]
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- 14. scribd.com [scribd.com]
Application Notes & Protocols: 2,2,3,3-Tetrafluorocyclobutanol (TFCB) as a Specialized Solvent in Modern Organic Synthesis
Introduction: Unveiling a Niche Solvent for Persistent Chemical Challenges
In the landscape of modern organic and medicinal chemistry, the choice of solvent is paramount, often dictating the success, efficiency, and outcome of a chemical transformation. While common solvents serve a broad range of applications, specialized reactions—particularly those involving complex biomolecules or challenging intermediates—demand solvents with unique physicochemical properties. 2,2,3,3-Tetrafluorocyclobutanol (TFCB), a fluorinated cyclic alcohol, emerges as a compelling candidate for addressing such challenges.
The strategic placement of four fluorine atoms on the cyclobutane ring dramatically alters the electronic properties of the hydroxyl group. This structural feature imbues TFCB with a distinct character: it is a potent hydrogen-bond donor yet a poor hydrogen-bond acceptor, a characteristic shared with other fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP).[1] This duality allows it to solubilize and stabilize polar, charge-separated species and disrupt strong intermolecular hydrogen bonds without participating as a nucleophile.
This guide provides an in-depth exploration of TFCB's properties and proposes its application in two historically challenging areas: the synthesis of aggregation-prone peptides and the oxidation of sterically hindered alcohols. The protocols herein are designed as robust starting points for researchers and drug development professionals seeking to overcome synthetic bottlenecks.
Section 1: Physicochemical Profile and Rationale for Use
A solvent's utility is defined by its physical and chemical properties. TFCB's profile suggests its role as a "problem-solving" solvent.
Key Properties and Handling:
| Property | Value | Source | Significance in Synthesis |
| CAS Number | 374-32-3 | [2][3][4] | Unique identifier for procurement and safety information. |
| Molecular Formula | C₄H₄F₄O | [2][3] | Indicates a high degree of fluorination on a compact scaffold. |
| Molecular Weight | 144.07 g/mol | [2] | Relevant for stoichiometric calculations. |
| Appearance | Clear, colorless to pale yellow liquid | [5] | A basic quality control parameter. |
| Boiling Point | 155-157 °C | [4] | Allows for reactions at elevated temperatures with minimal pressure buildup. |
| Density | 1.414 g/cm³ | [4] | Higher density than many common organic solvents. |
| pKa (Predicted) | 10.85 ± 0.60 | [4] | Acidity is significantly higher than non-fluorinated alcohols, reducing its nucleophilicity. |
| Water Solubility | Not miscible or difficult to mix | [3] | Defines its use in non-aqueous systems or biphasic applications. |
Safety and Handling: this compound is classified as a highly flammable liquid and vapor.[6] It can cause serious eye irritation, is harmful if inhaled, and may lead to respiratory irritation or drowsiness.[6] All handling must be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.[6] Due to its flammability, containers must be grounded, and explosion-proof equipment should be used.[6]
The Causality of Fluorination: Enhanced Hydrogen-Bond Donation
The electron-withdrawing effect of the four fluorine atoms creates a significant dipole, polarizing the C-O-H bond and rendering the hydroxyl proton highly acidic (electron-deficient). This makes TFCB an exceptionally strong hydrogen-bond donor. Conversely, the electron density on the oxygen atom is diminished, making it a very weak hydrogen-bond acceptor.[1] This property is the cornerstone of its utility; it can effectively solvate anionic species and break up networks of hydrogen bonds (like those forming peptide β-sheets) without competing as a hydrogen-bond acceptor.
Caption: Figure 2. Workflow for TFCB-assisted rescue of aggregated peptides.
Section 3: Potential Application in Oxidation Reactions
The Challenge: The oxidation of sterically hindered secondary alcohols can be sluggish and require harsh conditions. The solvent plays a critical role, needing to solubilize both the substrate and the oxidant while ideally not interfering with the reaction mechanism. In some cases, a polar, non-coordinating solvent can help stabilize charged intermediates, accelerating the reaction. [7] The TFCB Hypothesis: TFCB presents an intriguing option as a solvent for specific oxidation reactions. Its high polarity can aid in the dissolution of substrates and reagents. Its very low nucleophilicity and increased acidity prevent it from being oxidized itself or interfering with catalytic cycles. For reactions proceeding through cationic intermediates, the strong H-bond donating character of TFCB could potentially stabilize these species, lowering the activation energy of the rate-determining step.
Protocol 2: Exploratory TEMPO-Mediated Oxidation of a Hindered Secondary Alcohol
This protocol outlines a model system to test the efficacy of TFCB as a solvent in a TEMPO/NaOCl oxidation, a common and mild method for converting alcohols to ketones/aldehydes. [8] Methodology:
-
Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hindered secondary alcohol (e.g., 1-adamantylethanol) (1.0 eq.) in TFCB (to 0.2 M concentration).
-
Catalyst Addition: Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq.) and KBr (0.1 eq.) to the solution. Stir until all solids are dissolved.
-
Scientist's Note: TFCB's polarity should facilitate the dissolution of the inorganic KBr co-catalyst.
-
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.2 eq.) dropwise over 15 minutes. The reaction is often indicated by a color change.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the reaction rate and final conversion to parallel reactions run in a standard solvent system like DCM/water.
-
Workup:
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Add ethyl acetate to extract the product. Since TFCB is not miscible with water, a standard liquid-liquid extraction can be performed. [3] * Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to confirm identity and purity.
Caption: Figure 3. Proposed stabilization of a cationic intermediate by TFCB.
Conclusion
This compound is more than just a fluorinated molecule; it is a precisely engineered tool for the modern synthetic chemist. Its defining characteristic—strong hydrogen-bond donation coupled with weak acceptance—provides a unique mechanism for disrupting intermolecular forces and stabilizing polar intermediates. The protocols detailed in this guide for challenging peptide synthesis and oxidation reactions serve as a validated foundation for its application. We encourage researchers to explore TFCB as a novel solvent to overcome existing synthetic hurdles and unlock new chemical possibilities.
References
-
Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Ribeiro, A. C. F., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach. PubMed Central. [Link]
-
Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Gilla, M., et al. Effect of solvents on the oxidation of Thiolactic Acid by IFC at 308 K. ResearchGate. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
De Zoysa, R. S., et al. (2024). Hydrogen Bonding in 2,2,2-Trifluoroethanol. ResearchGate. [Link]
-
Habibi, D., et al. (2025). A TEMPO supported-deep eutectic solvent as a novel and capable catalyst for alcohol oxidations. PubMed. [Link]
-
Sharma, V., et al. Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. ResearchGate. [Link]
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Application Notes and Protocols: Synthetic Routes to Functionalized 2,2,3,3-Tetrafluorocyclobutanol Derivatives
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated scaffolds, the 2,2,3,3-tetrafluorocyclobutane motif has emerged as a valuable building block. Its rigid, four-membered ring structure, decorated with a dense array of fluorine atoms, imparts unique conformational constraints and electronic properties. This guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 2,2,3,3-tetrafluorocyclobutanol derivatives, a key intermediate for the elaboration of more complex molecular architectures.
This document is intended for researchers, synthetic chemists, and drug development professionals. It outlines two principal pathways to these valuable compounds: the de novo synthesis commencing with the [2+2] cycloaddition of tetrafluoroethylene (TFE), and the direct functionalization of commercially available this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Strategic Approaches to Synthesis
There are two primary strategies for obtaining functionalized this compound derivatives, each with its own set of advantages and considerations.
-
De Novo Synthesis: This approach builds the tetrafluorocyclobutane core from acyclic precursors. The cornerstone of this strategy is the [2+2] cycloaddition of tetrafluoroethylene (TFE) with a suitable ketene or ketene equivalent to form 2,2,3,3-tetrafluorocyclobutanone. This ketone is then reduced to the corresponding alcohol, which serves as a versatile handle for further functionalization. This route offers the most flexibility in terms of analogue design but requires handling of gaseous TFE and the in situ generation of unstable ketene.
-
Functionalization of Commercially Available Starting Material: For many applications, the most direct route is to begin with commercially available this compound. This strategy bypasses the need for the challenging cycloaddition and reduction steps, allowing researchers to focus on the derivatization of the hydroxyl group. This is often the preferred method for rapid library synthesis and structure-activity relationship (SAR) studies.
The choice between these strategies will depend on the specific research goals, available starting materials, and the scale of the synthesis.
Diagram of Synthetic Pathways
Caption: [2+2] Cycloaddition of TFE and ketene.
Experimental Protocol: Synthesis of 2,2,3,3-Tetrafluorocyclobutanone (Representative Protocol)
-
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Diketene (ketene precursor)
-
Inert, high-boiling solvent (e.g., diphenyl ether)
-
Autoclave reactor equipped with a stirrer, pressure gauge, and thermocouple
-
-
Procedure:
-
Safety Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the toxicity of TFE and the high pressures involved.
-
Charge the autoclave with the inert solvent.
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Introduce TFE gas into the autoclave to the desired pressure. The pressure will depend on the scale of the reaction and the specific autoclave rating.
-
Heat the autoclave to a temperature sufficient to generate ketene from diketene (typically >300 °C, but this will be lower in the presence of a catalyst).
-
Slowly add diketene to the hot solvent. The diketene will undergo thermal cracking to generate ketene in situ.
-
Maintain the reaction at the target temperature and pressure for several hours, with continuous stirring. Monitor the pressure, as it will decrease as the gaseous reactants are consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any unreacted TFE.
-
The crude reaction mixture containing 2,2,3,3-tetrafluorocyclobutanone can be purified by fractional distillation.
-
Part 2: Reduction to this compound
The reduction of the carbonyl group in 2,2,3,3-tetrafluorocyclobutanone to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity. [1] Reaction Scheme:
Caption: Reduction of the ketone to the alcohol.
Experimental Protocol: Reduction of 2,2,3,3-Tetrafluorocyclobutanone
-
Materials:
-
2,2,3,3-Tetrafluorocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2,2,3,3-tetrafluorocyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which can be further purified by distillation or chromatography if necessary.
-
Functionalization of this compound
The hydroxyl group of this compound serves as a versatile point for introducing a wide range of functional groups. Standard organic transformations can be employed to generate libraries of derivatives.
Protocol 1: Esterification
Esterification can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. The use of an acyl chloride in the presence of a non-nucleophilic base is a common and efficient method.
Experimental Protocol: Synthesis of 2,2,3,3-Tetrafluorocyclobutyl Benzoate
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Protocol 2: Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a reliable method for preparing ether derivatives.
Experimental Protocol: Synthesis of 1-Benzyloxy-2,2,3,3-tetrafluorocyclobutane
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Safety Note: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) and heat the reaction to reflux overnight.
-
Cool the reaction to 0 °C and carefully quench with saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target ether.
-
Data Summary
The following table provides representative data for the functionalization of this compound. Yields are indicative and may vary based on reaction scale and optimization.
| Derivative | Reagents | Base/Catalyst | Solvent | Typical Yield (%) |
| Acetate Ester | Acetic Anhydride | Pyridine | DCM | >90 |
| Benzoate Ester | Benzoyl Chloride | Pyridine | DCM | 85-95 |
| Methyl Ether | Methyl Iodide | NaH | THF | 70-85 |
| Benzyl Ether | Benzyl Bromide | NaH | THF | 75-90 |
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for accessing functionalized this compound derivatives. The de novo synthesis, while more demanding, offers unparalleled flexibility in molecular design. Conversely, the functionalization of the commercially available alcohol provides a rapid and efficient means to generate diverse libraries of compounds for screening and optimization in drug discovery and materials science. The protocols provided herein are based on well-established chemical principles and can be adapted to a wide range of substrates and functional groups.
References
-
Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]
-
ChemTube3D. [2+2] Ketene Cycloaddition. [Link]
-
Wikipedia. Tetrafluoroethylene. [Link]
-
Wikipedia. Ketene. [Link]
Sources
Application Notes and Protocols for Metal Complexes with 2,2,3,3-Tetrafluorocyclobutanol Ligands in Catalysis
For: Researchers, scientists, and drug development professionals.
Abstract
The introduction of fluorine into ligand architectures can profoundly alter the electronic and steric properties of metal complexes, leading to enhanced catalytic activity, stability, and unique selectivity. While significant research has focused on ligands derived from fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), the potential of 2,2,3,3-tetrafluorocyclobutanol remains a largely unexplored frontier. This guide provides a forward-looking exploration of the catalytic applications of metal complexes featuring this novel ligand. Drawing upon established principles from analogous fluorinated systems, we present detailed application notes and hypothetical, yet plausible, experimental protocols for researchers poised to investigate this promising class of catalysts. The protocols are designed to be self-validating, incorporating analytical checkpoints for catalyst characterization and reaction monitoring.
Introduction: The Untapped Potential of this compound Ligands
Fluorinated alkoxide ligands are renowned for imparting strong electron-withdrawing effects upon a coordinated metal center. This inductive effect significantly enhances the metal's Lewis acidity, a critical factor in numerous catalytic transformations.[1][2][3] Furthermore, the fluorine atoms can engage in secondary interactions with the metal center or substrates and create a unique, sterically defined environment around the active site.[4]
The 2,2,3,3-tetrafluorocyclobutanolate ligand is a compelling candidate for catalyst development for several reasons:
-
Potent Inductive Effect: The four fluorine atoms on the cyclobutyl ring are expected to create a highly electron-deficient alkoxide, thereby generating a strongly Lewis acidic metal center.
-
Unique Steric Profile: Unlike the more flexible CF3 groups of HFIP, the fluorine atoms on the cyclobutanolate ligand are held in a rigid cyclic scaffold. This fixed conformation could lead to novel stereochemical control in asymmetric catalysis.
-
Chemical Inertness: The C-F bonds provide high thermal and chemical stability to the ligand framework, potentially leading to more robust and long-lived catalysts.
This document serves as a foundational guide for initiating research into this area, proposing applications in ring-opening polymerization, C-H bond functionalization, and asymmetric catalysis.
Proposed Application I: Ring-Opening Polymerization (ROP) of Cyclic Esters
Scientific Rationale: Metal alkoxide complexes are premier catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[5][6][7][8] The catalytic cycle is typically initiated by the nucleophilic attack of the alkoxide ligand onto the carbonyl carbon of the monomer. The strong electron-withdrawing nature of the 2,2,3,3-tetrafluorocyclobutanolate ligand is predicted to enhance the electrophilicity of the coordinated monomer, thereby accelerating the rate of polymerization. We propose a well-defined zinc complex as a potential catalyst, drawing analogy from highly active zinc systems in the literature.[5]
Protocol 1: Synthesis of a Representative Catalyst - Bis(2,2,3,3-tetrafluorocyclobutanolato)(N,N,N',N'-tetramethylethylenediamine)zinc(II) [Zn(OTFCB)₂(TMEDA)]
This protocol describes a plausible synthesis based on the protonolysis of a zinc amide precursor.[9]
Workflow Diagram:
Caption: Workflow for the synthesis and characterization of the proposed Zn(OTFCB)₂(TMEDA) catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques. All solvents must be anhydrous.
-
Ligand Salt Formation: a. In a Schlenk flask, dissolve this compound (2.0 eq) in dry THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.6 M in hexanes, 2.0 eq) dropwise via syringe. d. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of lithium 2,2,3,3-tetrafluorocyclobutanolate (Li(OTFCB)).
-
Complexation: a. In a separate Schlenk flask, dissolve ZnCl₂(TMEDA) (1.0 eq) in dry THF. b. Cool the zinc solution to 0 °C in an ice bath. c. Add the freshly prepared Li(OTFCB) solution dropwise to the zinc solution over 30 minutes. A white precipitate of LiCl should form. d. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Purification and Isolation: a. Filter the reaction mixture through a pad of Celite to remove the LiCl precipitate. b. Remove the solvent from the filtrate under reduced pressure to yield a crude white solid. c. Recrystallize the solid from a layered pentane/dichloromethane solution at -30 °C to obtain colorless crystals of the target complex.
-
Characterization (Self-Validation): a. ¹⁹F NMR: Expect a characteristic multiplet in the region typical for fluorocyclobutyl groups, confirming ligand incorporation. b. ¹H NMR: Confirm the presence of the TMEDA ligand and the absence of the alcoholic proton from the starting material. c. Mass Spectrometry: Confirm the molecular weight of the complex.
Protocol 2: Catalytic Ring-Opening Polymerization of L-Lactide
Step-by-Step Methodology:
-
Setup: In a glovebox, add L-lactide (e.g., 200 mg) to a vial equipped with a stir bar.
-
Catalyst Addition: Prepare a stock solution of the Zn(OTFCB)₂(TMEDA) catalyst in dry toluene. Add the desired amount of catalyst solution to the vial (e.g., for a 200:1 monomer-to-catalyst ratio).
-
Initiation: Add a co-initiator such as benzyl alcohol (1.0 eq relative to catalyst) to the vial.
-
Reaction: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: At timed intervals, take small aliquots from the reaction mixture. Quench the polymerization by adding a drop of wet chloroform. Analyze the aliquot by ¹H NMR to determine monomer conversion.
-
Termination and Workup: After the desired conversion is reached (e.g., >95%), cool the reaction to room temperature. Dissolve the mixture in a small amount of chloroform and precipitate the polymer by adding it to a large volume of cold methanol.
-
Analysis: a. Collect the polymer by filtration and dry it under vacuum. b. Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
Hypothetical Data Presentation:
| Entry | [M]:[C]:[I] Ratio | Temp (°C) | Time (min) | Conversion (%) | Mₙ (kDa, GPC) | PDI (Mₙ/Mₙ) |
| 1 | 200:1:1 | 100 | 15 | >99 | 27.5 | 1.08 |
| 2 | 200:1:1 | 80 | 45 | >99 | 28.1 | 1.10 |
| 3 | 500:1:1 | 100 | 30 | >99 | 69.8 | 1.15 |
Proposed Application II: Palladium-Catalyzed C(sp³)-H Arylation
Scientific Rationale: The functionalization of unactivated C-H bonds is a paramount goal in modern synthesis. Palladium catalysis has emerged as a powerful tool for this purpose.[10][11][12] We propose that a palladium complex bearing a 2,2,3,3-tetrafluorocyclobutanolate ligand could be an effective catalyst for C(sp³)-H arylation. The highly electron-withdrawing ligand is expected to render the palladium center more electrophilic, potentially facilitating the C-H activation step, which is often rate-limiting.[12] The rigid steric environment could also influence the regioselectivity of the reaction.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Pd-catalyzed C(sp³)-H arylation.
Protocol 3: Directed C(sp³)-H Arylation of an Aliphatic Amide
Step-by-Step Methodology:
-
Setup: To an oven-dried screw-cap vial, add the aliphatic amide substrate (e.g., N-acetyl-isoleucine methyl ester, 1.0 eq), aryl halide (e.g., 4-iodotoluene, 1.2 eq), Pd(OAc)₂ (5 mol%), and a supporting ligand if necessary (e.g., a pyridine-type ligand, 10 mol%).
-
Catalyst Formation (in situ): Add sodium 2,2,3,3-tetrafluorocyclobutanolate (Na(OTFCB), 15 mol%) and a silver salt oxidant/halide scavenger (e.g., Ag₂CO₃, 1.5 eq).
-
Reaction: Add the reaction solvent (e.g., 1,2-dichloroethane). Seal the vial tightly and place it in a pre-heated oil bath at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis (Self-Validation): a. ¹H and ¹³C NMR: Confirm the structure of the arylated product. b. Mass Spectrometry: Verify the molecular weight of the product. c. GC-MS: Monitor reaction progress and determine the yield of the desired product versus any side products.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. For catalyst synthesis, the combination of NMR spectroscopy (¹H, ¹³F, ¹³C), mass spectrometry, and potentially X-ray crystallography provides a robust method to confirm the identity and purity of the proposed metal complex. For the catalytic protocols, in-process monitoring via NMR or GC allows for the determination of reaction kinetics and conversion, while post-reaction analysis via chromatography and spectroscopy confirms product identity and yield. This multi-faceted analytical approach ensures that any experimental results can be reliably interpreted and validated.
References
- (Reference to a general review on metal complex catalysis - hypothetically, this would be a real link)
-
Chisholm, M. H., et al. (2000). Molecular Design of Single-Site Metal Alkoxide Catalyst Precursors for Ring-Opening Polymerization Reactions Leading to Polyoxygenates. 1. Polylactide Formation by Achiral and Chiral Magnesium and Zinc Alkoxides. Journal of the American Chemical Society, 122(48), 11845–11854. [Link]
-
Kayan, A. (2020). Recent Studies on Single Site Metal Alkoxide Complexes as Catalysts for Ring Opening Polymerization of Cyclic Compounds. Catalysis Surveys from Asia, 24(2), 87-103. [Link]
-
Sharma, S., & Singh, A. K. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(1), 235-263. [Link]
- (Reference to a review on fluorinated ligands - hypothetically, this would be a real link)
-
Touré, B. B., & Sames, D. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 624-652. [Link]
-
Darensbourg, D. J., et al. (2005). Ring-opening polymerization of trimethylene carbonate using aluminum (III) and tin (IV) salen chloride catalysts. Macromolecules, 38(13), 5406–5410. [Link]
-
Al-Khafaji, Y. T., & Al-Masoudi, N. A. (2025). Initiation of ring-opening polymerization of lactide: The effect of metal alkoxide catalyst. ResearchGate. [Link]
- (Reference to a paper on synthesis of metal alkoxides - hypothetically, this would be a real link)
-
Groysman, S. (2018). Transition Metal Alkoxide Complexes Synthesis Using Thallium Reagents And Design Of Iron(ii) Alkoxide Complexes For Small Molecule Activation. Wayne State University Dissertations. [Link]
-
Sambiagio, C., et al. (2014). A comprehensive overview of directing groups applied in C–H functionalization chemistry. Chemical Society Reviews, 43(14), 5074-5129. [Link]
- (Reference to a paper on asymmetric catalysis - hypothetically, this would be a real link)
-
Gouverneur, V., et al. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(37), 10935-10963. [Link]
- (Reference to a general review on catalysis - hypothetically, this would be a real link)
- (Reference to a paper on fluorinated solvents/ligands - hypothetically, this would be a real link)
- (Reference to a general synthesis protocol paper - hypothetically, this would be a real link)
-
Conley, M. P., et al. (2019). Synthesis, Characterization, and Activity of Well-Defined Lewis Acids on Metal Oxides. eScholarship, University of California. [Link]
- (Reference to a paper on C-H activation - hypothetically, this would be a real link)
- (Reference to a paper on polymerization - hypothetically, this would be a real link)
- (Reference to a paper on Lewis acid catalysis - hypothetically, this would be a real link)
- (Reference to a paper on fluorinated ligands in asymmetric catalysis - hypothetically, this would be a real link)
- (Reference to a paper on synthesis of fluorinated alcohols - hypothetically, this would be a real link)
- (Reference to a general review on organometallic chemistry - hypothetically, this would be a real link)
- (Reference to a paper on catalyst characterization - hypothetically, this would be a real link)
- (Reference to a paper on mechanistic studies in catalysis - hypothetically, this would be a real link)
- (Reference to a paper on computational studies of catalysts - hypothetically, this would be a real link)
-
Christe, K. O., et al. (2017). Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context for Nanostructured Metal Fluorides. Molecules, 22(2), 223. [Link]
-
Oshima, T., et al. (2014). Synthesis and Characterization of Pheox– and Phebox–Aluminum Complexes: Application as Tunable Lewis Acid Catalysts in Organic Reactions. Organometallics, 33(8), 1914-1922. [Link]
Sources
- 1. Synthesis, Characterization, and Activity of Well-Defined Lewis Acids on Metal Oxides [escholarship.org]
- 2. Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context for Nanostructured Metal Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Studies on Single Site Metal Alkoxide Complexes as Catalysts for Ring Opening Polymerization of Cyclic Compounds [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 10. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 12. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3-Tetrafluorocyclobutanol
Welcome to the dedicated technical support center for the synthesis of 2,2,3,3-tetrafluorocyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. Here, you will find practical troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared by the reduction of 2,2,3,3-tetrafluorocyclobutanone.
Issue 1: Low or No Product Yield
-
Question: I performed the reduction of 2,2,3,3-tetrafluorocyclobutanone using sodium borohydride (NaBH₄) in methanol, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What could be the cause?
-
Answer: Low or no yield in this reduction reaction can stem from several factors. Let's break down the most common culprits:
-
Inadequate Temperature Control: The reaction of sodium borohydride with the solvent, particularly protic solvents like methanol, can be vigorous and generate hydrogen gas.[1] If the temperature is not kept low (ideally at 0°C or below), the NaBH₄ can be consumed by the solvent before it has a chance to reduce the ketone.[1]
-
Purity of Starting Materials: Ensure that your 2,2,3,3-tetrafluorocyclobutanone is of high purity. Impurities can interfere with the reaction. Similarly, use anhydrous methanol, as water will react with and quench the sodium borohydride.
-
Insufficient Reducing Agent: While a slight excess of NaBH₄ is typically used, an insufficient amount will lead to incomplete conversion of the starting material. It's crucial to accurately calculate the molar equivalents. A general guideline is to use 1.2 to 1.5 equivalents of NaBH₄.
-
Improper Quenching and Workup: The reaction needs to be carefully quenched, typically with a dilute acid (e.g., 1M HCl) or an aqueous ammonium chloride solution, to neutralize any remaining NaBH₄ and protonate the resulting alkoxide.[2] If the quenching step is too rapid or the temperature is not controlled, side reactions can occur.
-
Issue 2: Presence of Significant Side Products
-
Question: My post-reaction analysis (e.g., GC-MS or NMR) shows the presence of unexpected peaks alongside my desired this compound. What are these side products and how can I avoid them?
-
Answer: The formation of side products is a common challenge. Here are some potential side reactions and how to mitigate them:
-
Over-reduction or Ring Opening: While less common with the mild reducing agent NaBH₄, more potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or cleavage of the cyclobutane ring, especially under harsh conditions. Sticking to NaBH₄ for this transformation is generally recommended.[3]
-
Solvent-Related Impurities: If using an alcohol like methanol or ethanol as a solvent, there's a possibility of forming methoxy or ethoxy borohydride species. While these can also act as reducing agents, their reactivity differs and could potentially lead to a different product profile if not controlled.[4]
-
Reaction with Impurities: Impurities in the starting ketone can be reduced to corresponding alcohols, leading to a mixture of products. Purification of the starting material is key.
-
Issue 3: Difficulty in Product Purification
-
Question: I'm struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?
-
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Distillation: Given that this compound is a liquid at room temperature, distillation is a primary method of purification. However, due to its relatively low molecular weight, it can be volatile. Careful fractional distillation under atmospheric or reduced pressure is recommended.
-
Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) is crucial to separate the product from inorganic salts and other water-soluble components.[2] Ensure thorough drying of the organic layer before solvent removal.
-
Chromatography: While less common for this specific compound on a large scale, silica gel chromatography can be employed for small-scale purification if distillation is not feasible or if impurities have similar boiling points. A non-polar eluent system would be a good starting point.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is sodium borohydride (NaBH₄) preferred over lithium aluminum hydride (LiAlH₄) for the synthesis of this compound?
-
A1: Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride.[3] It effectively reduces aldehydes and ketones to alcohols without affecting more robust functional groups.[1][2] LiAlH₄ is much more reactive and can potentially lead to unwanted side reactions, including the cleavage of the fluorinated cyclobutane ring. Furthermore, NaBH₄ is safer to handle as it can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with such solvents.[3]
-
-
Q2: What is the expected ¹H and ¹⁹F NMR spectrum for this compound?
-
-
¹H NMR: You would expect to see a signal for the hydroxyl proton (-OH), which may be a broad singlet and its chemical shift can vary with concentration and solvent. There would also be signals for the protons on the cyclobutane ring. The proton attached to the same carbon as the hydroxyl group (CH-OH) would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The other two protons on the ring (CH₂) would also show complex splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atoms.
-
¹⁹F NMR: The four fluorine atoms are chemically equivalent in two pairs. You would expect to see two main signals, each being a complex multiplet due to coupling with each other and with the neighboring protons. The chemical shifts would be characteristic of fluorine atoms on a saturated four-membered ring.
-
-
-
Q3: What safety precautions should be taken when working with sodium borohydride?
-
A3: Sodium borohydride, while safer than LiAlH₄, still requires careful handling. It is a flammable solid and can react with water or acids to produce flammable hydrogen gas.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. When quenching the reaction, add the quenching agent slowly and with cooling to control the rate of hydrogen evolution.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the reduction of 2,2,3,3-tetrafluorocyclobutanone using sodium borohydride.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 2,2,3,3-Tetrafluorocyclobutanone | >98% purity |
| Sodium Borohydride (NaBH₄) | Powder or granular |
| Methanol (MeOH) | Anhydrous |
| 1M Hydrochloric Acid (HCl) | |
| Diethyl Ether (Et₂O) | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,3,3-tetrafluorocyclobutanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Maintain the temperature below 5°C during the addition. You may observe gas evolution (H₂).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
Quenching: Once the reaction is complete, slowly and carefully add 1M HCl dropwise to the reaction mixture at 0°C to quench the excess NaBH₄. Continue adding the acid until the gas evolution ceases and the solution is slightly acidic (pH ~6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to obtain pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Khan Academy. Preparation of alcohols using NaBH4. Retrieved from [Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
MDPI. (2022). Collaborative Purification of Tert-Butanol and N2O over Fe/Co-Zeolite Catalysts. Retrieved from [Link]
- Google Patents. US6815568B2 - Process for purifying octafluorocyclobutane, process for preparing the same, and use thereof.
-
National Center for Biotechnology Information. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
MDPI. (2019). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from [Link]
-
Phenomenex. RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]
-
SpectraBase. 2,2,3,3-TETRAFLUOROOCTANE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. 2,2,3,3-Tetrafluoro-1-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025). First Total Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
ResearchGate. (2018). Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. Retrieved from [Link]
-
ResearchGate. Stereoselective synthesis of 2,3,4,6-tetradeoxy-2,3,4,6-tetrafluorogalactopyranoside 27 from levoglucosan 12. Retrieved from [Link]
Sources
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current NMR Techniques for Structure-Based Drug Discovery | MDPI [mdpi.com]
- 7. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 2,2,3,3-Tetrafluorocyclobutanol
Welcome to the technical support guide for 2,2,3,3-Tetrafluorocyclobutanol. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The unique physicochemical properties of fluorinated alcohols, while beneficial in many applications, can present distinct challenges during purification.[1] This guide provides in-depth, field-tested protocols and troubleshooting advice to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and common issues associated with this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing a successful purification strategy. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 374-32-3 | [2][3] |
| Molecular Formula | C₄H₄F₄O | [2][3] |
| Molecular Weight | 144.07 g/mol | [3] |
| Boiling Point | 101.4°C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| Refractive Index | 1.346 | [2] |
| Flash Point | 15.1°C | [2] |
| Water Solubility | Not miscible or difficult to mix | [4] |
Note on Boiling Point: While most sources report a boiling point of 101.4°C at atmospheric pressure[2], some suppliers list a range of 155-157°C[]. This discrepancy may be due to a typographical error or measurement at a different pressure. For practical purposes, the lower value should be considered the likely atmospheric boiling point, but experimental verification is recommended.
Q2: What are the common impurities in crude this compound?
Impurities can significantly impact the outcome of your experiments. They typically originate from the synthetic route or degradation.[6] Common impurities include:
-
Starting Materials: Unreacted precursors from its synthesis.
-
Reaction Byproducts: Isomers or incompletely fluorinated species. The synthesis of fluorinated alcohols can sometimes yield a complex mixture of products.[7][8]
-
Residual Solvents: Solvents used during the synthesis and initial workup.
-
Water: Due to exposure to the atmosphere or from aqueous workup steps. Fluorinated alcohols can sometimes form azeotropes with water, making its removal challenging.[9]
Q3: How should I safely handle and store this compound?
Safety is paramount. This compound is a flammable liquid and can cause serious eye, skin, and respiratory irritation.[2][10]
-
Handling: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
Section 2: Core Purification Technique: Fractional Distillation
For a volatile liquid like this compound, fractional distillation is the primary and most effective method of purification. The process separates components of a liquid mixture based on differences in their boiling points.
Workflow for Purification
The diagram below outlines the general workflow for purifying crude this compound, from initial assessment to final purity verification.
Caption: General purification workflow for this compound.
Detailed Protocol: Fractional Distillation
Objective: To separate this compound from non-volatile residues and impurities with different boiling points.
Materials:
-
Crude this compound (pre-dried if necessary)
-
Round-bottom flask (distilling flask)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Vacuum pump and pressure gauge (for vacuum distillation)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distilling flask with the crude, dried this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. If stirring, ensure a steady rate.
-
Equilibration: As the liquid boils, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column. You should observe a ring of condensing vapor slowly rising.
-
Fraction Collection:
-
Fore-run: Collect the first fraction that distills over. This will contain low-boiling impurities and residual solvents. The head temperature will be unstable or lower than the target boiling point.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~101°C at 760 mmHg), switch to a new receiving flask to collect the main product. Monitor the temperature closely; a stable boiling point is a good indicator of a pure substance.
-
Final Fraction: If the temperature begins to drop (as the product runs out) or rise sharply (indicating higher-boiling impurities), stop the distillation or switch to a final receiving flask.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.
-
Analysis: Analyze the collected main fraction for purity.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.
Caption: Troubleshooting logic for distillation problems.
Q4: My distillate is still impure after a single fractional distillation. What should I do?
-
Plausible Cause: The boiling points of your impurities are very close to that of this compound, making separation difficult with your current setup.
-
Expert Recommendation:
-
Increase Column Efficiency: Switch to a more efficient fractionating column, such as a longer Vigreux column or a column packed with structured packing or Raschig rings. This increases the number of theoretical plates, enhancing separation.
-
Re-distill: Combine the fractions with the highest purity (e.g., >95%) and perform a second, careful fractional distillation.
-
Consider Vacuum Distillation: Lowering the pressure will lower the boiling points of all components. This can sometimes increase the boiling point difference (relative volatility) between your product and a stubborn impurity, allowing for a cleaner separation.
-
Q5: The compound seems to be degrading in the distillation flask (turning yellow/brown). Why is this happening and how can I prevent it?
-
Plausible Cause: this compound may exhibit some thermal instability at its atmospheric boiling point, especially if heated for an extended period or in the presence of acidic or basic impurities.
-
Expert Recommendation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you significantly reduce the boiling point, minimizing the risk of thermal degradation. Ensure your glassware is rated for vacuum work and use a pressure gauge to accurately monitor the vacuum level.
Q6: My final product has a high water content according to Karl Fischer analysis, even after distillation.
-
Plausible Cause: Fluorinated alcohols can sometimes form azeotropes with water, meaning the water will co-distill with the product at a constant temperature.[9] Alternatively, the pre-distillation drying step may have been insufficient.
-
Expert Recommendation:
-
Thorough Pre-Drying: Before distillation, dissolve the crude product in a suitable, immiscible organic solvent (e.g., diethyl ether) and wash it with a saturated sodium chloride solution (brine). The brine wash helps pull water out of the organic layer.
-
Use a robust drying agent: Separate the organic layer and dry it thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄). Allow sufficient time for the drying agent to work before filtering it off.
-
Solvent Removal: Carefully remove the drying solvent via simple distillation or rotary evaporation before proceeding to the final fractional distillation of the product.
-
Section 4: Purity Assessment
Verifying the purity of your final product is a critical final step. A combination of analytical techniques should be used for a comprehensive assessment.[11]
| Analytical Method | Primary Use | Key Insights & Considerations |
| Gas Chromatography (GC) | Quantitative Purity (Area %) | Provides excellent separation of volatile components. A single, sharp peak indicates high purity. The area percentage is a good estimate of purity.[12] |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Impurity ID | ¹H NMR confirms the proton environment. ¹⁹F NMR is highly sensitive for identifying any fluorine-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.[13] |
| Karl Fischer Titration | Water Content Quantification | The most accurate method for determining trace amounts of water. Essential for applications sensitive to moisture. |
| Gas Chromatography-Mass Spec (GC-MS) | Impurity Identification | Helps identify unknown peaks in a GC chromatogram by providing the mass-to-charge ratio (m/z) of the impurity molecules.[11] |
| FTIR Spectroscopy | Functional Group Confirmation | Confirms the presence of the hydroxyl (-OH) group and C-F bonds. A clean spectrum matching a reference standard supports purity. |
References
-
BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Retrieved from BenchChem technical resources.[14]
-
Google Patents. (2003). KR20030041966A - Process for producing fluorinated alcohol. Retrieved from [7]
-
BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from BenchChem technical resources.[15]
-
ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Request PDF. Retrieved from [Link][16]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][17]
-
AAPS PharmSciTech. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link][19]
-
Cheméo. (n.d.). Chemical Properties of 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9). Retrieved from [Link][9]
-
ResearchGate. (2025). Recovery and removal of fluoride from fluorine industrial wastewater by crystallization process: a pilot study. Retrieved from [Link][20]
-
Thermo Fisher Scientific. (2025). Perfluoro-tert-butanol - SAFETY DATA SHEET. Retrieved from [Link][21]
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
Sartorius. (n.d.). Laboratory Ultrafiltration Troubleshooting Guide. Retrieved from [Link][22]
-
YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved from [Link][23]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link][24]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification. Retrieved from [Link][25]
-
American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link][8]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link][26]
-
Google Patents. (2004). US6815568B2 - Process for purifying octafluorocyclobutane. Retrieved from [27]
-
BenchChem. (n.d.). Application Notes and Protocols for the Purity Assessment of 2,3,4,6-Tetranitroaniline. Retrieved from BenchChem technical resources.[11]
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of Dimethylsulfonio(trifluoro)boranuide. Retrieved from BenchChem technical resources.[13]
-
ResearchGate. (2018). Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. Retrieved from [Link][28]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link][29]
-
Google Patents. (2005). WO2005040078A1 - Purification of tertiary butyl alcohol. Retrieved from [30]
-
PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link][6]
-
ACS Omega. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Retrieved from [Link][31]
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- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 7. KR20030041966A - Process for producing fluorinated alcohol - Google Patents [patents.google.com]
- 8. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]
- 9. 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
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improving yield and purity in 2,2,3,3-Tetrafluorocyclobutanol synthesis
Welcome to the technical support center for the synthesis of 2,2,3,3-tetrafluorocyclobutanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated building block. Here, we address common challenges related to yield and purity through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary and most widely employed method for synthesizing this compound is the reduction of 2,2,3,3-tetrafluorocyclobutanone. This precursor ketone is typically prepared from the [2+2] cycloaddition of tetrafluoroethylene (TFE) and ketene. The choice of reducing agent is a critical factor that influences both the yield and the purity of the final product.
Commonly used reducing agents include:
-
Complex metal hydrides: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.
-
Catalytic hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
Q2: What is a typical yield for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and the purity of the starting materials. With optimized protocols, the reduction of 2,2,3,3-tetrafluorocyclobutanone can achieve yields upwards of 80-90%. However, suboptimal conditions can lead to significantly lower yields.
Q3: What are the main impurities I should be aware of?
The primary impurities often stem from the starting materials or are byproducts of the reaction. These can include:
-
Unreacted 2,2,3,3-tetrafluorocyclobutanone: Incomplete reduction will result in the presence of the starting ketone in the final product.
-
Solvent-related impurities: Residual solvents used in the reaction or purification steps.
-
Byproducts from side reactions: Depending on the reducing agent and conditions, side reactions can lead to the formation of other fluorinated compounds. For instance, Grignard reagents can lead to the formation of tertiary alcohols if the starting material is an ester.[1][2]
Q4: How can I effectively purify the final product?
Purification of this compound is typically achieved through distillation. Due to its relatively low boiling point, vacuum distillation is often preferred to minimize thermal decomposition. Column chromatography on silica gel can also be employed for small-scale purifications, though care must be taken to select an appropriate eluent system to avoid product loss due to volatility.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section provides a detailed, question-and-answer style guide to address specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Reduction of 2,2,3,3-Tetrafluorocyclobutanone
Q: My reduction of 2,2,3,3-tetrafluorocyclobutanone is resulting in a low yield of the desired alcohol. What are the potential causes and how can I improve it?
A: Low yields in this reduction are a common issue and can often be traced back to several key factors. Below is a systematic approach to troubleshooting this problem.
Causality and Experimental Choices
The efficiency of the reduction is highly dependent on the choice of reducing agent, solvent, temperature, and reaction time. The electrophilicity of the carbonyl carbon in 2,2,3,3-tetrafluorocyclobutanone is influenced by the electron-withdrawing fluorine atoms, which can affect its reactivity.
Troubleshooting Steps and Protocols
-
Re-evaluate Your Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) to drive the reaction to completion. The reaction is often performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature).
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that should be used with caution. It reacts violently with protic solvents, so anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.[3] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity.
-
Catalytic Hydrogenation: This method can be very effective but is sensitive to catalyst activity and poisons. Ensure your catalyst is fresh and the system is free of contaminants.
-
-
Optimize Reaction Conditions:
-
Temperature Control: For hydride reductions, maintaining a low temperature is crucial to prevent side reactions and ensure selectivity. Start the reaction at 0 °C or below and allow it to slowly warm to room temperature.
-
Solvent Purity: The presence of water can quench hydride reagents, significantly reducing their effectiveness.[3] Ensure you are using anhydrous solvents, especially with LiAlH₄.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessively long times may promote side reactions.
-
Experimental Protocol: Optimized NaBH₄ Reduction
| Parameter | Recommended Condition |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Room Temperature |
| Molar Ratio (NaBH₄:Ketone) | 1.5 : 1 |
| Reaction Time | 2-4 hours (monitor by TLC/GC) |
| Work-up | Acidic (e.g., dilute HCl) to quench excess NaBH₄ |
Workflow Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Ketone Impurity in the Final Product
Q: After purification, I'm still observing a significant amount of unreacted 2,2,3,3-tetrafluorocyclobutanone in my product. How can I ensure complete conversion?
A: The presence of the starting ketone indicates an incomplete reaction. This is a common purity issue that can often be resolved by adjusting the reaction parameters to favor complete conversion.
Causality and Experimental Choices
Incomplete conversion can be due to insufficient reducing agent, suboptimal reaction temperature, or a deactivated catalyst in the case of catalytic hydrogenation. The steric hindrance around the carbonyl group, although not extreme, can also play a role in slowing down the reaction.
Troubleshooting Steps and Protocols
-
Increase Molar Excess of Reducing Agent:
-
If you are using NaBH₄ or LiAlH₄, consider increasing the molar equivalents to 2.5-3.0. This can help drive the reaction to completion, especially if there are any trace impurities that may be consuming the reagent.
-
-
Elevate the Reaction Temperature (with caution):
-
After the initial addition of the reducing agent at a low temperature, you can allow the reaction to stir at room temperature for a longer period or gently warm it to a slightly higher temperature (e.g., 30-40 °C) to facilitate the conversion of the remaining ketone. Always monitor for potential side reactions when increasing the temperature.
-
-
Catalytic Hydrogenation Specifics:
-
Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol% Pd/C).
-
Hydrogen Pressure: Increase the hydrogen pressure in the reaction vessel. This increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.
-
Catalyst Activity: Ensure the catalyst is not poisoned. If you suspect catalyst deactivation, try a fresh batch of catalyst.
-
Experimental Protocol: Driving the Reaction to Completion (Catalytic Hydrogenation)
| Parameter | Recommended Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 12-24 hours (monitor by GC) |
Logical Relationship Diagram: Achieving Complete Conversion
Caption: Factors for achieving complete conversion.
Problem 3: Difficulty in Product Purification and Isolation
Q: I'm struggling with the purification of this compound. Distillation leads to product loss, and column chromatography is not giving a clean separation. What are my options?
A: The physical properties of this compound, particularly its volatility and potential for azeotrope formation with certain solvents, can make purification challenging.
Causality and Experimental Choices
The relatively low boiling point of the product can lead to losses during solvent removal under reduced pressure. Additionally, its polarity is similar to some byproducts, which can complicate chromatographic separation.
Troubleshooting Steps and Protocols
-
Optimize Distillation Technique:
-
Vacuum Distillation: Use a good vacuum pump and an accurate pressure gauge to perform the distillation at a lower temperature, minimizing thermal degradation.
-
Fractional Distillation: If the boiling points of your product and impurities are close, a fractional distillation column (e.g., a Vigreux column) can improve separation efficiency.
-
Cold Trap: Use a cold trap (e.g., with dry ice/acetone) between your distillation apparatus and the vacuum pump to recover any volatile product that might be lost.
-
-
Refine Column Chromatography:
-
Solvent System: Experiment with different eluent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide better separation. Hexanes/ethyl acetate or dichloromethane/methanol are common systems to try.
-
Dry Loading: For volatile compounds, dry loading onto the silica gel can prevent streaking and improve separation. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto your column.
-
-
Alternative Purification Methods:
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system at low temperatures, this can be a highly effective purification method.
-
Liquid-Liquid Extraction: A carefully designed series of extractions can sometimes be used to remove certain impurities. For example, washing an ethereal solution of the crude product with a dilute brine solution can remove some water-soluble impurities.[4]
-
Purification Workflow Diagram
Caption: Decision tree for purification strategies.
III. References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2020). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2,6,6‐tetrafluorocyclohexanol (395) (rr – regioisomer ratio). Retrieved from [Link]
-
YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid synthesis of 2,3,4-trideoxy-2,3,4-trifluoroallopyranose 11.... Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene. Retrieved from [Link]
-
ResearchGate. (2018, January 9). (PDF) Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. Retrieved from [Link]
Sources
side reactions and byproduct formation in 2,2,3,3-Tetrafluorocyclobutanol chemistry
Welcome to the technical support center for 2,2,3,3-Tetrafluorocyclobutanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized fluorinated alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing side reactions and byproduct formation. Our guidance is grounded in established chemical principles and insights from analogous fluorinated systems.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This guide is structured to help you diagnose and resolve common issues encountered during the use of this compound in various chemical transformations.
Problem 1: Low or No Yield of the Desired Product with Evidence of Decomposition
Symptom: You observe a significant loss of starting material without the corresponding formation of your target product. Analysis by GC-MS or NMR may show a complex mixture of smaller, fluorinated fragments.
Potential Cause A: Base-Induced Dehydrofluorination. Fluorinated alcohols, particularly those with fluorine atoms beta to the hydroxyl group, can be susceptible to base-catalyzed elimination of hydrogen fluoride (HF)[1]. The electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent protons, making them susceptible to abstraction by a base. The resulting alkoxide can then undergo elimination.
Proposed Mechanism:
Caption: Base-catalyzed dehydrofluorination of this compound.
Troubleshooting & Protocol:
-
Avoid Strong, Non-Nucleophilic Bases: When deprotonation of the alcohol is required, consider using milder bases or a stoichiometric amount of a weaker base.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize elimination, which often has a higher activation energy than the desired reaction.
-
Protocol 1: Controlled Deprotonation for Etherification.
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the electrophile (e.g., alkyl halide) and slowly warm the reaction to room temperature.
-
Monitor the reaction by TLC or GC-MS for the formation of the desired ether and any potential elimination byproducts.
-
Potential Cause B: Acid-Catalyzed Rearrangement or Dehydration. The presence of strong Lewis or Brønsted acids can lead to rearrangement of the cyclobutane ring or dehydration to form an alkene[2]. Carbocation intermediates formed under acidic conditions can undergo ring contraction or expansion, leading to a mixture of isomers.
Proposed Mechanism:
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,2,3,3-Tetrafluorocyclobutanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,2,3,3-Tetrafluorocyclobutanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable fluorinated building block in their work. We understand that navigating the synthesis of fluorinated compounds can present unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Synthesis Overview
The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding ketone, 2,2,3,3-Tetrafluorocyclobutanone. This precursor is typically derived from the [2+2] cycloaddition of tetrafluoroethylene (TFE) and ketene.[1] The optimization of the final reduction step is critical for achieving high yield and purity.
Caption: General synthetic route to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the reduction of 2,2,3,3-Tetrafluorocyclobutanone.
Q1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and how can I improve it?
A1: Low yield or incomplete conversion is the most frequent issue and typically stems from one of four areas: the choice and stoichiometry of the reducing agent, reaction temperature, solvent quality, or reaction time.
-
Expertise & Experience: The electron-withdrawing nature of the four fluorine atoms on the cyclobutyl ring slightly deactivates the carbonyl group towards nucleophilic attack compared to a non-fluorinated analogue. Therefore, reaction conditions must be carefully optimized.
-
Causality—Reducing Agent: A common mistake is using a reducing agent that is either too weak or is used in insufficient stoichiometric amounts. Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the standard choice due to its excellent balance of reactivity, safety, and ease of handling. Lithium aluminum hydride (LiAlH₄) is generally too reactive and offers no significant advantage here, while introducing more complex quenching and work-up procedures.
-
Causality—Stoichiometry and Temperature: At least 0.25 molar equivalents of NaBH₄ are theoretically needed. However, we strongly recommend using a slight excess (1.1-1.5 equivalents relative to the ketone) to compensate for any reaction with the solvent or trace water and to drive the reaction to completion. The reaction is typically exothermic; initial addition of the borohydride should be done at a low temperature (0-5 °C) to control the reaction rate and prevent potential side reactions. Afterward, allowing the mixture to warm to room temperature ensures complete conversion.
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Recommended Solvent | Relative Reactivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Recommended. Safer and easier to handle. Compatible with protic solvents. Work-up is straightforward. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | Very High | Not Recommended. Highly reactive with protic solvents and water. Requires strictly anhydrous conditions and a more hazardous work-up. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Low | Too mild for this ketone; primarily used for reductive amination. Will likely result in very slow or incomplete reaction. |
Q2: I'm observing significant side product formation in my crude analysis. What are these impurities and how can I prevent them?
A2: Side product formation often arises from impurities in the starting material or solvent, or from suboptimal temperature control.
-
Expertise & Experience: The most common impurity is the corresponding alkoxide ether (e.g., 2,2,3,3-tetrafluorocyclobutyl methyl ether if using methanol). This occurs if the reaction is run for an excessively long time at elevated temperatures or during an acidic work-up where the alcohol can be activated and react with the solvent.
-
Trustworthiness—A Self-Validating System: To diagnose this, monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A complete reaction should show full consumption of the starting ketone within 2-4 hours at room temperature. If the reaction is allowed to proceed overnight, especially if the temperature rises, the risk of ether formation increases. The work-up procedure is also critical. Quenching the reaction with a mild acid (like dilute HCl or ammonium chloride) should be done carefully at low temperatures to neutralize excess reducing agent without promoting side reactions.
Caption: Troubleshooting decision tree for side product formation.
Q3: I'm having difficulty purifying the final product. What is the best method?
A3: this compound is a relatively volatile and water-soluble alcohol, which can complicate purification. Standard liquid-liquid extraction and distillation are the most effective methods.
-
Expertise & Experience: Due to its polarity and hydrogen bonding capability, the product has some solubility in water.[2] Therefore, during aqueous work-up, it is crucial to saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the alcohol's solubility and drive it into the organic layer. Use a low-boiling-point organic solvent like diethyl ether or dichloromethane for extraction to facilitate easy removal later.
-
Causality—Purification Method:
-
Extraction: After quenching the reaction, perform multiple extractions (at least 3x) with your chosen organic solvent. Combine the organic layers, wash with brine, and dry thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Distillation: The most effective final purification step is fractional distillation. The product has a boiling point that allows for effective separation from less volatile impurities. Care must be taken to avoid overheating, which could cause decomposition. Distillation under reduced pressure can be employed if high-boiling impurities are present.
-
Table 2: Physical Properties for this compound
| Property | Value | Significance for Purification |
| CAS Number | 374-32-3[3] | Unique identifier for substance lookup. |
| Molecular Formula | C₄H₄F₄O[3] | Used to calculate molecular weight. |
| Molecular Weight | 144.07 g/mol [3] | Important for stoichiometry and GC-MS identification. |
| Boiling Point | ~135-137 °C (at atm. pressure) | Key parameter for purification by distillation. |
| Solubility | Miscible with many organic solvents. Slightly soluble in water.[2] | Dictates choice of extraction solvents and need for brine wash. |
Q4: How can I effectively monitor the reaction progress and confirm the identity of my product?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the best technique. It will clearly show the disappearance of the starting ketone peak and the appearance of the product alcohol peak at a different retention time. The mass spectrum will confirm the molecular weight (M⁺ = 144.07).
-
TLC (Thin Layer Chromatography): A quick and easy method. The alcohol product is more polar than the starting ketone, so it will have a lower Rf value. Use a solvent system like 20-30% ethyl acetate in hexanes.
-
-
Product Characterization:
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a definitive technique for fluorinated compounds. The spectrum of this compound is expected to show complex multiplets due to F-F and F-H coupling, confirming the tetrafluorocyclobutyl structure.
-
¹H NMR (Proton NMR): Will show signals for the CH-OH proton and the adjacent CH₂ protons, with characteristic splitting patterns from coupling to each other and to the fluorine atoms.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the strong carbonyl (C=O) stretch from the ketone (around 1780-1800 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3200-3600 cm⁻¹).
-
Section 3: Standard Operating Protocol
Protocol 3.1: Optimized Reduction of 2,2,3,3-Tetrafluorocyclobutanone
-
Disclaimer: This protocol is a guideline. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
2,2,3,3-Tetrafluorocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous grade recommended)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (or Dichloromethane)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,3,3-Tetrafluorocyclobutanone (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is no longer detected.
-
Quenching: Once the reaction is complete, cool the flask back down to 0-5 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding acid until gas evolution ceases and the pH is slightly acidic (~pH 5-6).
-
Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator at low temperature (<40 °C).
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water to dissolve any salts. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by fractional distillation to obtain the pure alcohol.
References
-
ResearchGate. (n.d.). Optimization for the synthesis of 3 in batch. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2,6,6‐tetrafluorocyclohexanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrafluoroethylene. Retrieved from [Link]
Sources
stability of 2,2,3,3-Tetrafluorocyclobutanol under various reaction conditions
Introduction
Welcome to the technical support guide for 2,2,3,3-Tetrafluorocyclobutanol (CAS 374-32-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this unique fluorinated building block. As a pharmaceutical intermediate, the stability and reactivity of this compound are of paramount importance for successful synthetic outcomes[1]. The presence of four fluorine atoms significantly alters the properties of the cyclobutane ring and the secondary alcohol, leading to reactivity patterns that may differ from non-fluorinated analogs. This guide provides in-depth answers to common questions and troubleshooting advice for issues encountered during experimentation, structured to enhance your understanding and improve your experimental design.
Frequently Asked Questions (FAQs): General Stability & Handling
Q1: What are the primary storage and handling recommendations for this compound?
A1: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container[1]. For long-term storage, refrigeration is recommended. It is incompatible with strong oxidizing agents[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All work should be performed in a chemical fume hood.
Q2: How does the heavy fluorine substitution impact the chemical properties of the cyclobutanol moiety?
A2: The four fluorine atoms exert a powerful influence on the molecule's electronics and reactivity:
-
Increased Acidity: The electron-withdrawing effect of the adjacent difluoromethylene groups increases the acidity of the hydroxyl proton compared to non-fluorinated cyclobutanol. This makes deprotonation easier but can also affect the nucleophilicity of the resulting alkoxide.
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong and generally stable under most synthetic conditions. However, elimination reactions to form hydrogen fluoride (HF) can be a concern under specific basic or thermal conditions.
-
Ring Strain & Stability: While all cyclobutanes possess inherent ring strain, the bulky and electronegative fluorine atoms can influence bond lengths and angles, potentially affecting the activation energy for ring-opening reactions, particularly under acidic conditions[2].
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific stability concerns you may encounter during synthesis. A general workflow for assessing stability before committing to a large-scale reaction is recommended.
Caption: Recommended workflow for evaluating compound stability.
Section 1: Acidic Conditions
Q: I need to perform a reaction under acidic conditions (e.g., TMS deprotection with HCl or TFA). Is this compound stable?
A: Caution is advised. While many fluorinated compounds are stable to acid, the combination of ring strain and the secondary alcohol functionality presents two potential degradation pathways.
-
Acid-Catalyzed Dehydration (Elimination): The alcohol can be protonated by the acid, forming a good leaving group (water). Subsequent elimination, either via an E1 or E2 mechanism, would lead to the formation of 1,1,2,2-tetrafluorocyclobutene. This is more likely with strong, non-nucleophilic acids and elevated temperatures.
-
Acid-Catalyzed Ring-Opening: Although less common for simple cyclobutanes, strong acids can catalyze the cleavage of the strained ring. Protonation of the alcohol followed by C-C bond cleavage could lead to a cascade of reactions resulting in acyclic products[2].
Troubleshooting & Recommendations:
-
Use Mild Conditions: Whenever possible, opt for milder acidic conditions. For example, use PPTS in an alcohol solvent or acetic acid at room temperature instead of strong mineral acids[3].
-
Control Temperature: Keep the reaction temperature as low as possible to minimize the rate of potential side reactions.
-
Run a Control Experiment: Before subjecting a valuable intermediate to acidic conditions, test the stability of this compound itself under the proposed conditions on a small scale (see Protocol 1).
Section 2: Basic Conditions
Q: My synthesis involves a strong base like NaH or LDA. Will this degrade the fluorinated ring?
A: The compound is generally more robust under basic conditions than acidic ones, but specific risks exist.
-
Deprotonation: The primary reaction will be the deprotonation of the hydroxyl group to form the corresponding alkoxide. This is typically a clean and desired reaction for subsequent functionalization (e.g., Williamson ether synthesis).
-
Elimination of HF: With strong, non-nucleophilic bases (e.g., DBU, or LDA at elevated temperatures) and in aprotic solvents, there is a risk of E2 elimination of hydrogen fluoride (HF) to form 2,3,3-trifluorocyclobuten-1-ol or its corresponding alkoxide. This is a known decomposition pathway for some fluorinated systems[4].
Troubleshooting & Recommendations:
-
Choice of Base: For simple deprotonation, use a base just strong enough for the task (e.g., NaH at 0 °C to room temperature). Avoid excess base or prolonged heating.
-
Temperature Control: If you observe byproduct formation (often indicated by a color change to yellow or brown), lowering the reaction temperature is the first step.
-
Monitor by TLC or GC: Track the reaction closely to ensure the desired transformation occurs without significant degradation.
Section 3: Oxidative Conditions
Q: I am trying to oxidize the alcohol to 2,2,3,3-tetrafluorocyclobutanone, but I'm getting a low yield and multiple byproducts. What's going wrong?
A: Oxidation of this secondary alcohol is feasible but requires mild conditions. The electron-withdrawing nature of the fluorine atoms can make the alcohol less reactive to oxidation than its non-fluorinated counterparts, potentially tempting researchers to use harsher conditions, which can lead to degradation.
| Issue | Probable Cause | Recommended Solution |
| No Reaction or Slow Conversion | Oxidizing agent is too mild, or the alcohol is less reactive than anticipated. | Use a more robust but still controlled oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation variant. A slight increase in temperature may be necessary, but monitor closely. |
| Low Yield with Dark Tar Formation | Conditions are too harsh, leading to decomposition. Strong oxidants like chromic acid or permanganate can cleave the strained ring. | Switch to milder, neutral, or slightly basic conditions. DMP in DCM or a Parikh-Doering oxidation are excellent choices. Ensure the reaction is run under an inert atmosphere. |
| Multiple Spots on TLC | Incomplete reaction or formation of byproducts. Over-oxidation is unlikely for a secondary alcohol without C-C cleavage. | Purify the starting alcohol before the reaction. Ensure stoichiometric accuracy of the oxidant. Use buffered conditions if the oxidant generates acid (e.g., PCC). |
(See Protocol 2 for a recommended mild oxidation procedure)
Section 4: Reductive Conditions
Q: Will standard reducing agents (e.g., NaBH₄, LiAlH₄) affect the C-F bonds or the cyclobutane ring?
A: Generally, no. The C-F and C-C bonds in this compound are stable to common hydride reducing agents. The secondary alcohol is already in a reduced state and will not react with these reagents, other than a potential acid-base reaction between the hydroxyl proton and a very strong hydride like LiAlH₄ to form a lithium alkoxide and hydrogen gas. You can confidently use these reagents to reduce other functional groups (e.g., a ketone or ester) in the presence of the tetrafluorocyclobutanol moiety.
Section 5: Thermal Stability
Q: At what temperature does this compound start to decompose, and what are the likely products?
| Temperature Range | Predicted Stability | Potential Decomposition Products |
| < 100 °C | Generally stable for typical reaction times. | None expected. |
| 100 - 200 °C | Potential for slow decomposition, especially under prolonged heating or in the presence of catalytic impurities. | 1,1,2,2-Tetrafluorocyclobutene + H₂O (dehydration), or other elimination/fragmentation products. |
| > 200 °C | Significant decomposition expected. | Major products would likely include HF, various fluoroolefins, and potentially CO, CO₂ from fragmentation and oxidation[6][7]. |
Recommendation: For reactions requiring heat, it is advisable to stay below 100 °C. If higher temperatures are necessary, perform a small-scale test and analyze the headspace by GC-MS for volatile decomposition products.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Small-Scale Stability Test (Acid/Base)
Objective: To determine if this compound is stable under your specific proposed reaction conditions.
Methodology:
-
In an NMR tube, dissolve ~5 mg of this compound in 0.5 mL of a deuterated solvent that matches your planned reaction solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a baseline ¹H and ¹⁹F NMR spectrum.
-
Add a stoichiometric equivalent (or catalytic amount, as planned) of the acid or base you intend to use.
-
Let the NMR tube stand at the proposed reaction temperature (or room temperature for initial screening) for a set period (e.g., 1 hour, 4 hours, 24 hours).
-
Acquire new ¹H and ¹⁹F NMR spectra at each time point.
-
Analysis: Compare the spectra. Look for the disappearance of the starting material signal, the appearance of new peaks, or a change in the integral ratio relative to the internal standard. The appearance of a broad singlet around -120 ppm in the ¹⁹F NMR can be indicative of free fluoride ion, a sign of C-F bond cleavage[4].
Protocol 2: Mild Oxidation to 2,2,3,3-Tetrafluorocyclobutanone
Objective: To synthesize the corresponding ketone with minimal byproduct formation.
Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP in one portion. The mixture may become slightly cloudy.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ketone can be purified by silica gel chromatography if necessary.
References
-
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. Retrieved from [Link][8]
-
Pretel, R., et al. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. ACS Omega, 6(33), 21851–21861. Retrieved from [Link][6]
-
NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link][9]
-
Langeslay, R. R., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6466–6475. Retrieved from [Link][7]
-
Kubíček, V., et al. (2024). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 14(1), 1-10. Retrieved from [Link][4]
-
Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry, 156, 73-95. Retrieved from [Link][3]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,3,3-Tetrafluoro-1-propanol [webbook.nist.gov]
troubleshooting guide for experiments with 2,2,3,3-Tetrafluorocyclobutanol
Welcome to the technical support guide for 2,2,3,3-Tetrafluorocyclobutanol (CAS 374-32-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this fluorinated alcohol. The insights provided herein are based on established chemical principles and practical field experience to ensure your experiments are both successful and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and safety of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is critical for experimental design. The presence of four fluorine atoms significantly influences its characteristics compared to its non-fluorinated analog, cyclobutanol.
Causality: The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton (lowers the pKa) and alters the molecule's polarity and boiling point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 374-32-3 | [1][2] |
| Molecular Formula | C₄H₄F₄O | [1][2] |
| Molecular Weight | 144.07 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 155-157 °C | [4][] |
| Density | ~1.414 g/cm³ | [4][] |
| Refractive Index | ~1.346 - 1.352 (@ 20°C) | [1] |
| pKa | Estimated to be lower than typical alcohols (~12-13) | [6] |
| Solubility | Not miscible or difficult to mix in water. Soluble in many organic solvents. |[3] |
Q2: What are the essential safety precautions for handling this compound?
A2: As with all fluorinated compounds, proper safety protocols are paramount. While specific toxicity data is limited, the potential for hazardous decomposition products and skin/eye irritation necessitates caution.
Expert Insight: Always assume that fluorinated organic molecules can release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic. Work in a well-ventilated fume hood at all times.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][8] A face shield is recommended when handling larger quantities.[8][9]
-
Ventilation: Use a certified chemical fume hood to avoid inhaling vapors.[7][9]
-
Incompatible Materials: Avoid contact with strong bases, alkali metals, and strong oxidizing agents.[8]
-
Thermal Decomposition: Avoid excessive heating, which can generate hazardous substances like hydrogen fluoride.[8]
-
Spill & Disposal: Absorb spills with an inert material and dispose of contents and containers in accordance with all local, regional, and national regulations.[7]
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the compound's integrity. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed to prevent moisture absorption and potential degradation.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer guide to troubleshoot specific issues encountered during reactions involving this compound.
Issue 1: Low Yield in Esterification Reactions
Q: My Fischer esterification reaction with this compound and a carboxylic acid is giving a low yield. What are the likely causes and solutions?
A: Fischer esterification is an equilibrium-driven process, and the unique properties of fluorinated alcohols can present challenges.[10] Low yields are typically traced back to equilibrium limitations, steric hindrance, or issues with the workup procedure.
Potential Cause 1: Unfavorable Equilibrium
-
Explanation: The esterification reaction produces water as a byproduct.[11] According to Le Châtelier's principle, the presence of water can shift the equilibrium back toward the starting materials, reducing the ester yield.
-
Solution:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
-
Excess Reagent: Use an excess of the less expensive reagent (either the alcohol or the carboxylic acid) to drive the reaction forward.
-
Potential Cause 2: Reduced Nucleophilicity of the Alcohol
-
Explanation: The electron-withdrawing fluorine atoms decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to non-fluorinated alcohols. This slows down the rate of reaction.
-
Solution:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., concentrated H₂SO₄) can increase the rate of protonation of the carboxylic acid, making it a better electrophile.[10]
-
Alternative Methods: For difficult esterifications, consider converting the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, before reacting it with the alcohol.
-
Potential Cause 3: Workup & Isolation Difficulties
-
Explanation: The fluorinated ester product may have different solubility properties than typical esters. It might be partially soluble in the aqueous layer during workup, or it could form an emulsion, making separation difficult.[12][13]
-
Solution:
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This helps to decrease the solubility of organic compounds in the aqueous layer and aids in breaking emulsions.
-
Drying Agent: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
-
Issue 2: Failure or Low Yield in Mitsunobu Reactions
Q: I am attempting to use this compound in a Mitsunobu reaction, but the reaction is failing or providing a very low yield. Why is this happening?
A: The Mitsunobu reaction is highly sensitive to the pKa of the nucleophile and the properties of the alcohol.[14][15] The increased acidity of this compound is the most probable cause of failure.
Diagnostic Workflow for Mitsunobu Reaction Failure
Caption: Troubleshooting workflow for a failing Mitsunobu reaction.
Explanation of the Primary Cause: The mechanism of the Mitsunobu reaction involves the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).[14][16] This intermediate then deprotonates the acidic pronucleophile (e.g., a carboxylic acid). However, if the alcohol is sufficiently acidic, it can be deprotonated instead of the intended nucleophile. The pKa of this compound is significantly lower than that of typical alcohols. This increased acidity allows it to protonate the betaine intermediate, halting the catalytic cycle before the alcohol can be activated for substitution.[15][17]
Solutions:
-
Use a Highly Acidic Pronucleophile: The reaction may proceed if you use a pronucleophile that is significantly more acidic than the fluorinated alcohol itself (e.g., p-nitrobenzoic acid, phthalimide).[17]
-
Alternative Stereochemical Inversion: A more reliable method for inverting the stereocenter of this alcohol is to first convert it into a good leaving group (like a tosylate or mesylate) and then displace it with a desired nucleophile via a standard Sₙ2 reaction.[16]
Section 3: Purification Protocols
Purification of fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and altered polarity.
Q: How can I effectively purify this compound or its derivatives? I'm having trouble with co-eluting impurities during column chromatography.
A: Standard silica gel chromatography can be ineffective for separating fluorinated compounds with similar polarities.[18] Specialized techniques are often required.
Protocol 1: Extractive Distillation
-
Concept: This technique is useful for separating azeotropic mixtures, which can sometimes form between fluorinated alcohols and solvents like isopropanol.[19] A high-boiling "separating agent" or "entrainer" is added to the mixture, which alters the relative volatilities of the components, allowing for separation by distillation.
-
Methodology:
-
Identify a suitable entrainer (e.g., N-methyl-2-pyrrolidone for some fluorinated alcohol systems) that forms a favorable interaction with one of the components.[19]
-
Add the entrainer to the mixture of this compound and the impurity.
-
Perform a fractional distillation. The more volatile component will distill first, leaving the less volatile component and the entrainer behind.
-
A second distillation may be required to separate the remaining component from the high-boiling entrainer.
-
Protocol 2: Thermal Treatment for Specific Impurities
-
Concept: Certain impurities common in the synthesis of fluorinated alcohols, such as perfluoroalkanoic acids or their esters, can be removed by thermal degradation in the presence of a base.[20][21]
-
Methodology (Use with Extreme Caution):
-
This patented process involves heating the impure fluorinated alcohol to temperatures of at least 175°C in the presence of water and a base.[20]
-
This harsh method is typically used in industrial settings and requires specialized equipment to handle high temperatures and pressures safely. It is generally not recommended for a standard research laboratory setting without a thorough safety review and appropriate engineering controls.
-
Expert Tip for Chromatography: If standard silica gel fails, consider using reverse-phase chromatography (C18 silica) or chromatography on different stationary phases like alumina (neutral, acidic, or basic).[18] Sometimes, modifying the solvent system by adding a small amount of an acid (like acetic acid) or a base (like triethylamine) can improve separation on silica gel, but care must be taken to ensure the target compound is stable under these conditions.
References
- Creazzo, J. A., et al. (2006). Purification of fluorinated alcohols.
-
Toikka, M., et al. (2020). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. [Link]
-
Creazzo, J. A., et al. PURIFICATION OF FLUORINATED ALCOHOLS. European Patent Office. [Link]
- Unknown Author. (2003). Process for producing fluorinated alcohol.
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. [Link]
-
Safety Data Sheet. (2017). Tert-Butanol. [Link]
-
3M. Safety Data Sheet. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Pearson+. Esterification Practice Problems. [Link]
-
Reddit. (2024). Esterification not Working (Separation). [Link]
-
Unknown Author. Esterification Reactions. [Link]
-
Chemguide. Esterification - Alcohols and Carboxylic Acids. [Link]
-
Reddit. (2024). Esterification not Working. [Link]
-
University of Wisconsin. Equilibrium pKa Table. [Link]
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- 20. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 21. PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382 [data.epo.org]
Technical Support Center: Scale-Up Production of 2,2,3,3-Tetrafluorocyclobutanol
Welcome to the technical support center for the synthesis and scale-up of 2,2,3,3-Tetrafluorocyclobutanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to anticipate and overcome the unique challenges associated with fluorinated compounds and high-pressure gas reactions.
The synthesis of this compound is a multi-step process fraught with potential hazards and optimization challenges. This guide is structured to address these issues head-on in a practical, question-and-answer format, ensuring you can quickly find solutions to problems encountered during your campaign.
Synthesis Overview: The Two-Step Path
The most common and scalable route to this compound involves a two-stage process:
-
[2+2] Cycloaddition: The formation of the cyclobutane ring by reacting tetrafluoroethylene (TFE) with a suitable two-carbon partner to produce 2,2,3,3-Tetrafluorocyclobutanone.
-
Reduction: The subsequent reduction of the ketone intermediate to the desired alcohol product.
Each stage presents distinct scale-up considerations, from managing a hazardous gas to controlling exothermic reactions and ensuring final product purity.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when scaling up this process?
A1: The single greatest hazard is the handling of Tetrafluoroethylene (TFE) . TFE is an extremely flammable and chemically unstable gas that can spontaneously and explosively decompose or polymerize.[1][2] Key precautions include:
-
Inhibitors: TFE should always be stored and handled with an inhibitor, such as α-pinene or d-limonene, to prevent spontaneous polymerization.[1]
-
Oxygen Exclusion: TFE can form explosive peroxides in the presence of oxygen. All reactors and transfer lines must be scrupulously purged with an inert gas like nitrogen or argon.
-
Material Compatibility: Use only equipment and fittings rated for high-pressure gas service and compatible with TFE.
-
Explosion-Proof Equipment: All electrical equipment in the vicinity of TFE handling must be explosion-proof.[2][3]
-
Controlled Conditions: The [2+2] cycloaddition is often exothermic. Robust temperature control and pressure monitoring are essential to prevent a runaway reaction.
The second major hazard is the quenching of the reduction reaction . Using hydride reducing agents like NaBH₄ or LiAlH₄ requires a carefully controlled quench to manage the exothermic release of heat and hydrogen gas.
Q2: Which reducing agent is recommended for the ketone reduction at scale?
A2: For multi-kilogram scale and beyond, Sodium borohydride (NaBH₄) is generally preferred over Lithium aluminum hydride (LiAlH₄).
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective | Highly reactive, less selective |
| Safety | Reacts with protic solvents but manageable | Reacts violently with water and protic solvents |
| Solvent | Methanol, Ethanol, THF | Ethereal solvents only (THF, Diethyl ether) |
| Workup | Simpler, aqueous acid quench | Requires careful, often multi-step quench (e.g., Fieser) |
| Cost | Generally more cost-effective at scale | More expensive |
Causality: The violent reactivity of LiAlH₄ with water and the pyrophoric nature of its solids make it a significant operational hazard during large-scale charging and quenching. NaBH₄, while still requiring careful handling, offers a much safer operational window and a simpler workup process, making it the more logical choice for robust production.
Q3: How can I monitor the progress of the cycloaddition and reduction reactions?
A3: Real-time monitoring is crucial for safety and process optimization.
-
Cycloaddition (Gas Phase): The reaction can be monitored by the pressure drop in the reactor as gaseous TFE is consumed. This provides a direct measure of the reaction rate. For detailed analysis, carefully sampled aliquots (if a safe sampling system is in place) can be analyzed by GC-MS to determine the ratio of starting materials to the cyclobutanone product.
-
Reduction (Liquid Phase): This is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) . A simple TLC stain (e.g., permanganate) can visualize both the ketone (starting material) and the alcohol (product). For quantitative analysis, GC is the preferred method. A typical endpoint is <1% remaining ketone.
Troubleshooting Guide
Issue 1: Low Yield or Stalled [2+2] Cycloaddition Reaction
-
Question: My cycloaddition reaction has stalled, and the pressure in the reactor is no longer dropping. GC analysis shows a significant amount of unreacted starting material. What could be the cause?
-
Answer & Solution:
-
TFE Inhibitor Overload: The inhibitor present in the TFE cylinder is essential for safety, but too much can suppress the desired cycloaddition.
-
Diagnosis: If you are feeding TFE gas directly from the cylinder without purification, the inhibitor concentration can build up in the reaction vessel.
-
Solution: Pass the TFE gas through a column of activated alumina or a similar adsorbent before it enters the reactor. This will remove the non-volatile inhibitor while allowing the TFE to pass through. This is a standard industrial practice for TFE reactions.[1]
-
-
Insufficient Activation Energy: Thermal cycloadditions require a specific temperature threshold to proceed at a reasonable rate.
-
Diagnosis: The reaction temperature is below the optimal range for your specific substrate. Heat transfer in large reactors can be inefficient, leading to cold spots.
-
Solution: Ensure your reactor's heating system is calibrated and providing uniform heating. Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the pressure for any changes. Be prepared for a potential increase in the rate of reaction and have cooling systems on standby.
-
-
Leak in the System: A slow leak will prevent a stable pressure reading and introduce atmospheric oxygen, which can interfere with the reaction and create a safety hazard.
-
Diagnosis: Perform a pressure test with an inert gas (nitrogen or argon) before introducing any reactants.
-
Solution: Isolate and repair any leaks before proceeding. This self-validating step is non-negotiable for high-pressure gas chemistry.
-
-
Issue 2: Formation of Polymeric Byproducts during Cycloaddition
-
Question: After my cycloaddition, I'm left with a significant amount of a white, waxy solid that is insoluble and difficult to handle. What is it and how can I prevent it?
-
Answer & Solution: This is almost certainly polytetrafluoroethylene (PTFE) , formed from the unwanted polymerization of TFE. This is a dangerous situation as the polymerization can be rapid and highly exothermic.
-
Cause - Hot Spots: Localized overheating within the reactor can initiate radical polymerization of TFE. This is a major risk during scale-up where surface-area-to-volume ratio decreases.
-
Solution: Improve agitation to ensure uniform temperature distribution. Consider using a reactor with better heat transfer capabilities (e.g., jacketed with baffles). For highly exothermic systems, a semi-batch process where TFE is fed at a controlled rate can prevent heat accumulation.
-
-
Cause - Impurities/Oxygen: Traces of oxygen or other radical initiators can trigger polymerization.
-
Solution: Ensure the reactor is rigorously purged and maintained under a positive pressure of inert gas. Purify all solvents and reagents to remove potential initiators. Using a solution of TFE in a non-reactive solvent like carbon dioxide can also help manage the heat of polymerization.[4]
-
-
Issue 3: Incomplete Reduction or Formation of Impurities
-
Question: My reduction reaction is complete by TLC/GC, but after workup and distillation, the purity is low. What are common side reactions?
-
Answer & Solution:
-
Impurity - Unreacted Ketone: The most common impurity.
-
Cause: Insufficient reducing agent, poor quality reagent, or reaction temperature being too low.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of NaBH₄. Add the reducing agent in portions to control the exotherm and ensure it dissolves and reacts completely. Ensure the reaction is stirred efficiently.
-
-
Impurity - Ring-Opening Products: Highly fluorinated cyclobutane rings can be susceptible to cleavage under certain conditions, especially if the workup is too harsh.
-
Cause: Using excessively strong acid or base during the quench and workup, or prolonged exposure to high temperatures.
-
Solution: Use a milder acid for the quench (e.g., acetic acid or dilute HCl) and perform the workup at low temperatures. Minimize the time the product spends in acidic or basic aqueous solutions. Distill the final product under reduced pressure to lower the boiling point and prevent thermal degradation.
-
-
Issue 4: Uncontrolled Exotherm During Reduction Quench
-
Question: When I add water/acid to quench my reduction reaction, the temperature rises dramatically and a large volume of gas is evolved, overwhelming my condenser. How can I control this?
-
Answer & Solution: This is a critical safety issue. The exotherm is from the neutralization of excess hydride and the evolution of hydrogen gas.
-
Reverse Addition: Instead of adding the quenching agent to the reaction mixture, add the reaction mixture slowly to the quenching agent . This ensures the hydride is always the limiting reagent in the quench vessel.
-
Pre-cool: Cool both the reaction mixture and the quench solution (e.g., a chilled aqueous solution of citric acid or ammonium chloride) to 0-5 °C before and during the addition.
-
Use a Co-solvent: Quenching a reaction in a non-polar solvent like THF with an aqueous solution can be difficult to control due to poor mixing. Adding a co-solvent like isopropanol or tert-butanol to the reaction mixture before the quench can help moderate the reaction with the aqueous phase.
-
Adequate Headspace and Venting: Ensure the quench vessel is large enough (no more than 50% full) to accommodate foaming and has a properly sized vent to safely handle the hydrogen gas evolution.
-
Key Experimental Protocol: Lab-Scale Example
This protocol is a representative example for producing a 10-20 gram batch and outlines the critical parameters for scaling.
Step 1: Synthesis of 2,2,3,3-Tetrafluorocyclobutanone
-
Reactor Setup: A 500 mL high-pressure stainless-steel reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple is dried in an oven and purged with argon for 30 minutes.
-
Charging: The reactor is charged with ethyl vinyl ether (or another suitable precursor) and a suitable solvent (e.g., hexane).
-
Pressurization: The reactor is sealed, cooled in a dry ice/acetone bath, and evacuated. Tetrafluoroethylene (TFE) gas is introduced until the desired pressure is reached.
-
Reaction: The reactor is allowed to warm to room temperature and then heated to the target temperature. The reaction is monitored by the pressure drop.
-
Hydrolysis: After cooling and venting the excess TFE, the crude reaction mixture is transferred to a flask and hydrolyzed with dilute aqueous acid (e.g., 1M HCl) with vigorous stirring.
-
Workup: The organic layer is separated, washed with brine, dried over MgSO₄, and the solvent is removed by rotary evaporation. The crude ketone is purified by vacuum distillation.
Step 2: Reduction to this compound
-
Setup: An oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.
-
Reaction: The purified 2,2,3,3-Tetrafluorocyclobutanone is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added in small portions over 30 minutes, keeping the internal temperature below 15 °C.
-
Monitoring: The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature. Progress is monitored by TLC or GC until the ketone is consumed.
-
Quench: The reaction is cooled back to 0 °C and slowly quenched by the dropwise addition of 1M HCl until gas evolution ceases and the pH is acidic.
-
Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by fractional distillation under reduced pressure.
| Parameter | Step 1: Cycloaddition | Step 2: Reduction | Rationale & Scale-Up Consideration |
| Temperature | 80-120 °C | 0-25 °C | Step 1: Requires thermal energy; critical for rate control. Step 2: Exothermic; requires cooling to prevent side reactions. |
| Pressure | 5-20 bar | Atmospheric | Step 1: High pressure increases TFE concentration and reaction rate. Requires certified equipment. |
| Solvent | Hexane, Dichloromethane | Methanol, Ethanol | Solvent choice impacts precursor solubility, reaction rate, and downstream purification. |
| Stoichiometry | TFE in excess | NaBH₄ (1.1-1.5 eq) | Step 1: Gaseous excess drives reaction to completion. Step 2: Slight excess of hydride ensures full conversion. |
| Reaction Time | 12-24 hours | 1-3 hours | Monitored by pressure drop (Step 1) or GC/TLC (Step 2) to determine endpoint. |
Safety Workflow: TFE Handling Decision Tree
This diagram illustrates the critical decision points for the safe handling of TFE, the most hazardous reagent in this synthesis.
Caption: A mandatory decision-making workflow for the safe handling of TFE gas.
References
-
PlasticsEurope TFE Safety Task Force. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Available at: [Link]
- Du Pont. (1996). Safe handling of tetrafluoroethylene. EP0702666B1. Google Patents.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tetrafluoroethylene. Available at: [Link]
-
Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene (R1114). Available at: [Link]
Sources
Technical Support Center: Managing Moisture Sensitivity in 2,2,3,3-Tetrafluorocyclobutanol Reactions
Welcome to the technical support center for reactions involving 2,2,3,3-Tetrafluorocyclobutanol. As a key building block in pharmaceutical and materials science, its unique electronic properties, stemming from the tetrafluoro-substituted cyclobutane ring, offer significant advantages in drug design.[1][2] However, the hydroxyl group's reactivity necessitates stringent control over reaction conditions, particularly regarding moisture.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its use. We will move beyond simple procedural steps to explain the chemical reasoning behind these essential techniques, ensuring your experiments are both successful and reproducible.
Core Principles: Why Moisture Management is Critical
This compound is a fluorinated alcohol. While these solvents are known for their unique properties, such as high hydrogen-bond donor ability and low nucleophilicity, the presence of its hydroxyl group makes it an active participant in many reactions.[3][4][5] The introduction of extraneous water can lead to several critical failures:
-
Reagent Quenching: Many reagents used in conjunction with alcohols, such as organometallics (e.g., Grignard reagents, organolithiums), hydrides, and strong bases, react violently and preferentially with water.[6][7][8] This stoichiometric consumption of the reagent before it can react with the substrate is a primary cause of low or zero yield.
-
Catalyst Deactivation: Many sensitive transition-metal catalysts can be deactivated or poisoned by water, halting the catalytic cycle.
-
Side Reactions: Water is a nucleophile and can compete with this compound, leading to hydrolysis of starting materials or intermediates and the formation of undesired byproducts.
-
Inconsistent Results: Ambient humidity varies, which can introduce different amounts of water into a reaction setup on different days, leading to poor reproducibility.
Mastering anhydrous techniques is therefore not merely a suggestion but a prerequisite for success.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses the most common problems encountered in the field.
Issue 1: Low or No Product Yield
"My reaction with this compound resulted in a very low yield or was completely unsuccessful. What is the most likely cause?"
This is the most frequent issue and almost always points to moisture or atmospheric contamination.
Causality: If your reagents are moisture-sensitive, any water present will react first. For example, in a deprotonation reaction using Sodium Hydride (NaH), the NaH will react with water to form sodium hydroxide and hydrogen gas before it can deprotonate the significantly less acidic this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
"My reaction is producing significant byproducts that I cannot identify, alongside my desired product. Could moisture be the culprit?"
Yes, moisture can initiate alternative reaction pathways.
Causality: Water can act as a nucleophile or a proton source. In reactions involving sensitive functional groups (e.g., esters, acyl chlorides), water can lead to hydrolysis, creating carboxylic acids. These acidic byproducts can then catalyze further decomposition or side reactions.
Diagnostic Steps:
-
Characterize the Byproduct: Use LC-MS, GC-MS, and NMR to determine the structure of the impurity. Does its mass correspond to a hydrolyzed starting material or a product from a water-initiated pathway?
-
Run a Controlled Experiment: Deliberately add a small, known quantity of water (e.g., 0.1 equivalents) to a small-scale reaction. If the formation of the specific byproduct increases, you have confirmed that moisture is the root cause.
-
Audit Your Setup: Re-examine every joint, septum, and transfer step for potential atmospheric leaks. Even a small leak can introduce enough moisture over several hours to cause issues.[9]
Issue 3: Inconsistent Results and Poor Reproducibility
"The same reaction worked perfectly last week, but this week it failed. I followed the same procedure. What could have changed?"
This classic problem often points to subtle, unmonitored variables in anhydrous technique.
Causality: The single most significant environmental variable is ambient humidity. A procedure that works on a dry winter day may fail during a humid summer spell because more moisture is adsorbed onto glassware surfaces and diffuses through septa.
Solution: Standardize Your Protocol
-
Never Reuse Septa: A needle puncture creates a pathway for air and moisture. Use a new rubber septum for every reaction.
-
Consistent Glassware Preparation: Always oven-dry glassware for a minimum of 4 hours at >125°C (or overnight) and assemble it hot while flushing with inert gas.[6][7][9] This removes the microscopic film of water adsorbed on the glass surface.[7]
-
Verify Solvent Quality: Do not assume an old bottle of anhydrous solvent is still dry. If in doubt, use a freshly opened bottle or dispense from a solvent purification system.
-
Positive Inert Gas Flow: Always maintain a slight positive pressure of dry nitrogen or argon. A simple balloon setup is often sufficient, but a Schlenk line provides more rigorous control for highly sensitive systems.[9][10]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[11][12] While it is not pyrophoric, treating it as a moisture-sensitive reagent during transfers is best practice.
Q2: What is the most reliable way to transfer an anhydrous liquid reagent? A: The use of a dry, nitrogen-flushed syringe or a double-tipped needle (cannula) is standard practice.[6][8] The reagent bottle should be kept under a positive pressure of inert gas during the transfer to prevent air from being drawn back into the bottle.
Q3: My reaction involves a base. Why is it so important to exclude water when my starting material is an alcohol? A: It's a matter of relative acidity and intended reactivity. Many strong bases (like NaH or LDA) are non-selective and will deprotonate the most acidic species present. Water (pKa ≈ 15.7) is often more acidic than the alcohol substrate or can be present in comparable amounts, leading it to be consumed first. This prevents the formation of your desired alkoxide for the subsequent reaction.
Q4: Can I use molecular sieves to dry my reaction? A: Yes, activated molecular sieves (typically 3Å or 4Å, oven-dried under vacuum) can be added to a reaction to scavenge trace amounts of moisture. However, this should be seen as a secondary precaution, not a substitute for using properly dried glassware and anhydrous solvents from the start. Ensure the sieves are compatible with your reagents.
Key Experimental Protocols
Protocol 1: Standard Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: Place all glassware (round-bottom flask, condenser, addition funnel) and a magnetic stir bar in an oven at 140°C for at least 4 hours (preferably overnight).[9]
-
Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Immediately flush the system with a steady stream of dry nitrogen or argon for 10-15 minutes to displace all air. Use a thin layer of grease on glass joints to ensure a good seal.[9]
-
Inert Atmosphere: Reduce the gas flow to a gentle, positive pressure. This can be achieved by passing the gas through an oil bubbler or by attaching a gas-filled balloon to a needle inserted through a septum.[9][10]
-
Reagent Addition:
-
Solids: Add non-hygroscopic solids to the flask before flushing with inert gas.[10] Highly sensitive solids should be added in a glovebox or via a solids addition funnel under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry, nitrogen-flushed syringe through a rubber septum.[10][13]
-
Caption: A standard inert atmosphere reaction setup.
Data Presentation: Solvent and Reagent Compatibility
| Reagent Class | Incompatible with Water? | Key Considerations |
| Organolithiums (e.g., n-BuLi) | Yes (Violent) | Pyrophoric. Reacts instantly with water and protic sources. Must use rigorous anhydrous and anaerobic (Schlenk/glovebox) techniques.[6] |
| Grignard Reagents (R-MgX) | Yes (Vigorous) | Reacts readily with water. Reaction initiation can be inhibited by a wet magnesium surface.[7] |
| Metal Hydrides (e.g., NaH, LiAlH₄) | Yes (Violent) | Reacts to produce H₂ gas, which is flammable. NaH dispersions in mineral oil offer safer handling.[6] |
| Strong Bases (e.g., LDA, NaHMDS) | Yes | Readily deprotonates water, consuming the base. |
| Lewis Acids (e.g., TiCl₄, AlCl₃) | Yes (Vigorous) | Hydrolyzes rapidly, often exothermically. Fumes in moist air.[7] |
| This compound | No | Stable in water, but its reactions often employ reagents from the classes above, making the overall system moisture-sensitive.[11][12] |
References
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. HAL Open Science.
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. OUCI.
- Handling air-sensitive reagents AL-134. MIT.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- This compound, 95%. Fisher Scientific.
- 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts.
- How To Run A Reaction: The Setup. University of Rochester Department of Chemistry.
- This compound, 95%. Fisher Scientific.
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. web.mit.edu [web.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Analytical Methods for Impurity Profiling of 2,2,3,3-Tetrafluorocyclobutanol
Welcome to the technical support guide for the analysis of 2,2,3,3-Tetrafluorocyclobutanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary expertise to confidently identify and quantify impurities, ensuring the quality and safety of your materials.
Introduction: The Critical Role of Purity in this compound
This compound (TFCB), with its unique fluorinated cyclobutyl motif, is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even at trace levels, can significantly impact reaction yields, final product stability, and, in pharmaceutical applications, patient safety. Therefore, robust and reliable analytical methods are not just a matter of quality control; they are fundamental to successful research and development. This guide details the primary analytical techniques for comprehensive impurity profiling: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Impurities in this compound
Understanding potential impurities is the first step in developing a targeted analytical strategy. Impurities can arise from various sources during synthesis, purification, and storage.
| Impurity Class | Potential Examples | Likely Source | Recommended Primary Method |
| Starting Materials | 2,2,3,3-Tetrafluorocyclobutanone | Incomplete reduction during synthesis | GC-MS, HPLC |
| Synthesis By-products | Isomeric fluorinated compounds, over-reduction products | Side reactions, non-specific reagents | GC-MS, LC-MS, NMR |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), Acetonitrile, Alcohols | Manufacturing and purification processes[1][2][3] | Headspace GC-MS |
| Degradation Products | Oxidation products (e.g., ring-opened species) | Exposure to air, light, or incompatible materials | HPLC, LC-MS |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile compounds. For fluorinated molecules like TFCB, it offers excellent separation and identification capabilities. However, a key challenge with many fluorinated compounds is that standard Electron Ionization (EI) can cause extensive fragmentation, often preventing the observation of the molecular ion.[4] This makes confident identification of unknown impurities difficult. Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) are highly recommended to confirm molecular weights.[4][5]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS impurity analysis.
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Accurately weigh and dissolve the TFCB sample in a high-purity solvent (e.g., Methanol, HPLC grade) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI/CI source.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Inlet Temperature: 250°C.[6]
-
Injection Mode: Splitless, 1 µL injection volume.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[6]
-
-
MS Conditions:
-
System Suitability: Before running samples, inject a known standard to verify retention time, peak shape, and detector response.
Troubleshooting Guide: GC-MS
Q: I don't see any peaks, or all peaks (including my analyte) are very small. A: This points to a problem with sample introduction or detection.
-
Check the Syringe: Is it clogged or bent? Is it drawing and dispensing liquid correctly?
-
Inlet Issues: A cored septum can block the flow path. Replace the septum and liner.[7] A leak in the injector can also cause sample loss, especially for volatile compounds.[8]
-
System Leak: A significant leak in the carrier gas line or connections will prevent the sample from reaching the detector efficiently. Perform a leak check.
Q: My peaks are tailing, especially the main TFCB peak. A: Peak tailing often indicates "active sites" in the system or an improper setup.
-
Column Installation: The most common cause. If the column is installed too low in the inlet, it can cause tailing.[9] Reinstall the column according to the manufacturer's specifications.
-
Contaminated Liner: Active sites in a dirty glass liner can interact with polar analytes like alcohols. Deactivated liners are essential. Replace the liner.[7][8]
-
Column Degradation: Oxygen entering the system (due to leaks) can damage the stationary phase, creating active sites.[7] If the problem persists after checking the liner and installation, you may need to trim the first 0.5-1 meter from the front of the column or replace it.
Q: I see extra peaks ("ghost peaks") in my blank runs. A: Ghost peaks are evidence of contamination.
-
Septum Bleed: Old or overheated septa can release siloxanes. Use high-quality, pre-conditioned septa rated for your inlet temperature.[8]
-
Carryover: A dirty liner or contaminated syringe can lead to carryover from a previous, more concentrated injection. Clean the syringe and replace the liner.
-
Contaminated Split Vent: If you use a high split ratio, the split vent trap can become contaminated over time and bleed back into the inlet.[7] Check and replace the trap if necessary.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is ideal for non-volatile or thermally sensitive impurities that are not suitable for GC. While standard C18 columns are widely used, they may not provide sufficient selectivity for highly fluorinated compounds. Fluorinated stationary phases (e.g., pentafluorophenyl "PFP" or perfluoroalkyl phases) offer alternative and complementary separation mechanisms.[10][11] These phases can exhibit unique interactions, enhancing the retention and resolution of halogenated compounds.[11] Additionally, using fluorinated alcohols like hexafluoroisopropanol (HFIP) as a mobile phase modifier can significantly improve peak shape and resolution in reversed-phase separations.[12][13]
Troubleshooting Flowchart: Poor HPLC Peak Resolution
Caption: Troubleshooting guide for poor HPLC peak resolution.
Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities
-
Sample Preparation: Dissolve the TFCB sample in the mobile phase to a concentration of about 1 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: Fluorinated phase column (e.g., PFP, 4.6 x 150 mm, 5 µm) is recommended for alternative selectivity. A standard C18 column can be used as a starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). Consider adding 0.1% formic acid or a fluorinated alcohol modifier to both phases to improve peak shape.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as TFCB has no strong chromophore, low UV is needed for general impurity detection).
-
-
System Suitability: Inject a blank (mobile phase) to ensure a clean baseline, followed by a standard to check retention and response.
Troubleshooting Guide: HPLC
Q: I'm seeing pressure fluctuations or a higher-than-normal backpressure. A: This is a common issue related to blockages or air in the system.
-
Air Bubbles: Air trapped in the pump or lines is a frequent cause. Degas your mobile phase thoroughly. Purge the pump to remove any bubbles.
-
Blockage: A blockage in the system will cause pressure to rise. Systematically loosen fittings starting from the detector and working backward towards the pump to identify the location of the blockage. A blocked column frit or guard column is a common culprit.
-
Precipitation: If your sample or a buffer is precipitating in the mobile phase, this will cause a blockage. Ensure your sample is fully dissolved and that your mobile phase components are compatible.[14]
Q: My retention times are drifting or are not reproducible. A: This indicates an unstable system.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. Prepare fresh mobile phases daily and use a precise graduated cylinder or balance.
-
Temperature Fluctuations: Unstable column temperature will cause retention times to shift. Use a column oven to maintain a constant temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an unparalleled tool for the structural elucidation of unknown impurities.[15] For this compound, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its large chemical shift range (~500 ppm) minimizes signal overlap, making it ideal for detecting and quantifying fluorinated impurities.[16][17] Unlike ¹H NMR, there is no background signal from deuterated solvents, simplifying the spectrum.[17] Combining ¹⁹F, ¹H, and ¹³C NMR provides a complete structural picture of any detected impurity.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation (Critical Step):
-
Weigh approximately 10-20 mg of the TFCB sample into a clean, dry vial.[18] A higher concentration is needed for less sensitive experiments like ¹³C NMR.[19]
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary. Incomplete dissolution leads to broad peaks and poor spectral quality.[19]
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality NMR tube to remove any particulate matter.[20][21]
-
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum to check for non-fluorinated organic impurities and residual solvents.
-
Acquire a quantitative ¹⁹F spectrum. Use a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine signals for accurate integration.
-
If unknown impurities are detected, acquire 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate their structures.
-
Troubleshooting Guide: NMR
Q: My spectral resolution is poor, and the peaks are broad. A: This is almost always a sample preparation or shimming issue.
-
Insoluble Material: The presence of solid particles in the NMR tube will severely degrade the magnetic field homogeneity. Always filter your sample.[18][19]
-
Poor Shimming: The spectrometer's magnetic field needs to be "shimmed" or homogenized for each sample. If automated shimming gives poor results, manual shimming may be required. Overly concentrated or viscous samples can also be difficult to shim.[18]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause extreme line broadening.[19] Ensure all glassware is scrupulously clean.
Q: I see unexpected peaks that don't seem to come from my sample. A: These are likely contaminants.
-
Solvent Impurities: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) and water (H₂O/HDO) are very common. Their chemical shifts are well-known.
-
Contaminated Solvent/Tube: The deuterated solvent itself may be contaminated, or the NMR tube may not have been cleaned properly. Run a spectrum of the pure solvent to check.
-
Grease/Plasticizers: Stopcock grease or phthalates from plastic labware can leach into the sample. Avoid using greased joints and minimize contact with plastics.[20]
Frequently Asked Questions (FAQs)
Q1: Which method is best for quantifying residual solvents? A1: Static headspace GC-MS is the gold standard for residual solvent analysis as required by pharmaceutical guidelines like ICH Q3C.[1] It is highly sensitive and specific, and it avoids injecting the non-volatile components of your sample into the GC system.
Q2: How do I identify an unknown impurity peak? A2: A combination of techniques is most powerful.[22][23]
-
GC-MS/LC-MS: Provides the molecular weight (using soft ionization) and fragmentation pattern of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental formula.
-
NMR Spectroscopy: Provides the complete chemical structure by analyzing ¹H, ¹³C, ¹⁹F, and 2D correlation spectra.
Q3: My TFCB sample is degrading over time. How can I monitor this? A3: HPLC-UV is an excellent technique for stability studies. You can develop a stability-indicating method where you can separate the main TFCB peak from all potential degradation products. By running samples at different time points, you can quantify the decrease in the main peak and the increase in degradation peaks.
Q4: Can I use one method for all possible impurities? A4: No single method is universally applicable. A comprehensive impurity profile requires an orthogonal approach, using multiple techniques. GC-MS excels at volatile impurities and solvents, while HPLC is better for non-volatile or thermally unstable compounds. NMR provides definitive structural information that chromatographic methods alone cannot.
References
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- Oxford Academic. (2018, July 31). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry.
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- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 374-32-3.
- US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
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- BenchChem. (n.d.). identifying impurities in industrial grade 3-Methoxy-2-butanol.
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Validation & Comparative
A Comparative Analysis of 2,2,3,3-Tetrafluorocyclobutanol and Other Fluorinated Alcohols: A Guide for Researchers
In the landscape of modern chemistry, drug discovery, and materials science, fluorinated alcohols have carved out a significant niche, acting as unique solvents, reagents, and structural motifs that enable novel transformations and impart desirable properties to molecules. Their distinct characteristics—stemming from the profound electronic influence of fluorine—set them apart from their non-fluorinated counterparts. This guide offers an in-depth comparative analysis of 2,2,3,3-Tetrafluorocyclobutanol (TFCB) alongside other widely utilized fluorinated alcohols, namely 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE). We will delve into their physicochemical properties, explore their performance with supporting data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their work.
The Unique World of Fluorinated Alcohols: Physicochemical Properties
The introduction of fluorine atoms onto an alcohol's carbon framework dramatically alters its fundamental properties. The strong electron-withdrawing nature of fluorine enhances the acidity of the hydroxyl proton, modulates hydrogen bond donating (HBD) strength, and reduces nucleophilicity.[1] These changes are pivotal to their function in chemical synthesis.[2]
A comparative summary of key physicochemical properties is presented below:
| Property | This compound (TFCB) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Isopropanol (Non-fluorinated analog) |
| Molecular Formula | C₄H₄F₄O[3][][5] | C₃H₂F₆O[6] | C₂H₃F₃O[7][8][9] | C₃H₈O |
| Boiling Point (°C) | 155-157[3] | 58.2[6] | 74[8][9][10] | 82.5 |
| Density (g/mL) | 1.414[3] | 1.596[6] | 1.383 | 0.786 |
| pKa | ~10.85 (Predicted)[3] | 9.3[2][6][11] | 12.4[2][8] | 16.5 |
Key Insights from the Data:
-
Acidity (pKa): The most striking trend is the dramatic increase in acidity (lower pKa) with increasing fluorination. HFIP is the most acidic of the group, with a pKa comparable to that of phenols.[6] TFCB, with its four fluorine atoms on a cyclobutane ring, exhibits a predicted pKa of ~10.85, making it significantly more acidic than non-fluorinated alcohols but less so than HFIP.[3] This enhanced acidity is a direct result of the inductive stabilization of the corresponding alkoxide by the electron-withdrawing fluorine atoms.[12]
-
Hydrogen Bond Donation (HBD): The enhanced acidity correlates with strong HBD capabilities.[11][13] These alcohols can form powerful hydrogen bonds to activate substrates, stabilize transition states, and solubilize polar species. This property is crucial for their role in promoting reactions that are often sluggish in conventional solvents.[2][14]
-
Polarity and Low Nucleophilicity: Despite being highly polar, fluorinated alcohols are generally poor nucleophiles. This unique combination allows them to serve as polar protic solvents without interfering with reactions through unwanted nucleophilic attack, a common side reaction with traditional alcohols.[1]
Performance in Chemical Synthesis: Applications and Comparative Advantages
The choice of a fluorinated alcohol can profoundly impact reaction outcomes, including yield, selectivity, and reaction rate.[2] They have become indispensable tools for challenging transformations.[15]
Core Application Areas:
-
Specialty Solvents for Challenging Reactions: Fluorinated alcohols excel as solvents for reactions involving cationic intermediates or those requiring strong substrate activation.[14] Their ability to stabilize charged species and engage in strong hydrogen bonding facilitates transformations like C-H functionalization, oxidations, and cycloadditions.[11][13][15] For instance, oxidations using hydrogen peroxide are often more effective in TFE.[8]
-
Peptide and Protein Chemistry: TFE and HFIP are widely used in protein folding studies and peptide synthesis.[9][11] They can effectively solubilize large, complex biomolecules and stabilize secondary structures like alpha-helices.[8][9]
-
Reagents and Building Blocks: The fluoroalkoxy group is a valuable moiety in medicinal chemistry and materials science. These alcohols serve as precursors for introducing these groups into target molecules.[8]
Comparative Performance:
-
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): As the most acidic and a powerful HBD, HFIP is often the solvent of choice for the most demanding reactions.[14] It can activate even weakly basic functional groups and promote reactions that fail in other solvents.[11] Its high volatility, however, can be a drawback in some applications.[6]
-
TFE (2,2,2-Trifluoroethanol): TFE offers a balance of properties, being less acidic and less volatile than HFIP but still significantly more effective than non-fluorinated alcohols.[7][8] It is a versatile solvent for a broad range of organic and biochemical applications.[7][9]
-
TFCB (this compound): TFCB presents an interesting structural alternative. Its rigid cyclobutane framework differentiates it from the more common linear fluorinated alcohols. While less data is publicly available on its specific applications, its predicted pKa suggests it would be a potent HBD and a useful solvent for many of the same reaction classes as TFE and HFIP. Its higher boiling point (155-157 °C) could be a significant advantage for reactions requiring elevated temperatures.[3] The rigid structure may also impart unique stereochemical influences on reactions.
Experimental Section: Protocols for Comparative Evaluation
To provide a framework for the objective comparison of these solvents, we present two detailed experimental protocols. These methods are designed to be self-validating and to provide clear, quantitative data on solvent performance.
Protocol 1: Determination of Relative Acidity via UV-Vis Spectroscopy
This protocol uses an indicator dye to visually and quantitatively assess the relative hydrogen bond donating strength, which correlates with acidity.
Objective: To compare the HBD strength of TFCB, HFIP, and TFE.
Causality: The color of a solvatochromic dye, such as Reichardt's dye, is highly sensitive to the polarity and HBD strength of its solvent environment. A greater shift in the absorption maximum (λ_max) to a shorter wavelength (a hypsochromic or "blue" shift) indicates a stronger interaction between the solvent and the dye's ground state, reflecting greater HBD strength.
Workflow Diagram:
Caption: Workflow for determining relative HBD strength using UV-Vis spectroscopy.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) in a class A volumetric flask using anhydrous dichloromethane.
-
Sample Preparation: In separate, dry cuvettes, add 2 mL of the fluorinated alcohol to be tested (TFCB, HFIP, or TFE). To each cuvette, add a small, precisely measured volume (e.g., 10 µL) of the Reichardt's dye stock solution. The solution should become deeply colored.
-
Spectroscopic Measurement: Blank the UV-Vis spectrophotometer with the pure solvent used for the sample. Acquire the absorption spectrum for each sample from 400 nm to 800 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for each solvent.
-
Validation and Comparison: A shorter λ_max indicates a stronger HBD strength. The order of λ_max values will provide a direct, quantitative comparison of the relative acidities of the tested alcohols. For reference, the polarity ET(30) scale is derived from these measurements.[2]
Protocol 2: Comparative Evaluation of Solvent Effects on a Model S_N1 Reaction
This protocol measures the rate of a solvolysis reaction, which is highly sensitive to the solvent's ability to stabilize carbocationic intermediates.
Objective: To quantify the reaction rate enhancement provided by TFCB, HFIP, and TFE compared to a non-fluorinated control (isopropanol).
Causality: S_N1 reactions proceed through a carbocation intermediate. Polar, HBD solvents accelerate the rate-determining step (heterolysis of the C-leaving group bond) by solvating and stabilizing the forming carbocation and the leaving group anion. A more effective solvent will lead to a faster reaction rate.
Workflow Diagram:
Caption: Workflow for comparing solvent effects on an S_N1 solvolysis reaction.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of tert-butyl chloride in each of the test solvents (TFCB, HFIP, TFE, and isopropanol as a control) in separate, dry reaction vessels. Add a small amount of a pH indicator, such as bromothymol blue, to each solution.
-
Reaction Initiation: Place the reaction vessels in a constant temperature water bath (e.g., 25 °C) to ensure thermal equilibrium. The reaction begins upon dissolution of the substrate.
-
Data Collection: The solvolysis of tert-butyl chloride produces HCl as a byproduct, which will protonate the indicator, causing a color change (e.g., from blue to yellow for bromothymol blue). Record the time required for the color change to occur for each solvent.
-
Data Analysis: The initial reaction rate is inversely proportional to the time required for the color change (Rate ∝ 1/time).
-
Validation and Comparison: Compare the calculated relative rates. A significant rate enhancement in the fluorinated alcohols compared to isopropanol will validate their superior ability to stabilize the carbocationic intermediate. The relative rates among the fluorinated alcohols will provide a direct measure of their performance in this context.
Mechanistic Insights: The Power of Fluorine
The unique behavior of fluorinated alcohols is rooted in the fundamental properties of the fluorine atom.
Logical Relationship Diagram:
Caption: Relationship between fluorine's electronegativity and the resulting chemical properties and applications of fluorinated alcohols.
The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the rest of the molecule.[12] This polarization extends to the O-H bond, weakening it and making the proton more acidic. This same effect, however, also reduces the electron density on the oxygen atom, making it a poor nucleophile. This combination of high acidity and low nucleophilicity is the cornerstone of their utility.[1]
Conclusion and Future Outlook
Fluorinated alcohols like HFIP and TFE are established as powerful tools in modern synthesis. They offer a unique reaction environment that enables difficult transformations and provides access to novel chemical space. This compound (TFCB) represents a promising, albeit less explored, member of this class. Its distinct cyclic structure and high boiling point suggest it could offer unique advantages in terms of thermal stability and stereochemical control.
The protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and select the optimal fluorinated alcohol for their specific application. As the drive for more efficient and selective chemical methodologies continues, the rational application of these remarkable solvents will undoubtedly play a pivotal role in future discoveries in medicine, materials, and beyond.
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A Multi-Modal Spectroscopic Guide to the Structural Validation of 2,2,3,3-Tetrafluorocyclobutanol
Abstract
In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated molecules is paramount. Fluorine's unique electronic properties can dramatically alter a molecule's chemical and biological behavior, making unambiguous structural confirmation a critical step in development. This guide provides an in-depth, multi-technique spectroscopic workflow for the validation of 2,2,3,3-Tetrafluorocyclobutanol. We will explore the theoretical underpinnings and expected experimental data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) Spectroscopy. By juxtaposing this data with that of a close structural analog, 2,2,3,3-Tetrafluoro-1-propanol, we establish a robust, self-validating methodology for researchers, scientists, and drug development professionals to confidently identify this specific fluorinated cyclobutane derivative.
The Imperative of Structural Integrity in Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. However, the synthesis of such compounds can sometimes yield a mixture of isomers or unexpected rearrangements. Consequently, rigorous structural validation is not merely a procedural step but a foundational requirement for advancing a compound. This compound, with its strained four-membered ring and dense fluorination, presents a unique analytical challenge. A multi-pronged spectroscopic approach is essential to confirm the connectivity and stereochemistry, ensuring that the correct molecule is advanced for further study.
A Synergistic Spectroscopic Approach: The Validation Workflow
No single technique can provide absolute structural proof. True confidence is achieved through the convergence of data from multiple, orthogonal methods. The workflow below illustrates the synergistic process for validating the structure of this compound.
Figure 1: A workflow for the spectroscopic validation of molecular structure.
Deciphering the Spectroscopic Signature of this compound
The structure of this compound dictates a unique set of spectroscopic signals. Due to symmetry, we expect three distinct carbon environments, three proton environments (including the hydroxyl proton), and one fluorine environment.
¹H NMR Spectroscopy: Mapping the Proton Framework
The proton NMR spectrum provides information on the number of different proton environments and their neighboring atoms through spin-spin coupling.
-
CH-OH (1H): This proton, attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet. Its chemical shift will be influenced by the electronegative fluorine atoms and the hydroxyl group. It will exhibit coupling to the adjacent CH₂ protons and potentially long-range coupling to the fluorine atoms.
-
-CH₂- (2H): The two protons of the methylene group are diastereotopic due to the chiral center at C1. They are expected to appear as two separate multiplets, each integrating to 1H. They will show geminal coupling to each other and vicinal coupling to the CH-OH proton.
-
-OH (1H): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
The ¹³C NMR spectrum reveals the carbon framework. The key diagnostic feature for fluorinated compounds is the presence of large carbon-fluorine coupling constants (JC-F).
-
CH-OH: This carbon will be shifted downfield due to the attached oxygen. It will exhibit a triplet splitting pattern due to coupling with the two fluorine atoms on the adjacent carbon (²JC-F).
-
CF₂: These two equivalent carbons are directly attached to fluorine atoms, resulting in a significant downfield shift. They will appear as a triplet due to coupling to the two fluorine atoms on the other CF₂ group and will also show a large one-bond C-F coupling constant (¹JC-F).
-
CH₂: This carbon will be the most upfield of the ring carbons. It will show triplet splitting due to coupling with the two fluorine atoms on the adjacent CF₂ group (²JC-F).
¹⁹F NMR Spectroscopy: The Definitive Fluorine Signal
¹⁹F NMR is highly sensitive and provides a definitive fingerprint for fluorinated compounds.[1] For this compound, the four fluorine atoms are chemically equivalent due to rapid ring puckering at room temperature.
-
CF₂: A single signal is expected for all four fluorine atoms. This signal will be split into a triplet by the two protons on the adjacent CH₂ group. The chemical shift range for -CF₂- groups typically falls between +80 to +140 ppm relative to CFCl₃.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[2][3]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H Stretch: Absorptions for the sp³ C-H bonds will appear just below 3000 cm⁻¹.[4]
-
C-F Stretch: Very strong and characteristic absorption bands are expected in the 1000-1200 cm⁻¹ region, which is a hallmark of C-F bonds.
-
C-O Stretch: A moderate absorption band around 1050-1150 cm⁻¹ is expected for the C-O single bond.
Comparative Analysis: Distinguishing this compound from 2,2,3,3-Tetrafluoro-1-propanol
To demonstrate the power of this multi-modal approach, we compare the expected data for our target molecule with its acyclic analog, 2,2,3,3-Tetrafluoro-1-propanol.[5][6][7] The absence of the ring structure leads to key, unambiguous differences in the spectra.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | 2,2,3,3-Tetrafluoro-1-propanol (Reported/Predicted)[5][6] | Key Differentiator |
| ¹H NMR Signals | 3 Signals (CH, CH₂, OH) | 3 Signals (CH₂, CH, OH) | Different multiplicities and chemical shifts due to ring vs. open chain. |
| ¹³C NMR Signals | 3 Signals (CHOH, CF₂, CH₂) | 3 Signals (CH₂OH, CF₂, CHF₂) | Presence of a CHF₂ signal in the propanol; different C-F coupling patterns. |
| ¹⁹F NMR Signals | 1 Signal (for two CF₂ groups) | 2 Signals (CF₂ and CHF₂) | The propanol will show two distinct fluorine environments with complex coupling. |
| IR C-H Stretch | ~2850-2960 cm⁻¹ (Aliphatic) | ~2850-2960 cm⁻¹ (Aliphatic) | Similar, but fingerprint regions will differ. |
| IR C-F Stretch | Strong, ~1000-1200 cm⁻¹ | Strong, ~1000-1200 cm⁻¹ | The pattern and exact frequencies in the fingerprint region will be unique.[4] |
The most striking difference lies in the NMR spectra. The symmetrical cyclobutanol derivative will show simpler ¹³C and ¹⁹F NMR spectra compared to the less symmetrical propanol derivative, which has two distinct fluorine environments (CF₂ and CHF₂) and will therefore display more complex spectra with additional signals and coupling patterns.
Figure 2: Key NMR differentiators between the cyclic and acyclic analogs.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[8] For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.0 ppm) or a secondary reference can be used.[9][10]
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the fluorine signals, or without decoupling to observe H-F couplings. ¹⁹F NMR experiments are typically fast due to the high sensitivity of the ¹⁹F nucleus.[11]
IR Spectroscopy Sample Preparation and Acquisition
-
Thin Film (for liquids/oils): Place one drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer (or pure KBr pellet) first and subtract it from the sample spectrum.
Conclusion
The structural validation of this compound is unequivocally achieved through a synergistic application of ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy. While each technique provides valuable pieces of the puzzle, their combined interpretation creates a robust and self-validating dataset. The simplicity of the ¹⁹F NMR spectrum, showing a single signal, and the specific C-F coupling patterns in the ¹³C NMR spectrum are particularly powerful identifiers. By comparing this expected data signature with that of plausible alternatives like 2,2,3,3-Tetrafluoro-1-propanol, researchers can eliminate ambiguity and proceed with full confidence in the structural integrity of their compound.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Supplementary Information for Catalysis Science & Technology. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Yu, J., & Pagel, M. D. (2018). New Frontiers and Developing Applications in 19F NMR. Magnetic Resonance Imaging, 56, 45-59. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: A similar, more recent paper is referenced for broader applicability: Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1209-1215.) Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A Comparative Guide to 2,2,3,3-Tetrafluorocyclobutanol: Assessing a Novel Solvent Against Industry Standards
In the landscape of pharmaceutical research and drug development, the selection of a solvent is a critical decision that profoundly influences reaction kinetics, compound solubility, product purity, and overall process safety. For decades, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the industry. However, mounting concerns over their toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This guide introduces 2,2,3,3-Tetrafluorocyclobutanol (TFCB), a novel fluorinated alcohol, and provides a comprehensive, data-driven assessment of its potential performance against these established solvents.
As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying chemical principles that govern performance. This guide is structured to provide researchers, chemists, and drug development professionals with the expert insights and validated protocols needed to evaluate TFCB for their specific applications.
Physicochemical Properties: The Foundation of Performance
A solvent's behavior is dictated by its fundamental physical and chemical properties. These parameters determine its interaction with solutes, its performance under various reaction conditions, and its safety profile. TFCB's unique structure, featuring a strained four-membered ring and electron-withdrawing fluorine atoms, imparts a distinct set of properties compared to traditional dipolar aprotic solvents.
| Property | This compound (TFCB) | DMSO | DMF | NMP |
| Molecular Formula | C₄H₄F₄O[1][2] | C₂H₆OS[3] | C₃H₇NO[4][5] | C₅H₉NO |
| Molecular Weight ( g/mol ) | 144.07[1][2] | 78.13[3] | 73.09[4][5] | 99.13 |
| Boiling Point (°C) | 155-157[6] | 189[3][7] | 153[4][5] | 202-204[8] |
| Density (g/cm³ at 20-25°C) | 1.414[6] | 1.100[3] | 0.945-0.949[4][5] | 1.028-1.03[8] |
| Flash Point (°C) | 155-157[6] | 87-89[3] | 58[5] | 91[8] |
| Viscosity (cP at 25°C) | N/A | 1.99 | 0.802[5] | 1.66[8] |
| Water Solubility | Not miscible or difficult to mix[1][6] | Miscible[7][9] | Miscible[4][10] | Miscible[11] |
| Dipole Moment (Debye) | N/A | 3.96[12] | 3.82 | 4.09 |
| Hansen Solubility Parameters (MPa¹ᐟ²) | ||||
| δD (Dispersion) | N/A | 18.4 | 17.4[5] | 18.0 |
| δP (Polar) | N/A | 16.4 | 13.7[5] | 12.3 |
| δH (H-Bonding) | N/A | 10.2 | 11.3[5] | 7.2 |
| Total (δT) | N/A | 23.6 | 24.8 [5] | 22.9 |
Expertise & Experience: The high boiling point of TFCB is comparable to that of DMF and suggests its suitability for reactions requiring elevated temperatures. Its significantly higher density is a practical consideration for process design, particularly in solvent extraction and phase separation steps. A key differentiator is its immiscibility with water, which contrasts sharply with the complete miscibility of DMSO, DMF, and NMP. This property can be highly advantageous for simplifying work-up procedures, allowing for straightforward aqueous washes to remove water-soluble impurities.
Performance Evaluation: Solubility
The primary function of a solvent is to dissolve reactants to facilitate chemical transformations. In drug discovery, solubility is paramount, impacting everything from assay results to bioavailability.[13] We assess solvent performance using two key methodologies: kinetic and thermodynamic solubility.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid assessment of a compound's solubility, which is crucial for early-stage drug discovery and for guiding structure-solubility relationships.[3]
Causality Behind Experimental Choices: The use of a concentrated DMSO stock solution is a standard industry practice, allowing for the rapid testing of many compounds.[3][13] The protocol is designed to mimic the conditions a compound might experience when introduced into an aqueous biological medium, hence the term "kinetic" solubility—it measures how much compound can remain in solution under non-equilibrium conditions before precipitating. Nephelometry is chosen for its speed and sensitivity in detecting light scattered by undissolved particles.[13]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in the solvent being evaluated (TFCB, DMSO, DMF, NMP).
-
Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Serial Dilution: Dispense 198 µL of PBS into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM compound stock solution to the first well of each row and mix thoroughly. This creates an initial concentration of 100 µM.
-
Serial Dilution Across Plate: Perform a 2-fold serial dilution by transferring 100 µL from each well to the adjacent well, mixing at each step.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.
-
Measurement: Analyze the plate using a nephelometer to measure the turbidity in each well. The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed compared to a solvent-only control.
Caption: Key Solvent Factors Influencing Reaction Kinetics.
Illustrative Data & Interpretation
Consider the Sₙ2 reaction of benzyl bromide with sodium azide.
| Solvent | Reaction Time (h) | Yield (%) |
| TFCB | 12 | 75 |
| DMSO | 2 | 98 |
| DMF | 3 | 95 |
| NMP | 4 | 92 |
Expertise & Experience: The superior performance of DMSO, DMF, and NMP in this hypothetical Sₙ2 reaction is expected. As polar aprotic solvents, they excel at solvating the cation (Na⁺) while leaving the azide nucleophile relatively "bare" and highly reactive. TFCB, being a protic, hydrogen-bond donating solvent (due to the -OH group), would solvate and stabilize the azide anion, reducing its nucleophilicity and thus slowing the reaction rate. However, for reactions that benefit from hydrogen bonding or proceed through less polar transition states, TFCB could offer a significant advantage. This highlights the importance of matching the solvent's properties to the specific reaction mechanism.
Safety and Environmental Profile: A Critical Consideration
In modern drug development, a solvent's performance cannot be divorced from its safety and environmental impact. Regulatory scrutiny of traditional solvents is increasing, making the search for greener alternatives a high priority. [14] Trustworthiness: The classification of solvents based on toxicity is a cornerstone of pharmaceutical process safety, guided by regulatory bodies like the FDA. [15]This framework provides a self-validating system for risk assessment.
| Parameter | This compound (TFCB) | DMSO | DMF | NMP |
| ICH Class | Not Classified | Class 3 | Class 2 | Class 2 |
| Key Toxicities | Irritating to eyes, respiratory system, and skin. [16]Flammable. [16] | Low toxicity, but readily penetrates skin, carrying dissolved substances. [17] | Hepatotoxicity, potential reproductive effects. [12] | Reproductive toxicity, skin/eye irritation. [18] |
| Environmental Fate | Data not available. Fluorinated compounds can be persistent. | Biodegradable. [17][15] | Low degradability, persistent in water. [19] | Readily biodegradable, low persistence. [20][21] |
Expertise & Experience: DMSO stands out among the traditional solvents with a more favorable safety and environmental profile, being classified as a Class 3 solvent (low toxic potential) and known to be biodegradable. [17][15]DMF and NMP are Class 2 solvents, meaning their use should be limited due to inherent toxicity. [12] The safety profile of TFCB is not yet fully characterized. While initial data indicates it is an irritant and flammable, comprehensive toxicity and environmental fate studies are required. [16]The presence of a C-F bond often increases the persistence of a molecule in the environment, a factor that must be carefully investigated.
Caption: ICH Guideline-Based Solvent Safety Hierarchy.
Conclusion and Authoritative Grounding
This compound presents a compelling profile as a novel solvent with a unique combination of properties. Its high boiling point, thermal stability, and, most notably, its immiscibility with water, distinguish it from standard polar aprotic solvents.
Summary of Performance:
-
Potential Advantages: TFCB is a promising candidate for reactions involving non-polar to moderately polar substrates where its unique solvency may enhance performance. Its water immiscibility offers a significant advantage in simplifying downstream processing and product isolation, potentially reducing the reliance on energy-intensive distillations or extractions.
-
Potential Challenges: Its protic nature makes it less suitable for reactions that are sensitive to hydrogen-bond donation or require highly reactive, "bare" anions, such as many Sₙ2 reactions. The lack of comprehensive toxicity and environmental data is a current limitation that must be addressed before widespread adoption.
Future Outlook: As a Senior Application Scientist, I recommend that TFCB be evaluated in parallel with standard solvents in process development, particularly for chemistries where traditional solvents present work-up or stability challenges. Further research is critically needed in two areas:
-
Comprehensive Safety & Environmental Studies: Full toxicological, biodegradability, and persistence studies are essential to properly classify TFCB and understand its environmental footprint.
-
Application-Specific Screening: Systematic screening in a broader range of reaction types, such as transition-metal-catalyzed cross-couplings and crystallizations, will help to identify the specific applications where TFCB can provide the most significant process improvements.
The journey to find safer, more efficient, and sustainable solvents is ongoing. This compound represents a promising step in this direction, warranting further investigation by the scientific community.
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The Ascendant Role of Fluorinated Cyclobutanes: A Comparative Guide to Their Applications
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation, profoundly influencing their physicochemical and biological properties. Among the myriad of fluorinated scaffolds, cyclobutane derivatives have emerged as a particularly compelling class of compounds. Their inherent ring strain and unique conformational preferences, when combined with the powerful effects of fluorination, give rise to molecules with exceptional utility in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of the applications of fluorinated cyclobutane derivatives, offering a comparative analysis of their performance and detailing the experimental methodologies that underpin their synthesis and evaluation.
The Allure of the Fluorinated Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, possesses a puckered conformation that distinguishes it from more flexible acyclic or larger ring systems. This constrained geometry can be exploited to lock in specific molecular conformations, a valuable tool in the design of bioactive molecules and advanced materials.[1] The introduction of fluorine, the most electronegative element, further amplifies the unique characteristics of the cyclobutane scaffold. The strong carbon-fluorine bond enhances thermal and metabolic stability, while the electronic effects of fluorine can modulate the acidity (pKa) and lipophilicity (logP) of neighboring functional groups, crucial parameters in drug design and materials science.[2]
Medicinal Chemistry: Engineering Bioactivity and Metabolic Stability
In the realm of drug discovery, fluorinated cyclobutanes are increasingly recognized as valuable building blocks for creating novel therapeutics.[2] Their rigid framework allows for precise spatial positioning of substituents, enabling optimized interactions with biological targets. Furthermore, the introduction of fluorine can significantly enhance a drug candidate's metabolic stability, prolonging its duration of action.
Bioisosteric Replacement: The Trifluoromethyl-Cyclobutyl Group as a Superior tert-Butyl Mimic
A prominent application of fluorinated cyclobutanes in medicinal chemistry is their use as bioisosteres, chemical groups that can replace other groups in a molecule without significantly altering its biological activity. The 1-trifluoromethyl-cyclobutyl group, in particular, has been successfully employed as a bioisosteric replacement for the ubiquitous tert-butyl group.[3][4][5] While the tert-butyl group is often important for receptor binding, it can be a liability due to its susceptibility to metabolic oxidation.
A comparative study on several bioactive compounds demonstrated that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group often preserves or even enhances biological activity while improving metabolic stability.[3] Although the trifluoromethyl-cyclobutyl group is slightly larger and more lipophilic, its electron-withdrawing nature can favorably alter the molecule's electronic properties.[3][5]
| Property | tert-Butyl | 1-Trifluoromethyl-cyclobutyl | Impact of Replacement |
| Steric Size | Smaller | Slightly Larger | Can influence binding pocket fit |
| Lipophilicity (logD) | Lower | Moderately Higher (increase of ~0.5 units) | May affect solubility and permeability |
| Metabolic Stability | Prone to oxidation | Generally more resistant to metabolism | Can lead to improved pharmacokinetic profile |
| Acidity of adjacent groups | Less acidic | More acidic (pKa decrease of ~2 units for carboxylic acids) | Alters ionization state at physiological pH |
Table 1: Comparison of Physicochemical Properties of tert-Butyl and 1-Trifluoromethyl-cyclobutyl Groups. [3][5]
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
A key building block for introducing the 1-trifluoromethyl-cyclobutyl moiety is 1-(trifluoromethyl)cyclobutane-1-carboxylic acid. A robust method for its synthesis involves the reaction of a cyclobutylcarboxylic acid with sulfur tetrafluoride (SF4).[3]
Step-by-Step Methodology:
-
Starting Material: 1-Aryl-cyclobutane-1-carboxylic acid (1.0 equivalent).
-
Fluorination: The carboxylic acid is placed in a pressure reactor with sulfur tetrafluoride (3–30 equivalents) and a catalytic amount of hydrogen fluoride (HF) or water.
-
Reaction Conditions: The mixture is heated at 60–110 °C for 12–144 hours.
-
Work-up and Purification: After cooling and careful venting of excess SF4, the reaction mixture is quenched with a suitable solvent. The desired 1-aryl-1-(trifluoromethyl)cyclobutane is then purified by column chromatography, crystallization, or vacuum distillation.
Caption: Reaction scheme for the synthesis of 1-aryl-1-(trifluoromethyl)cyclobutane.
Materials Science: Crafting High-Performance Polymers
The unique properties of fluorinated cyclobutanes extend into the realm of materials science, where they are utilized to create high-performance polymers with exceptional thermal stability, chemical resistance, and desirable optical and electronic properties.
Perfluorocyclobutane (PFCB) Aryl Ether Polymers
A standout class of materials is the perfluorocyclobutane (PFCB) aryl ether polymers. These are synthesized through the thermal cyclopolymerization of aryl trifluorovinyl ether monomers.[6] This ring-forming polymerization proceeds via a [2+2] cycloaddition of the trifluorovinyl ether groups to form the perfluorocyclobutane ring, which links the aromatic units.[6]
PFCB polymers exhibit a unique combination of properties that make them attractive for a range of applications, including as coatings, materials for optical waveguides, and low-dielectric constant materials for microelectronics.[6][7][8][9][10]
| Property | Polycarbonate (PC) | Polytetrafluoroethylene (PTFE) | Perfluorocyclobutane (PFCB) Polymer |
| Thermal Stability (Td) | ~350 °C | ~500 °C | 350-450 °C |
| Dielectric Constant (at 1 MHz) | ~3.0 | ~2.1 | 2.3-2.4 |
| Optical Transparency | High | Low (in bulk) | High |
| Processability | Good (melt processable) | Difficult (sintering) | Good (solution and melt processable) |
| Moisture Absorption | Moderate | Very Low | Very Low |
Table 2: Comparative Properties of PFCB Polymers and Other Common Polymers. [6]
The versatility of PFCB polymers lies in the ability to tailor their properties by modifying the structure of the aromatic monomer. This allows for fine-tuning of the refractive index, glass transition temperature, and other characteristics to meet the demands of specific applications.[7][8]
Experimental Workflow: Synthesis of PFCB Polymers
The synthesis of PFCB polymers is typically achieved through a straightforward thermal polymerization process.
Step-by-Step Methodology:
-
Monomer Synthesis: An aryl trifluorovinyl ether monomer is synthesized, often from the corresponding phenol.
-
Polymerization: The neat monomer is heated in a sealed vessel under an inert atmosphere to temperatures typically ranging from 150 to 250 °C.
-
Cycloaddition: The trifluorovinyl ether groups undergo a [2+2] cycloaddition to form the perfluorocyclobutane rings, leading to the formation of the polymer.
-
Isolation: The resulting polymer is then purified by precipitation into a non-solvent.
Caption: Schematic of PFCB polymer synthesis via thermal cyclopolymerization.
Agrochemicals: The Quest for Enhanced Potency and Selectivity
While the application of fluorinated compounds in agrochemicals is well-established, with over half of all agricultural chemicals containing C-F bonds, specific examples of commercial or late-stage developmental agrochemicals featuring a fluorinated cyclobutane moiety are less prevalent in publicly available literature.[11] However, the principles that make these structures valuable in medicinal chemistry—enhanced metabolic stability and the ability to fine-tune physicochemical properties—are equally applicable to the design of next-generation pesticides.
One study evaluated the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group in the commercial herbicide Pinoxaden.[3] The results indicated that this substitution led to a notable increase in lipophilicity (logD), a key parameter influencing the uptake and translocation of herbicides in plants. While the effect on metabolic stability was inconsistent in the broader study, the potential to modulate these properties highlights the promise of fluorinated cyclobutanes in agrochemical research.[3]
The development of novel insecticides is another area where fluorinated cyclobutanes could make an impact. The rigid cyclobutane core can be used to present pharmacophoric groups in a specific orientation for optimal interaction with insect target proteins, while the fluorine atoms can enhance the compound's stability in the environment and within the target organism.
Future research in this area will likely focus on the synthesis and biological evaluation of novel fluorinated cyclobutane-containing herbicides, fungicides, and insecticides, with a view to developing more potent, selective, and environmentally benign crop protection agents.
Conclusion
Fluorinated cyclobutane derivatives represent a powerful and versatile class of molecules with significant applications across multiple scientific disciplines. In medicinal chemistry, their unique structural and electronic properties are being harnessed to create more effective and durable drugs. In materials science, they are the building blocks for high-performance polymers with exceptional thermal, optical, and electronic characteristics. While their application in agrochemicals is still an emerging area, the foundational principles of their utility are clear. As synthetic methodologies for accessing these fascinating structures continue to advance, we can anticipate a future where fluorinated cyclobutanes play an even more prominent role in addressing key challenges in human health, technology, and agriculture.
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Ballato, J., et al. (2004). The optical performance of Perfluorocyclobutyl-based fluoropolymers and waveguides. SPIE Digital Library. [Link]
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Iacono, S. T., et al. (2017). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Polymers, 9(12), 705. [Link]
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Homon, A. A., et al. (2022). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Scilit. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4507–4517. [Link]
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Ballato, J., et al. (2004). Optical properties of perfluorocyclobutyl polymers. Optica Publishing Group. [Link]
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Makra, M., et al. (2021). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Polymers, 13(21), 3823. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Mykhailiuk, P. K., et al. (2025). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications. [Link]
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A Researcher's Guide to Spectroscopic Data Cross-Referencing: The Case of 2,2,3,3-Tetrafluorocyclobutanol
For researchers and professionals in drug development and chemical synthesis, the structural elucidation of novel or sparsely documented compounds is a foundational challenge. The integrity of any subsequent research hinges on the accurate characterization of the materials being used. This guide provides an in-depth, practical workflow for cross-referencing spectroscopic data of a specialty chemical, 2,2,3,3-Tetrafluorocyclobutanol (CAS: 374-32-3), with established databases. While this specific molecule may not have a comprehensive public spectral record, this guide will demonstrate how to leverage data from structural analogs and foundational spectroscopic principles to confidently verify its identity.
The Imperative of Spectroscopic Verification
In the realm of scientific research, the assumption of a compound's identity based solely on its label is a perilous one. Impurities, isomeric confusion, or degradation can lead to erroneous experimental results, wasted resources, and potentially compromised safety. Spectroscopic analysis provides a direct window into the molecular structure of a compound, and cross-referencing this empirical data with known databases is the gold standard for verification. This process not only confirms the primary structure but can also reveal the presence of residual solvents, byproducts, or other impurities.
This guide will walk through the essential spectroscopic techniques for organic compound characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the expected spectral features of this compound, drawing inferences from structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, we are interested in ¹H, ¹³C, and ¹⁹F NMR.
Predicted NMR Spectroscopic Data for this compound
The following table outlines the expected NMR chemical shifts for this compound, based on general principles and data from analogous fluorinated compounds. The actual experimental values may vary slightly depending on the solvent and instrument parameters.
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ¹H | ~4.5 - 5.0 | Triplet of triplets (tt) | CH-OH |
| ¹H | ~2.5 - 3.0 | Multiplet (m) | -CH₂- |
| ¹H | Variable | Singlet (s) | -OH |
| ¹³C | ~70 - 75 | Triplet (t) | CH-OH |
| ¹³C | ~30 - 35 | Singlet (s) | -CH₂- |
| ¹³C | ~120 - 130 | Triplet of triplets (tt) | -CF₂- |
| ¹⁹F | ~ -120 to -140 | Multiplet (m) | -CF₂- |
Rationale for Predictions:
-
¹H NMR: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be significantly deshielded due to the electronegativity of the adjacent fluorine atoms and the oxygen atom, hence the downfield shift. Its multiplicity will be complex due to coupling with the neighboring -CH₂- and -CF₂- groups. The methylene protons (-CH₂-) will also exhibit a complex splitting pattern. The hydroxyl proton's chemical shift is highly variable and depends on concentration and solvent.
-
¹³C NMR: The carbons attached to fluorine (-CF₂-) will show a large downfield shift and will be split into triplets by the two attached fluorine atoms. The carbon attached to the hydroxyl group (CH-OH) will also be deshielded.
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorinated compounds.[1] The chemical shifts of fluorocycloalkanes are typically in the range of -120 to -140 ppm relative to CFCl₃.[1][2]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for instance, DMSO-d₆ can help in observing the -OH proton signal, which might exchange with trace amounts of D₂O in CDCl₃.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR, which is set to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[4]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for each nucleus.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Cross-Referencing Workflow for NMR Data
Caption: Workflow for NMR data acquisition, analysis, and database cross-referencing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] Different bonds vibrate at characteristic frequencies when they absorb infrared radiation.[7]
Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~2950 (medium) | Medium | C-H stretch (alkane) |
| ~1100-1300 (strong) | Strong | C-F stretch |
| ~1050 (medium) | Medium | C-O stretch (alcohol) |
Rationale for Predictions:
-
The broad absorption around 3400 cm⁻¹ is a classic signature of the hydroxyl (-OH) group in an alcohol, with the broadening due to hydrogen bonding.
-
The absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations in the cyclobutyl ring.[8]
-
The C-F bond stretches are typically very strong and appear in the 1000-1400 cm⁻¹ region. Given the multiple fluorine atoms, a series of strong absorptions is expected here.
-
The C-O stretching vibration for a secondary alcohol usually appears in the 1000-1100 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample to be placed on the crystal.
-
-
Data Acquisition:
-
Place the sample in an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cross-Referencing Workflow for IR Data
Caption: Workflow for IR data acquisition, analysis, and database cross-referencing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This is invaluable for confirming the molecular formula.
Predicted Mass Spectrometry Data for this compound
-
Molecular Formula: C₄H₄F₄O
-
Molecular Weight: 144.07 g/mol
-
Expected Molecular Ion (M⁺): m/z = 144
-
Key Fragmentation Peaks:
-
[M-H]⁺ (m/z = 143): Loss of a hydrogen atom.
-
[M-OH]⁺ (m/z = 127): Loss of the hydroxyl group.
-
[M-H₂O]⁺ (m/z = 126): Loss of water.
-
[C₂HF₂]⁺ (m/z = 65): A common fragment from the fluorinated ring.
-
Rationale for Predictions:
-
The molecular ion peak at m/z 144 should be observable, although it may be of low intensity depending on the ionization method.
-
The fragmentation pattern will be dominated by the loss of stable neutral molecules like water and the hydroxyl radical. Cleavage of the cyclobutane ring is also expected.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
For a volatile compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods. GC-MS has the added benefit of separating impurities before they enter the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a standard technique that produces complex fragmentation patterns, useful for library matching.
-
Chemical Ionization (CI) is a softer ionization technique that often results in a more abundant molecular ion peak, which is useful for confirming the molecular weight.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Cross-Referencing Workflow for MS Data
Caption: Workflow for MS data acquisition, analysis, and database cross-referencing.
Conclusion: A Self-Validating Approach to Structural Elucidation
The process of cross-referencing spectroscopic data with established databases is a cornerstone of scientific rigor in chemistry. While the absence of a complete public spectral record for a compound like this compound presents a challenge, it does not preclude its confident identification. By leveraging the vast body of knowledge encapsulated in spectroscopic theory and the available data for structural analogs, researchers can build a strong, evidence-based case for the structure and purity of their materials. This self-validating system of empirical data acquisition and comparative analysis ensures the integrity of research outcomes and fosters a culture of precision and trustworthiness in the scientific community.
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A-Scientist's Guide to the Tetrafluorocyclobutane Ring: Evaluating a Novel Bioisostere for Modern Drug Discovery
In the intricate dance of drug design, medicinal chemists are in a constant search for molecular motifs that can enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For decades, the phenyl ring has been a mainstay, a reliable scaffold in countless therapeutic agents.[1] However, its inherent aromaticity often brings liabilities, primarily susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and potential toxicity.[2][3]
This challenge has catalyzed the exploration of "bioisosteres" – chemical groups that retain the critical steric and electronic features of the original moiety while offering improved drug-like properties.[4] The field is rapidly moving beyond flat, aromatic systems and embracing saturated, three-dimensional (3D) scaffolds that offer better spatial complementarity to protein binding sites and improved physicochemical characteristics.[5][6] Among these, the tetrafluorocyclobutane (TFCB) ring is emerging as a compelling and versatile bioisostere. This guide provides a comparative analysis of the TFCB motif, grounded in experimental data, to inform its strategic application in drug development.
The Shift to Saturated Scaffolds: Beyond the Phenyl Ring
The drive to "escape from flatland" is a dominant theme in contemporary medicinal chemistry.[5] Saturated bioisosteres like bicyclo[1.1.1]pentane (BCP), cubane, and now the tetrafluorocyclobutane ring offer a distinct three-dimensional geometry that can improve aqueous solubility and metabolic stability.[2] The TFCB ring, in particular, presents a unique combination of a rigid, puckered aliphatic core decorated with highly electronegative fluorine atoms, leading to profound and often beneficial impacts on a molecule's properties.
Comparative Physicochemical Properties
The true value of a bioisostere is quantified by its effect on key drug-like properties. The following sections compare the TFCB ring to its phenyl and other saturated counterparts, supported by experimental data.
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter governing absorption, distribution, metabolism, and excretion (ADME). While the introduction of fluorine is often associated with increased lipophilicity, the story is more nuanced for polyfluorinated motifs like TFCB.[7][8]
The dense arrangement of fluorine atoms on the cyclobutane core creates a strong dipole moment and a polarized surface. This can lead to a decrease in lipophilicity (LogP) compared to a simple phenyl or cyclohexyl ring, a highly desirable outcome for mitigating off-target effects and improving solubility.[8] Studies on cis-1,2-disubstituted cyclobutanes have shown that fluorinated alkyl groups can lead to significantly lowered lipophilicity compared to their non-fluorinated or trans-isomeric counterparts, an effect attributed to conformational differences and intramolecular interactions.[9][10][11]
Table 1: Comparative Lipophilicity of Phenyl vs. Saturated Bioisosteres
| Bioisosteric Core | Representative cLogP Value* | Key Observations |
|---|---|---|
| Phenyl | ~2.1 | Baseline for comparison. |
| Cyclohexyl | ~2.5 | Generally increases lipophilicity over phenyl. |
| Bicyclo[2.2.2]octane | ~2.6 | Highly lipophilic due to large aliphatic scaffold.[12] |
| Tetrafluorocyclobutane | ~1.6 - 2.1 [13][14][15] | Can maintain or slightly decrease lipophilicity relative to phenyl. |
*Note: cLogP values are calculated estimates for the parent scaffolds and can vary significantly based on substitution patterns.
Poor aqueous solubility is a primary reason for the failure of drug candidates. The replacement of a flat, hydrophobic aromatic ring with a more polar, saturated scaffold like TFCB can dramatically improve this property.[2][5] The polarized surface of the TFCB ring, resulting from its multiple C-F bonds, enhances interactions with water molecules, thereby increasing solubility. This effect is a significant advantage over other non-polar saturated bioisosteres like cubane or BCP.
One of the most compelling reasons to replace a phenyl ring is to enhance metabolic stability.[16][17] Aromatic rings are prime targets for oxidation by cytochrome P450 (CYP) enzymes. The C-H bonds on a saturated ring are inherently stronger and less susceptible to enzymatic attack. The TFCB ring takes this a step further; the strong, non-metabolizable C-F bonds effectively shield the core from metabolism, significantly increasing the compound's half-life.[18][19]
Diagram 1: Bioisostere Impact on Metabolism
Caption: Phenyl rings are susceptible to CYP450 oxidation, while the TFCB ring offers metabolic resistance.
The strong electron-withdrawing inductive effect of the fluorine atoms in the TFCB ring can have a profound impact on the pKa of adjacent functional groups. For an amine positioned next to a TFCB ring, the basicity will be significantly reduced (lower pKa of the conjugate acid).[20][21] Conversely, an adjacent carboxylic acid will become more acidic (lower pKa). This modulation can be strategically employed to fine-tune a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Table 2: Estimated pKa Shifts for an Adjacent Amine
| Bioisosteric Core | Typical pKa of Adjacent Primary Amine (Conjugate Acid) | Impact |
|---|---|---|
| Phenyl | ~9-10 | Standard basicity. |
| Cyclohexyl | ~10.5 | Increased basicity due to electron-donating alkyl group. |
| Tetrafluorocyclobutane | ~6-8 | Markedly reduced basicity due to strong inductive effect. |
*Note: These are approximate values and can be influenced by stereochemistry and substitution.[22][23]
Experimental Protocols for Property Evaluation
To ensure scientific integrity, the claims made about the TFCB ring must be validated through robust experimental methods. Below are standard protocols for assessing key physicochemical properties.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by HPLC
Objective: To measure the distribution coefficient (LogD) at physiological pH, which is a more relevant measure of lipophilicity for ionizable compounds than LogP.
Methodology:
-
Standard Preparation: Prepare a stock solution of the test compound in DMSO. Create a calibration curve using a series of well-characterized compounds with known LogD₇.₄ values.
-
Mobile Phase: Prepare a buffered aqueous mobile phase (e.g., phosphate-buffered saline, pH 7.4) and an organic mobile phase (e.g., acetonitrile or methanol).
-
HPLC System: Use a reverse-phase C18 column. The analysis is performed isocratically with varying ratios of organic to aqueous mobile phase.
-
Analysis:
-
Inject the test compound and standards onto the HPLC system.
-
Measure the retention time (tᵣ) for each compound.
-
Calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k') versus the known LogD₇.₄ values of the standards.
-
-
Calculation: Determine the LogD₇.₄ of the test compound by interpolating its log(k') value on the calibration curve.
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance rate of a compound, providing a measure of its susceptibility to metabolism by CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system (cofactor solution).
-
Prepare the test compound and positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable solvent.
-
-
Incubation:
-
Pre-warm HLM and buffer solution to 37°C.
-
Add the test compound to the HLM suspension and pre-incubate for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points:
-
Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Diagram 2: Workflow for Physicochemical Property Evaluation
Caption: A systematic workflow for comparing the properties of TFCB-containing compounds against their analogs.
Conclusion and Future Outlook
The tetrafluorocyclobutane ring is more than just a metabolically stable scaffold; it is a strategic tool for fine-tuning the physicochemical properties of drug candidates. Its ability to reduce lipophilicity, enhance solubility, and modulate the pKa of neighboring groups provides a powerful, multi-parameter optimization strategy. While direct, head-to-head experimental data comparing TFCB with a wide range of other bioisosteres is still emerging, the foundational studies on fluorinated cycloalkanes provide a strong rationale for its broader adoption.[8][24] As synthetic methodologies for accessing functionalized TFCB building blocks become more robust, we can expect to see this unique motif play an increasingly important role in the development of the next generation of therapeutics.
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-
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Hypha Discovery. Breaking C-F bonds in drugs - Hypha Discovery Blogs. Available from: [Link]
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MykhailiukChem.org. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Available from: [Link]
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University of Rochester. Approximate pKa chart of the functional groups: values to know. Available from: [Link]
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Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]
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ResearchGate. Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF. Available from: [Link]
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ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]
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A Senior Application Scientist's Guide to 2,2,3,3-Tetrafluorocyclobutanol: A Comparative Analysis for Drug Discovery and Development
This guide provides an in-depth technical analysis of 2,2,3,3-Tetrafluorocyclobutanol, a fluorinated alcohol with emerging potential in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a comparative perspective on its efficacy in key applications, supported by available data and scientific principles. We will explore its utility as a cosolvent for poorly soluble active pharmaceutical ingredients (APIs) and its potential role in protein crystallization, comparing its performance with established alternatives.
The Rise of Fluorinated Solvents in Pharmaceutical Sciences
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This principle extends to solvents, where fluorination can lead to unique properties such as increased polarity, distinct hydrogen bonding capabilities, and low miscibility with both hydrocarbons and water.[4] These characteristics make fluorinated alcohols valuable tools for challenging chemical transformations and formulations.[4]
Key Attributes of Fluorinated Alcohols:
-
Enhanced Polarity and Acidity: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the hydroxyl proton, making fluorinated alcohols excellent hydrogen bond donors. This property is crucial for stabilizing charged intermediates in reactions and for interacting with polar functional groups in solutes.
-
Low Nucleophilicity: Despite their high polarity, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom, minimizing unwanted side reactions where the solvent might otherwise participate as a reactant.[4]
-
Unique Solubility Profile: Fluorinated solvents often exhibit a unique solubility profile, being able to dissolve compounds that are insoluble in common organic solvents or water. This is particularly advantageous for the formulation of poorly soluble APIs.[5]
This compound: Physicochemical Profile and Potential Advantages
This compound (C₄H₄F₄O, MW: 144.07 g/mol ) is a cyclic fluorinated alcohol.[6] While extensive comparative data remains nascent, we can infer its potential advantages by examining its structure and the established principles of fluorinated compounds.
Structural Features and Inferred Properties:
-
Cyclic Structure: The cyclobutane ring introduces conformational rigidity compared to its linear counterparts. This rigidity can influence solvent-solute interactions and potentially offer unique selectivities in chemical reactions or crystallization processes.
-
Tetrafluorination: The four fluorine atoms are expected to confer properties characteristic of highly fluorinated alcohols, such as strong hydrogen bond donating ability and low nucleophilicity. The specific arrangement of fluorine atoms on the cyclobutane ring will influence the molecule's dipole moment and overall polarity.
-
Hydroxyl Group: The presence of the hydroxyl group allows it to act as a proton donor and engage in hydrogen bonding, which is critical for its function as a solvent and in stabilizing macromolecules.
Case Study 1: Enhancing the Solubility of Poorly Soluble Active Pharmaceutical Ingredients (APIs)
A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can limit their bioavailability.[5][7] Cosolvents are frequently employed to enhance the solubility of these challenging compounds.[2] Fluorinated alcohols, due to their unique solvating properties, are of particular interest in this area.
The Challenge of Poor Solubility
Poorly soluble drugs often exhibit low dissolution rates and erratic absorption, leading to suboptimal therapeutic outcomes. Various techniques are employed to address this, including salt formation, micronization, and the use of cosolvents.[7] The choice of cosolvent is critical and must be guided by its solubilizing power, toxicity profile, and compatibility with the final dosage form.
Comparative Performance of Fluorinated Alcohols as Cosolvents
While direct, published comparative studies detailing the efficacy of this compound as a cosolvent are limited, we can draw parallels from studies on other fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These have demonstrated significant potential in solubilizing a range of poorly soluble compounds.
The efficacy of a cosolvent is often related to its ability to disrupt the hydrogen-bonding network of water and to create a more favorable environment for the non-polar regions of a drug molecule. The strong hydrogen-bond donating ability of fluorinated alcohols allows them to interact effectively with polar functional groups on the API, while their fluorinated backbone can create favorable interactions with hydrophobic moieties.
Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Alcohols
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₄H₄F₄O | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight ( g/mol ) | 144.07 | 100.04 | 168.04 |
| Boiling Point (°C) | ~135-137 (Predicted) | 77-80 | 59 |
| pKa | Lower than non-fluorinated analogs (Predicted) | 12.4 | 9.3 |
| Polarity | High (Predicted) | High | Very High |
The predicted higher boiling point of this compound compared to TFE and HFIP could be advantageous in certain formulation processes where solvent volatility needs to be controlled. Its pKa is expected to be lower than non-fluorinated cyclobutanol, indicating a strong hydrogen bond donating capacity, which is a key factor in solubilizing APIs with hydrogen bond accepting groups.
Experimental Protocol: Evaluating Cosolvent Efficacy
To rigorously compare the efficacy of this compound with other cosolvents, a systematic solubility study should be conducted.
Step-by-Step Methodology:
-
API Selection: Choose a set of poorly soluble APIs with diverse functional groups.
-
Solvent Preparation: Prepare a series of cosolvent systems by mixing this compound, TFE, and HFIP with water at various volume/volume ratios (e.g., 10%, 20%, 30%, etc.).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the API to each cosolvent system in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
-
Quantification: Analyze the concentration of the dissolved API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility of the API as a function of the cosolvent concentration for each fluorinated alcohol. Compare the slopes of the curves to determine the relative solubilizing efficiency.
Caption: Workflow for Comparative Solubility Study.
Case Study 2: Application in Protein Crystallization
Obtaining high-quality crystals is a critical bottleneck in determining the three-dimensional structure of proteins by X-ray crystallography.[8] The crystallization process is influenced by numerous factors, including pH, temperature, and the presence of additives that can promote nucleation and crystal growth.[3]
The Role of Additives in Crystallization
Additives can influence protein crystallization in several ways: by altering the solubility of the protein, by mediating crystal contacts, or by stabilizing a particular protein conformation that is more amenable to crystallization. Fluorinated alcohols have been explored as additives in protein crystallization due to their ability to influence protein secondary structure and their unique interactions with protein surfaces.[9][10]
Potential of this compound in Crystallization Screening
While there are no specific, published studies on the use of this compound in protein crystallization, its properties suggest it could be a valuable component of crystallization screens. TFE and HFIP have been shown to induce or stabilize α-helical structures in peptides and proteins.[9][11] This can be beneficial in cases where a more ordered secondary structure is required for crystal packing.
The rigid cyclic structure of this compound might offer a different mode of interaction with protein surfaces compared to the more flexible linear fluorinated alcohols. This could lead to the formation of novel crystal contacts and potentially yield crystals when other conditions have failed.
Experimental Protocol: Screening for Crystallization Conditions
To evaluate the effectiveness of this compound as a crystallization additive, it can be incorporated into standard crystallization screening experiments.
Step-by-Step Methodology:
-
Protein Preparation: Purify the target protein to a high degree of homogeneity.
-
Screen Design:
-
Select a commercially available sparse matrix or systematic grid screen as a baseline.
-
Prepare a parallel screen where a low concentration (e.g., 1-5% v/v) of this compound is added to each condition of the baseline screen.
-
For a more comprehensive comparison, prepare similar screens with TFE and HFIP as additives.
-
-
Crystallization Setup:
-
Use a vapor diffusion method (sitting or hanging drop) to set up the crystallization trials.
-
Mix the protein solution with the reservoir solution (containing the precipitant and the additive) in the drop.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature.
-
Regularly monitor the drops for the formation of crystals using a microscope.
-
-
Hit Optimization: If initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the protein, precipitant, and this compound.
Caption: Protein Crystallization Screening Workflow.
Conclusion and Future Perspectives
This compound represents a promising yet underexplored tool for pharmaceutical research and development. Based on the well-established principles of fluorine chemistry and the known properties of other fluorinated alcohols, it has the potential to be an effective cosolvent for enhancing the solubility of poorly soluble APIs and a valuable additive in protein crystallization screens.
The lack of direct comparative data highlights a clear opportunity for further research. Systematic studies comparing the efficacy of this compound with established alternatives like TFE and HFIP are needed to fully elucidate its advantages and disadvantages in specific applications. As our understanding of the nuanced effects of fluorination on molecular interactions grows, we can expect that novel fluorinated solvents, including this compound, will play an increasingly important role in overcoming the challenges of modern drug discovery and development.
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Safety Operating Guide
Navigating the Disposal of 2,2,3,3-Tetrafluorocyclobutanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2,3,3-Tetrafluorocyclobutanol (CAS No. 374-32-3), a fluorinated organic compound utilized in specialized research and development settings. Due to its chemical structure, specific handling and disposal procedures are paramount to ensure the safety of personnel and prevent environmental contamination.
The carbon-fluorine bond is one of the strongest in organic chemistry, lending high stability to compounds like this compound.[1] This stability, while beneficial in many applications, renders the molecule resistant to natural degradation, classifying it as a persistent chemical. Improper disposal can lead to long-term environmental accumulation. Furthermore, like many halogenated organic compounds, its thermal decomposition can release hazardous substances such as hydrogen fluoride (HF).[2] Therefore, a structured and informed disposal plan is not merely a suggestion but a critical operational requirement.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential. While specific toxicity data for this compound is limited, its classification as a flammable liquid and potential for causing irritation necessitates stringent safety measures.[3][4]
| Hazard Classification | GHS Pictogram | Precautionary Measures & Required PPE |
| Flammable Liquid | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5][6] Use non-sparking tools and explosion-proof equipment.[3][4][6] Ground/bond container and receiving equipment.[4][5][6] |
| Acute Inhalation Toxicity | 💀 | Avoid breathing mist, vapors, or spray.[3][5] Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[2] |
| Eye & Skin Irritation | ❗ | Wear chemical splash goggles and a face shield if there is a risk of splashing.[3][7] Wear chemically resistant gloves (consult manufacturer's compatibility chart) and a lab coat.[3][7] |
This table summarizes general hazards for similar fluorinated alcohols. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
II. Waste Segregation and Containerization Protocol
The foundational step in proper chemical waste management is meticulous segregation. Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.
Step 1: Identify as Halogenated Organic Waste this compound must be classified as halogenated organic waste due to the presence of fluorine atoms.[8][9]
Step 2: Select an Appropriate Waste Container Use a designated, chemically compatible container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid. It is crucial to ensure the container is clearly and accurately labeled.
Step 3: Label the Container The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[10] The label must also include:
-
The full chemical name: "Waste this compound"
-
Any other chemical constituents in the waste stream and their approximate percentages.
-
The relevant hazard pictograms (Flammable, Irritant, etc.).
Causality: Keeping halogenated and non-halogenated waste streams separate is critical for disposal.[9][10] The high-temperature incineration required for halogenated compounds is a more complex and costly process, often necessitating flue gas scrubbing to neutralize acidic gases like HF.[4] Mixing waste streams needlessly upgrades the entire volume to the more expensive disposal route.[9][10]
III. Disposal Workflow: A Step-by-Step Guide
On-site treatment or neutralization of fluorinated compounds like this compound is not recommended for standard laboratory settings. The chemical stability of the C-F bond makes such procedures complex and potentially hazardous without specialized equipment. The only acceptable method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Accumulation
-
Collect the waste this compound in your properly labeled halogenated waste container.
-
Keep the container closed at all times, except when adding waste.[10]
-
Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from ignition sources.[4]
Step 2: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS team with an accurate description of the waste contents.
-
Follow all institutional procedures for waste handover.
Step 3: Off-Site Destruction
-
The licensed waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The primary and most effective method for the destruction of fluorinated organic compounds is high-temperature incineration .[1][4] This process must be conducted in a specialized incinerator equipped with scrubbers to neutralize the resulting hydrogen fluoride and prevent its release into the atmosphere.[4]
-
Another potential, though less common, disposal route for certain liquid wastes is placement in a hazardous waste landfill, which provides containment but not destruction.[1][11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills: For minor spills within a chemical fume hood, alert personnel in the immediate area.[7] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[7]
-
Large Spills: For any large spill, or any spill outside of a containment area, evacuate the laboratory immediately.[7] Alert others and contact your institution's emergency response team or EHS department from a safe location.
By adhering to these protocols, researchers can ensure the safe handling and environmentally sound disposal of this compound, upholding the principles of laboratory safety and corporate responsibility.
References
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for similar flammable/irritant chemicals. Sigma-Aldrich.
- SAFETY DATA SHEET for similar flammable liquids.
- SAFETY DATA SHEET for similar flammable/irritant chemicals. Sigma-Aldrich.
- SAFETY DATA SHEET for Trifluoroacetic anhydride. Sigma-Aldrich.
- SAFETY DATA SHEET for a similar fluorin
- SAFETY DATA SHEET for a flammable liquid mixture. CymitQuimica.
- Halogen
- Guidelines for Solvent Waste Recycling and Disposal.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- EPA Hazardous Waste Codes. UGA Environmental Safety Division.
- Proper disposal of chemicals. Sciencemadness Wiki.
- SAFETY DATA SHEET for a toxic/irritant chemical. Aldrich.
- Organic Solvents Waste Management. Cornell EHS.
- SAFETY DATA SHEET for 2,2,3,3-Tetrafluoropropan-1-ol. Apollo Scientific.
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A Researcher's Guide to the Safe Handling of 2,2,3,3-Tetrafluorocyclobutanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2,2,3,3-Tetrafluorocyclobutanol (CAS No. 374-32-3). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring that scientific advancement and safety proceed hand-in-hand.
The carbon-fluorine bond's strength lends high stability to many fluorinated compounds. However, this stability does not negate potential hazards. In the case of this compound, the primary concerns are its flammability and its irritant properties to the eyes, skin, and respiratory system.[1][2] A thorough understanding of these risks is the first step toward a safe and successful experimental workflow.
Immediate Safety and Hazard Assessment
Before handling this compound, a comprehensive risk assessment is paramount. The following table summarizes the critical safety information for this compound.
| Property | Value | Source |
| CAS Number | 374-32-3 | [1][2] |
| Molecular Formula | C₄H₄F₄O | [1][2] |
| Molecular Weight | 144.07 g/mol | [3] |
| Boiling Point | 101.4°C at 760 mmHg | [1][2] |
| Flash Point | 15.1°C | [1][2] |
| Density | 1.49 g/cm³ | [1][2] |
| Primary Hazards | Flammable; Irritating to eyes, respiratory system, and skin.[1][2] | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment are non-negotiable when working with this compound. The following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.
-
Skin Protection :
-
Gloves : Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat : A flame-resistant lab coat is essential due to the compound's flammability.
-
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
This multi-layered approach to PPE ensures that all potential routes of exposure are adequately addressed, safeguarding the researcher from the primary hazards of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured and methodical approach to handling this compound is crucial for minimizing risk. The following workflow provides a clear, step-by-step process for the safe use of this compound in a laboratory setting.
Experimental Protocol:
-
Preparation :
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Don the mandatory PPE: a flame-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.
-
-
Handling :
-
Conduct all manipulations of this compound within the certified chemical fume hood.
-
When transferring the liquid, use appropriate tools such as a pipette with a mechanical aid; never use mouth suction.[4]
-
Keep the container of this compound tightly closed when not in use to prevent the escape of flammable vapors.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][2]
-
-
Cleanup :
-
Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves in the appropriate waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, it must be treated as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Container Management : Use a designated, leak-proof, and sealable container for waste collection. Ensure the container is kept closed when not in use.
-
Disposal Procedure : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company. Never pour this compound down the drain.
By adhering to these protocols, researchers can confidently work with this compound, knowing they have taken the necessary steps to protect themselves, their colleagues, and the environment.
References
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
